4-(4-Methoxyphenyl)-1,2,3-thiadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-12-8-4-2-7(3-5-8)9-6-13-11-10-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNFBURSZLZVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372307 | |
| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18212-22-1 | |
| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole: A Key Scaffold for Drug Discovery
Abstract
The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, imparting a unique combination of physicochemical properties and biological activities to molecular structures. This guide provides an in-depth technical overview of the synthesis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole from the readily available starting material, 4-methoxyacetophenone. We will focus on the well-established Hurd-Mori synthesis, elucidating the mechanistic intricacies and providing a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.
The Strategic Importance of the 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole scaffold is of significant interest in pharmacology and drug design. Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the development of novel therapeutic agents.[1][2] This heterocycle is found in compounds exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.[1][2][3]
The 4-aryl-1,2,3-thiadiazole substitution pattern, in particular, is a recurring motif in potent bioactive molecules. The aryl group provides a vector for chemists to modulate properties such as solubility, metabolic stability, and target-binding affinity. The selection of 4-methoxyacetophenone as the starting material is strategic; it is commercially available and inexpensive, and the methoxy group offers a point for potential future derivatization, enhancing its utility in a drug discovery context.
The Hurd-Mori Synthesis: A Reliable Pathway to 4-Aryl-1,2,3-Thiadiazoles
The most common and robust method for synthesizing 4-substituted-1,2,3-thiadiazoles from ketones is the Hurd-Mori synthesis.[4] This multi-step process involves the conversion of a ketone into a suitable hydrazone derivative, which then undergoes cyclization with thionyl chloride (SOCl₂).[1][5][6]
Principle and Mechanistic Overview
The synthesis proceeds through two key stages:
-
Formation of the N-Tosylhydrazone: The carbonyl group of 4-methoxyacetophenone is not sufficiently reactive to directly undergo cyclization. It is first converted into a more reactive intermediate, an N-tosylhydrazone. This is achieved by reacting the ketone with p-toluenesulfonhydrazide (TsNHNH₂). This reaction is a classic condensation, forming a C=N double bond and eliminating water.
-
Cyclization with Thionyl Chloride: The N-tosylhydrazone is then treated with thionyl chloride. The mechanism of this step is complex but is understood to involve the electrophilic attack of the sulfur atom in SOCl₂ on the hydrazone nitrogen, followed by a series of elimination and cyclization steps to form the stable 1,2,3-thiadiazole ring.[6][7] Gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are evolved, driving the reaction to completion.[8]
Visualizing the Synthetic Workflow
The overall transformation can be visualized as a two-stage process, starting from the activation of the ketone to the final ring-forming cyclization.
Sources
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Hurd-Mori synthesis for 4-aryl-1,2,3-thiadiazoles
An In-depth Technical Guide to the Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole ring system is a cornerstone pharmacophore in modern medicinal and agricultural chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[1][2] Among the synthetic routes to this valuable heterocycle, the Hurd-Mori synthesis stands as a classic, robust, and highly reliable method for preparing 4-substituted-1,2,3-thiadiazoles.[3][4] This guide provides a comprehensive examination of the , delving into its underlying mechanism, providing field-tested experimental protocols, and discussing its broader applications. By explaining the causality behind critical experimental choices, this document serves as both a theoretical and practical resource for scientists leveraging this reaction in their research and development endeavors.
The Significance of the 1,2,3-Thiadiazole Scaffold
The unique electronic and structural properties of the 1,2,3-thiadiazole moiety have established it as a "privileged" structure in the design of bioactive molecules.[1] Its aromatic nature confers significant metabolic stability, while the arrangement of its heteroatoms provides key hydrogen bonding domains.[5] This has led to the development of numerous compounds with therapeutic and commercial value. For instance, certain 1,2,3-thiadiazole derivatives function as plant activators, inducing systemic acquired resistance in crops, while others have been investigated as potent agents against cancer cell lines like MCF-7 and various viral pathogens, including HIV-1.[1][6][7] The Hurd-Mori reaction is a foundational synthetic tool that provides efficient access to this critical heterocyclic core from readily available starting materials.[8]
Mechanistic Dissection of the Hurd-Mori Synthesis
The Hurd-Mori synthesis is fundamentally the cyclization of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂).[3][8] The reaction proceeds via a well-established pathway involving electrophilic attack and subsequent intramolecular cyclization.
The Overall Transformation:
The process begins with an aryl ketone (e.g., acetophenone), which is first converted into a suitable hydrazone derivative. Semicarbazones are commonly employed intermediates due to their stability and ease of preparation.[1][8][9] This intermediate is then treated with thionyl chloride to yield the final 4-aryl-1,2,3-thiadiazole.
Step-by-Step Mechanism:
-
Hydrazone Formation: An aryl methyl ketone is condensed with a hydrazine derivative, such as semicarbazide, to form the corresponding semicarbazone. This is a standard condensation reaction.
-
Electrophilic Attack: The reaction with thionyl chloride is initiated by the electrophilic attack of the sulfur atom of SOCl₂ on the terminal nitrogen of the semicarbazone.[8] This forms a reactive N-thionyl chloride adduct.
-
Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular electrophilic attack on the α-carbon. A subsequent proton loss initiates the formation of the five-membered ring.
-
Aromatization Cascade: The cyclized intermediate undergoes a series of elimination steps. The loss of the N-substituent (e.g., the carboxamide group from the semicarbazone) and sulfur dioxide (SO₂) from the thionyl moiety drives the reaction towards the stable, aromatic 1,2,3-thiadiazole ring system.[10]
Caption: A diagram of the Hurd-Mori reaction mechanism.
A Validated Experimental Workflow: Synthesis of 4-Phenyl-1,2,3-thiadiazole
This section provides a robust, two-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a representative example of the Hurd-Mori reaction. The causality behind key procedural steps is explained to ensure reproducibility and safety.
Part A: Synthesis of Acetophenone Semicarbazone (Intermediate)
This initial step prepares the necessary hydrazone precursor for the main cyclization reaction.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| Acetophenone | 120.15 | 1.20 g | 10 mmol | 1.0 |
| Semicarbazide HCl | 111.53 | 1.12 g | 10 mmol | 1.0 |
| Sodium Acetate | 82.03 | 1.64 g | 20 mmol | 2.0 |
| Ethanol | - | 10 mL | - | - |
| Water | - | 10 mL | - | - |
Step-by-Step Protocol:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in 10 mL of water.
-
Causality: Sodium acetate acts as a base to neutralize the hydrochloride salt, liberating the free semicarbazide nucleophile required for the condensation reaction. An excess is used to drive the equilibrium.
-
-
Reaction Initiation: To the aqueous solution, add a solution of acetophenone dissolved in 10 mL of ethanol.
-
Reflux: Heat the biphasic mixture to reflux for 1-2 hours with vigorous stirring. Reaction progress can be monitored via Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy to overcome the barrier for condensation and ensures the reaction proceeds to completion in a reasonable timeframe.
-
-
Isolation and Workup: After completion, cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield pure acetophenone semicarbazone.[8]
Part B: Hurd-Mori Cyclization to 4-Phenyl-1,2,3-thiadiazole
This is the core cyclization step where the thiadiazole ring is formed.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| Acetophenone Semicarbazone | 177.20 | 1.77 g | 10 mmol | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.4 mL | 19 mmol | 1.9 |
| Dichloromethane (CH₂Cl₂) | - | 20 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, suspend the acetophenone semicarbazone in 20 mL of dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Cool the suspension in an ice bath to 0 °C. Slowly add the thionyl chloride dropwise over 10-15 minutes.
-
Causality & Safety: This reaction is highly exothermic. Slow, cooled addition is critical to control the reaction rate, prevent dangerous temperature spikes, and minimize side-product formation. Thionyl chloride is corrosive and reacts violently with water; always handle with appropriate personal protective equipment in a well-ventilated fume hood. [8]
-
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully pour the cooled reaction mixture onto a beaker of crushed ice with stirring.
-
Causality & Safety: This step safely quenches the excess, highly reactive thionyl chloride by converting it to SO₂ and HCl, which dissolve in the aqueous layer.
-
-
Extraction & Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-phenyl-1,2,3-thiadiazole.[8]
Caption: A flowchart of the Hurd-Mori synthesis workflow.
Scope, Optimization, and Modern Alternatives
While the Hurd-Mori reaction is robust, its efficiency can be influenced by substrate electronics and reaction conditions. Generally, aryl ketones with both electron-donating and electron-withdrawing substituents are tolerated, providing good to excellent yields.[9]
Optimization Considerations:
-
Solvent: Dichloromethane is common, but other non-protic solvents like chloroform or toluene can be used. The choice may affect solubility and reflux temperature.[8][11]
-
Temperature: Precise temperature control during SOCl₂ addition is paramount for achieving high yields and purity.
-
Stoichiometry: A slight excess of thionyl chloride (1.5-2.0 equivalents) is typically used to ensure complete conversion of the hydrazone intermediate.[8]
Modern Improvements and Alternatives:
The field of organic synthesis continuously evolves, and several modern methods have been developed that serve as alternatives or improvements to the classic Hurd-Mori protocol.
-
N-Tosylhydrazones: A popular alternative involves the cyclization of N-tosylhydrazones, which can be generated in situ from aryl ketones and p-toluenesulfonyl hydrazide.[4][12]
-
Metal-Free Catalysis: To avoid the use of the corrosive thionyl chloride, greener methods have been developed. A notable example is the tetrabutylammonium iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which proceeds under metal-free conditions and is considered a significant improvement.[2][12][13]
Conclusion
The Hurd-Mori synthesis remains a highly relevant and powerful tool in the arsenal of medicinal and synthetic chemists. Its operational simplicity, reliance on accessible starting materials, and broad applicability make it a first-choice method for accessing the 4-aryl-1,2,3-thiadiazole scaffold. A thorough understanding of its mechanism and the critical parameters of its experimental execution, as detailed in this guide, empowers researchers to confidently and efficiently synthesize novel compounds for drug discovery and other advanced applications.
References
- Liu, Z. Synthesis and Biological Activity of Acylthiourea Derivatives Contain 1,2,3-thiadiazole and 1,3,4-thiadiazole. Bentham Science Publishers.
-
Saeed, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]
-
An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd–Mori Reaction. Request PDF on ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. ACS Publications. Available at: [Link]
-
Biological Activities of Thiadiazole Derivatives: A Review. Available at: [Link]
-
Gu, Y., et al. The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion. ResearchGate. Available at: [Link]
-
Quiroga, D., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central. Available at: [Link]
-
Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. Available at: [Link]
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Available at: [Link]
-
The chemistry of 1,2,3-Thiadiazoles. Stanford University Libraries. Available at: [Link]
-
Synthesis of Pyrrolo[2,3-d][1][6][9]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. National Institutes of Health. Available at: [Link]
-
A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. Available at: [Link]
-
Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]
-
Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
Thionyl chloride (CAS No 7719-09-7). ResearchGate. Available at: [Link]
-
Thionyl chloride – Knowledge and References. Taylor & Francis. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. isres.org [isres.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Synthesis and Biological Activity of Acylthiourea Derivatives Con...: Ingenta Connect [ingentaconnect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. benchchem.com [benchchem.com]
- 13. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
mechanism of Hurd-Mori reaction for thiadiazole formation
An In-Depth Technical Guide to the Hurd-Mori Reaction for 1,2,3-Thiadiazole Formation
Introduction
The Hurd-Mori reaction is a cornerstone of heterocyclic chemistry, providing a classical and efficient pathway for the synthesis of 1,2,3-thiadiazoles from hydrazone derivatives.[1][2] First reported by Charles D. Hurd and Raymond I. Mori in 1955, this reaction typically involves the cyclization of an α-methylene ketone hydrazone using thionyl chloride (SOCl₂).[3] The resulting 1,2,3-thiadiazole ring is a significant pharmacophore, a structural motif present in a wide array of compounds exhibiting diverse biological activities, making the Hurd-Mori reaction a valuable tool for medicinal chemists and researchers in drug discovery and development.[1]
This guide provides a detailed exploration of the Hurd-Mori reaction's core mechanism, discusses the critical parameters that influence its success, and presents a practical, step-by-step experimental protocol. The content is structured to offer not just a procedural overview, but a deeper understanding of the causality behind the experimental choices, empowering researchers to apply and adapt this reaction effectively.
The Core Mechanism: A Stepwise Dissection
The conversion of a hydrazone into a 1,2,3-thiadiazole via the Hurd-Mori reaction is not a single-step transformation but a cascade of well-defined chemical events. The overall process hinges on the dual functionality of thionyl chloride, which acts as both the sulfur source for the heterocycle and the cyclizing agent. The generally accepted mechanism proceeds through three key stages: electrophilic attack, intramolecular cyclization, and a final dehydration/fragmentation sequence to yield the aromatic thiadiazole ring.[4]
Mechanistic Pathway
-
Electrophilic Attack: The reaction initiates with an electrophilic attack by the sulfur atom of thionyl chloride on the nitrogen atom of the hydrazone. This forms an initial adduct, activating the hydrazone for the subsequent cyclization.
-
Intramolecular Cyclization: Following the initial activation, an intramolecular cyclization occurs. The active methylene group (the CH₂ adjacent to the hydrazono group) attacks the sulfur atom. This step is accompanied by the elimination of a molecule of hydrogen chloride (HCl), leading to the formation of a five-membered, non-aromatic thiadiazolinone intermediate.
-
Dehydration and Aromatization: The thiadiazolinone intermediate is unstable and readily undergoes dehydration and fragmentation. This final stage involves the loss of water and other small molecules, resulting in the formation of the stable, aromatic 1,2,3-thiadiazole ring.
Caption: Fig. 1: Proposed mechanism for the Hurd-Mori reaction.
Guiding Principles for a Successful Synthesis: Causality in Experimental Design
The success and yield of the Hurd-Mori reaction are highly sensitive to the electronic properties of the hydrazone precursor. This provides a clear example of how understanding the reaction mechanism informs rational experimental design.
The Critical Role of Substituents
The basicity of the nitrogen atom in the precursor plays a pivotal role in the cyclization's success.[5]
-
Electron-Withdrawing Groups (EWGs): When an electron-withdrawing substituent (such as a methyl carbamate) is present on the nitrogen of the precursor, the reaction proceeds more efficiently, often resulting in superior yields.[5][6] The EWG reduces the electron density on the nitrogen, making the initial adduct more stable and favoring the subsequent cyclization and aromatization steps.
-
Electron-Donating Groups (EDGs): Conversely, precursors with electron-donating groups (like alkyl groups) often lead to poor conversion rates and lower yields.[5][6] The increased electron density on the nitrogen can lead to side reactions and instability of the key intermediates under the reaction conditions.
This dichotomy underscores a core principle for optimizing the Hurd-Mori reaction: to achieve high yields, particularly with sensitive substrates, one should design precursors with nitrogen atoms that are less basic, often accomplished through the installation of an electron-withdrawing protecting group.
Regioselectivity
For unsymmetrical ketones with two different α-methylene or methyl groups, the possibility of forming isomeric products exists. The regioselectivity of the Hurd-Mori reaction is influenced by the relative acidity of the α-protons. The cyclization tends to occur at the more readily enolizable α-carbon, as this facilitates the nucleophilic attack on the sulfur center during the ring-closing step.[7]
Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole
The following two-step protocol provides a practical guide for the synthesis of 4-phenyl-1,2,3-thiadiazole, a representative product of the Hurd-Mori reaction. This process begins with the formation of the hydrazone precursor (acetophenone semicarbazone), followed by the cyclization reaction.[1]
Caption: Fig. 2: Experimental workflow for 4-phenyl-1,2,3-thiadiazole synthesis.
Part 1: Synthesis of Acetophenone Semicarbazone (Precursor)
Materials:
-
Acetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.
-
Add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol to the flask.
-
Reflux the mixture for 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under a vacuum to yield acetophenone semicarbazone.[1]
Part 2: Hurd-Mori Cyclization to 4-phenyl-1,2,3-thiadiazole
Materials:
-
Acetophenone semicarbazone (from Part 1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Suspend acetophenone semicarbazone (1.77 g, 10 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled, stirring suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-phenyl-1,2,3-thiadiazole.[1]
Data Presentation: Typical Reaction Parameters
The Hurd-Mori reaction is versatile, but yields can vary based on the substrate. The table below summarizes typical quantitative data for the synthesis of 4-phenyl-1,2,3-thiadiazole and related derivatives.
| Substrate Precursor | Product | Typical Yield (%) | Reference |
| Acetophenone Semicarbazone | 4-phenyl-1,2,3-thiadiazole | 70-85% | [1] |
| Pyrazolyl-phenylethanone Semicarbazones | Pyrazolyl-1,2,3-thiadiazole derivatives | 80-95% | [4] |
| N-Alkyl Pyrrolidine Hydrazone | N-Alkyl Pyrrolo-thiadiazole | 15-25% | [5] |
| N-(Methoxycarbonyl) Pyrrolidine Hydrazone | N-(Methoxycarbonyl) Pyrrolo-thiadiazole | 94% | [5] |
Conclusion
The Hurd-Mori reaction remains a highly relevant and powerful method for the synthesis of 1,2,3-thiadiazoles. Its enduring utility stems from its straightforward execution and the high value of its products in medicinal and materials chemistry. A thorough understanding of its mechanism, particularly the influence of electronic effects on the hydrazone substrate, is paramount for its successful application. By carefully selecting or modifying the precursor, researchers can optimize reaction conditions to achieve high yields of desired thiadiazole products, paving the way for the development of novel chemical entities with significant biological potential.
References
-
Okuma, K., Nagakura, K., Nakajima, Y., Kubo, K., & Shioji, K. (2004). Synthesis of 1,3,4-Thiadiazoles from Aldehyde Hydrazones. SYNTHESIS, 2004(12), 1929–1931. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
-
Rojas, A., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(x), xxxx. Available from: [Link]
-
ResearchGate. (n.d.). Different methods for the preparation of 1,2,3-thiadiazoles. Retrieved from [Link]
-
Shawali, A. S., et al. (2017). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules, 22(10), 1739. Available from: [Link]
-
Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]
-
Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of Pyrrolo[2,3-d][8][9]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 10(2), 367–375. Available from: [Link]
-
Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available from: [Link]
-
Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. Available from: [Link]
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Available from: [Link]
-
Semantic Scholar. (n.d.). Hurd-Mori reaction. Retrieved from [Link]
-
Li, Z., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13(1), 1-10. Available from: [Link]
-
Wikiwand. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]
-
Morzherin, Y. Y., et al. (2001). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. Heterocyclic Communications, 7(2), 159-164. Available from: [Link]
-
Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of pyrrolo[2,3-d][8][9]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules, 10(2), 367-75. Available from: [Link]
-
Leonard, M. S. (2011). Thionyl Chloride, SOCl2 – Reaction With Carboxylic Acids to Give Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). On the regioselectivity in the Hurd-Mori reaction. Retrieved from [Link]
-
Mushfiq, M., Alam, M., & Akhtar, M. S. (2007). Synthesis of Steroidal Thiadiazoles from Steroidal Ketones. Molecules, 12(5), 1050-1056. Available from: [Link]
-
Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride [Video]. YouTube. [Link]
-
Mustafa, Y. F., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125. Available from: [Link]
-
ResearchGate. (n.d.). Flash photolysis studies on the CO complexes of ferrous cytochrome P-450scc and cytochrome P-45011β. Effects of steroid binding on the photochemical and ligand binding properties. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the regioselectivity in the Hurd-Mori reaction | Semantic Scholar [semanticscholar.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
A Comprehensive Technical Guide to the Synthesis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole: Starting Materials and Core Methodologies
Introduction
The 1,2,3-thiadiazole scaffold is a five-membered heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries.[1] Compounds incorporating this ring system exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and herbicidal properties.[1][2] The specific derivative, 4-(4-methoxyphenyl)-1,2,3-thiadiazole, serves as a valuable building block in the development of novel therapeutic agents and functional materials.
This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the selection of starting materials and reagents, offers detailed, field-tested protocols, and discusses modern, greener alternatives to classical methods. The content is structured to provide researchers, chemists, and drug development professionals with a comprehensive and actionable understanding of this important synthesis.
Section 1: The Primary Synthetic Route via the Hurd-Mori Reaction
The most robust and widely employed method for synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction.[3][4] This classical name reaction provides a reliable pathway from readily available ketones to the target heterocycle.
Core Principle & Starting Materials
The synthesis fundamentally proceeds in two stages:
-
Hydrazone Formation: Condensation of a ketone possessing an α-methylene group with a hydrazine derivative.
-
Cyclization: Reaction of the resulting hydrazone with a sulfur-based cyclizing agent, most commonly thionyl chloride (SOCl₂).[5]
For the synthesis of this compound, the indispensable starting material is 4'-Methoxyacetophenone .[6] This commercially available ketone provides the required carbon skeleton, including the 4-methoxyphenyl group and the adjacent α-methylene group essential for the cyclization.
Overall Synthetic Workflow
The general workflow of the Hurd-Mori synthesis is a sequential, two-step process that is both logical and efficient for producing the desired 4-aryl-1,2,3-thiadiazole.
Caption: General workflow for the Hurd-Mori synthesis.
Section 2: Detailed Synthesis via a Semicarbazone Intermediate
Employing a semicarbazone intermediate is a common and highly effective variation of the Hurd-Mori synthesis. Semicarbazones are often stable, crystalline solids that can be easily isolated and purified, ensuring that high-purity material enters the critical cyclization step.[7][8]
Step 1: Synthesis of 4'-Methoxyacetophenone Semicarbazone
Causality: This initial condensation converts the liquid ketone into a solid derivative. The reaction is driven by the nucleophilic attack of the primary amine of semicarbazide on the electrophilic carbonyl carbon of the acetophenone, followed by dehydration to form a stable C=N bond. Sodium acetate is added to act as a base, neutralizing the hydrochloride salt of the semicarbazide and facilitating the reaction.[7]
Experimental Protocol:
-
To a 100 mL round-bottom flask, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
-
Dissolve the solids in a suitable solvent mixture, such as ethanol and water.
-
Add a solution of 4'-methoxyacetophenone (1.0 eq) in ethanol to the flask.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure acetophenone semicarbazone.[8]
Sources
- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. isres.org [isres.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. This compound CAS#: 18212-22-1 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Properties of 4-(4-methoxyphenyl)-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities. This technical guide provides a comprehensive analysis of the chemical properties of a key derivative, 4-(4-methoxyphenyl)-1,2,3-thiadiazole. We will delve into its synthesis, with a focus on the Hurd-Mori reaction, its spectroscopic signature, and its chemical reactivity, including thermal and photochemical decomposition, and its role in cycloaddition reactions. Furthermore, this guide will explore the burgeoning potential of this compound and its analogues in drug development, particularly in the realms of oncology and virology. This document is intended to be a foundational resource for researchers engaged in the exploration and application of this versatile molecular scaffold.
Introduction
The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing a sulfur atom and two adjacent nitrogen atoms, has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties.[1] The subject of this guide, this compound, combines the reactive potential of the thiadiazole ring with the electronic influence of a methoxy-substituted phenyl group, making it a compound of considerable interest for the development of novel therapeutic agents. The methoxy group can influence the compound's pharmacokinetic profile and its interactions with biological targets. Understanding the fundamental chemical properties of this molecule is paramount for its effective utilization in drug design and development.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori 1,2,3-thiadiazole synthesis .[2][3] This reaction involves the cyclization of a hydrazone derivative of a ketone bearing an α-methylene group with thionyl chloride (SOCl₂).[2]
The Hurd-Mori Synthesis: A Step-by-Step Protocol
The synthesis of this compound is typically achieved in a two-step process starting from the readily available 4'-methoxyacetophenone.
Step 1: Formation of 4'-Methoxyacetophenone Semicarbazone
The initial step involves the condensation of 4'-methoxyacetophenone with semicarbazide hydrochloride to form the corresponding semicarbazone.
-
Reaction: 4'-methoxyacetophenone + Semicarbazide hydrochloride → 4'-Methoxyacetophenone semicarbazone
-
Reagents and Conditions:
-
Semicarbazide hydrochloride
-
Sodium acetate (as a base to neutralize the HCl salt)
-
Ethanol/Water solvent system
-
Reflux for 1-2 hours
-
-
Causality: The reaction is a classic condensation between a ketone and a hydrazine derivative. The basic conditions facilitated by sodium acetate are crucial for the liberation of the free semicarbazide nucleophile. The reaction is typically driven to completion by refluxing.
Step 2: Cyclization to this compound
The purified semicarbazone is then subjected to cyclization using thionyl chloride.
-
Reaction: 4'-Methoxyacetophenone semicarbazone + SOCl₂ → this compound + N₂ + SO₂ + HCl
-
Reagents and Conditions:
-
Thionyl chloride (in excess, often used as the solvent or in a solvent like dichloromethane)
-
Reaction is typically performed at room temperature or with gentle heating.
-
-
Causality: Thionyl chloride acts as both a dehydrating and a cyclizing agent. The mechanism is thought to involve the formation of a thionylhydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of sulfur dioxide and hydrogen chloride, followed by the extrusion of a stable nitrogen molecule to form the aromatic 1,2,3-thiadiazole ring.
Caption: Workflow for the Hurd-Mori synthesis of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. The data presented is a combination of predicted values and typical characteristics of related compounds.
| Property | Value/Description | Source |
| Molecular Formula | C₉H₈N₂OS | - |
| Molecular Weight | 192.24 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Melting Point | Predicted: 92-94 °C | [4] |
| Boiling Point | Predicted: 328.4±44.0 °C | [4] |
| Density | Predicted: 1.243±0.06 g/cm³ | [4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMSO. | General knowledge |
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (thiadiazole ring) | ~8.0 - 8.5 | s | - |
| Aromatic protons (AA'BB' system) | ~7.0 - 7.8 | m | - |
| Methoxy protons (-OCH₃) | ~3.8 - 3.9 | s | - |
-
Rationale: The proton at the 5-position of the 1,2,3-thiadiazole ring is typically deshielded due to the electron-withdrawing nature of the heterocyclic system. The aromatic protons of the 4-methoxyphenyl group will appear as a complex multiplet, characteristic of a para-substituted benzene ring. The methoxy protons will resonate as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-4 (thiadiazole ring) | ~150 - 160 |
| C-5 (thiadiazole ring) | ~130 - 140 |
| Aromatic carbons | ~114 - 160 |
| Methoxy carbon (-OCH₃) | ~55 - 56 |
-
Rationale: The carbons of the 1,2,3-thiadiazole ring are significantly deshielded. The carbon attached to the methoxy group (C-4 of the phenyl ring) will appear at a lower field due to the oxygen's electron-donating resonance effect. The methoxy carbon itself will resonate in the typical range for such functional groups.[2][4]
Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), is expected to show a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192.
-
Key Fragmentation: The most prominent fragmentation pathway for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂), which is a loss of 28 Da.[5] This would result in a significant fragment ion at m/z = 164. Further fragmentation of this ion can lead to other characteristic peaks.
Caption: Predicted primary fragmentation pathway for this compound in mass spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| ~2950 - 2850 | Aliphatic C-H stretch (-OCH₃) | Medium-Weak |
| ~1610 - 1580 | Aromatic C=C stretch | Medium-Strong |
| ~1500 - 1400 | Aromatic C=C stretch | Medium-Strong |
| ~1250 | Aryl-O stretch | Strong |
| ~1450 - 1400 | C=N stretch (thiadiazole ring) | Medium |
-
Rationale: The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations. The strong absorption around 1250 cm⁻¹ is characteristic of the aryl ether linkage. The C=N stretch of the thiadiazole ring provides a key diagnostic peak for the successful formation of the heterocycle.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay between the electron-rich methoxyphenyl substituent and the unique electronic nature of the 1,2,3-thiadiazole ring.
Thermal and Photochemical Decomposition
A hallmark of the 1,2,3-thiadiazole ring is its propensity to undergo thermal or photochemical decomposition with the extrusion of molecular nitrogen (N₂). This process generates highly reactive intermediates.
-
Mechanism: Upon heating or irradiation with UV light, the 1,2,3-thiadiazole ring readily loses a molecule of N₂, a thermodynamically favorable process. This leads to the formation of a transient and highly strained three-membered ring intermediate known as a thiirene . The thiirene is unstable and rapidly rearranges to a more stable thioketene .
-
Subsequent Reactions: These reactive intermediates can undergo various subsequent reactions, including dimerization, polymerization, or trapping by other molecules present in the reaction mixture. This reactivity makes 1,2,3-thiadiazoles useful precursors for the synthesis of other sulfur-containing compounds.
Sources
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
spectroscopic characterization of 4-(4-methoxyphenyl)-1,2,3-thiadiazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Methoxyphenyl)-1,2,3-thiadiazole
Introduction
This compound is a heterocyclic compound belonging to the 1,2,3-thiadiazole class, which are significant structural motifs in medicinal chemistry and materials science.[1] The reliable synthesis and application of these compounds hinge on unambiguous structural verification and purity assessment. Spectroscopic analysis provides the definitive data required to confirm the molecular structure, identify functional groups, and determine the molecular weight.
This technical guide offers a comprehensive, multi-technique approach to the characterization of this compound. As a senior application scientist, this document moves beyond a simple listing of data, explaining the causality behind experimental choices and integrating data from multiple spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—to build a self-validating analytical workflow.
Molecular Structure and Spectroscopic Overview
The structure of this compound contains several key features that yield characteristic spectroscopic signatures: a 1,2,3-thiadiazole ring, a para-substituted methoxyphenyl group, and a conjugated π-system. Each spectroscopic technique interrogates these features differently, providing complementary pieces of the structural puzzle.
Caption: Molecular structure of this compound.
Integrated Spectroscopic Workflow
A logical workflow ensures that each analytical step builds upon the last, leading to a comprehensive and validated structural assignment. The process begins with synthesis and purification, followed by a suite of spectroscopic analyses.
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-methoxyphenyl)-1,2,3-thiadiazole by ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-(4-methoxyphenyl)-1,2,3-thiadiazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document synthesizes predictive data based on the analysis of structurally related compounds, outlines a detailed experimental protocol for acquiring high-quality NMR spectra, and offers insights into the interpretation of the spectral features. The methodologies described herein are designed to ensure scientific rigor and data integrity, providing a valuable resource for researchers working with this and similar molecular scaffolds.
Introduction: The Significance of this compound and NMR Spectroscopy
The 1,2,3-thiadiazole ring system is a crucial pharmacophore found in a variety of biologically active compounds. The introduction of a 4-methoxyphenyl substituent at the 4-position of this heterocyclic core can significantly influence its physicochemical properties and biological activity. Accurate and unambiguous structural elucidation is the cornerstone of any research and development endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution.
This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. The causality behind the spectral patterns will be explained, offering a deeper understanding of the structure-property relationships.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to exhibit a set of distinct signals corresponding to the aromatic protons of the methoxyphenyl ring, the single proton on the thiadiazole ring, and the protons of the methoxy group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-5 (Thiadiazole) | 8.5 - 9.0 | Singlet (s) | N/A | The proton on the 1,2,3-thiadiazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the heterocyclic system. Data for 4-phenyl-1,2,3-thiadiazole suggests a chemical shift in this region.[1][3] |
| H-2', H-6' (Aromatic) | 7.8 - 8.0 | Doublet (d) | 8.0 - 9.0 | These protons are ortho to the thiadiazole ring and are expected to be deshielded. They will appear as a doublet due to coupling with the H-3' and H-5' protons. |
| H-3', H-5' (Aromatic) | 6.9 - 7.1 | Doublet (d) | 8.0 - 9.0 | These protons are ortho to the electron-donating methoxy group and will be shielded relative to the H-2' and H-6' protons. They will appear as a doublet due to coupling with the H-2' and H-6' protons. |
| -OCH₃ (Methoxy) | 3.8 - 3.9 | Singlet (s) | N/A | The methoxy group protons are expected to appear as a sharp singlet in this characteristic region for aryl methyl ethers.[2][5] |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide valuable information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiadiazole ring are expected to be in the downfield region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-4 (Thiadiazole) | 155 - 160 | This carbon is part of the heterocyclic ring and is attached to the aromatic ring. Its chemical shift is influenced by the electronegativity of the nitrogen and sulfur atoms. |
| C-5 (Thiadiazole) | 130 - 135 | This carbon is also part of the thiadiazole ring and is bonded to a proton. |
| C-1' (Aromatic) | 125 - 130 | The ipso-carbon of the phenyl ring attached to the thiadiazole. |
| C-2', C-6' (Aromatic) | 128 - 130 | These carbons are ortho to the thiadiazole substituent. |
| C-3', C-5' (Aromatic) | 114 - 116 | These carbons are ortho to the electron-donating methoxy group and are expected to be shielded. |
| C-4' (Aromatic) | 160 - 163 | The ipso-carbon attached to the electron-donating methoxy group, which causes a significant downfield shift. |
| -OCH₃ (Methoxy) | 55 - 56 | This is a characteristic chemical shift for the carbon of an aryl methoxy group.[2] |
Experimental Protocol for NMR Spectroscopic Analysis
To ensure the acquisition of high-quality, reliable NMR data, a rigorous and well-defined experimental protocol is essential.
Synthesis of this compound
A common and effective method for the synthesis of 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori synthesis.[1] This involves the reaction of a hydrazone derivative with thionyl chloride.
Caption: Hurd-Mori synthesis of this compound.
Step-by-Step Protocol:
-
Hydrazone Formation:
-
Dissolve 4-methoxyacetophenone in ethanol.
-
Add hydrazine hydrate dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
The resulting hydrazone may precipitate and can be collected by filtration.
-
-
Cyclization (Hurd-Mori Reaction):
-
Suspend the dried 4-methoxyphenylacetophenone hydrazone in a suitable solvent such as dichloromethane or toluene.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the aqueous layer with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
Detailed Parameters for Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Conclusion: A Framework for Confident Structural Assignment
This technical guide provides a robust framework for the ¹H and ¹³C NMR spectroscopic analysis of this compound. By leveraging predictive data derived from analogous structures and adhering to rigorous experimental protocols, researchers can confidently assign the structure of this and related compounds. The detailed interpretation of the expected spectral features, grounded in the principles of NMR spectroscopy, serves as a valuable educational and practical resource for professionals in the fields of chemical research and drug development. The methodologies outlined herein promote the generation of high-quality, reproducible data, which is fundamental to scientific integrity and the advancement of chemical sciences.
References
-
Al-Hourani, B. J., Al-Adham, M. I., & Al-Zereini, W. A. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7009. [Link]
-
Wiley SpectraBase. (n.d.). 4-(4-METHOXYPHENYL)-IMINOMETHYL-1,2,3-THIADIAZOLE. Retrieved from [Link]
-
Demirbas, N., Cankılıç, M., & Demirbas, A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30085-30101. [Link]
-
Zacconi, F. C., Galdámez, A., & Tapia, R. A. (2018). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2018(4), M1018. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry analysis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural characterization is paramount for ensuring purity, identifying metabolites, and understanding its pharmacokinetic and pharmacodynamic properties. Mass spectrometry (MS) is an indispensable tool for these tasks, offering high sensitivity and specificity for the determination of molecular weight and structural elucidation through fragmentation analysis. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, to provide a field-proven and scientifically sound approach.
Physicochemical Properties and Analyte Considerations
Before embarking on mass spectrometry analysis, it is crucial to understand the physicochemical properties of this compound. These properties dictate the optimal sample preparation, ionization source, and analytical conditions.
| Property | Value/Prediction | Implication for MS Analysis |
| Molecular Formula | C₉H₈N₂OS | Confirms the monoisotopic and average molecular weight. |
| Molecular Weight | 192.24 g/mol | The target mass for MS detection. |
| Melting Point | 92-94 °C[1] | Suggests good thermal stability for gas chromatography if derivatized, but liquid chromatography is generally preferred. |
| Boiling Point | 328.4±44.0 °C (Predicted)[1] | High boiling point makes LC-MS a more suitable technique than GC-MS without derivatization. |
| pKa | -3.46±0.27 (Predicted)[1] | The molecule is not readily ionizable in solution by protonation or deprotonation, which influences the choice of ionization technique. |
| Polarity | Moderately polar | Suitable for reversed-phase liquid chromatography. |
Experimental Workflow
The overall workflow for the mass spectrometric analysis of this compound can be visualized as follows:
Caption: A typical workflow for the analysis of this compound.
Sample Preparation: A Step-by-Step Protocol
The goal of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with the chosen ionization technique.
-
Solvent Selection: Given the moderate polarity of this compound, a polar aprotic solvent like acetonitrile or methanol is an excellent choice for initial extraction. These solvents are also highly compatible with reversed-phase liquid chromatography and electrospray ionization.
-
Extraction Protocol:
-
Accurately weigh a known amount of the sample matrix.
-
Add a measured volume of acetonitrile to the sample.
-
Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet any solid debris.
-
Carefully collect the supernatant.
-
-
Dilution:
-
Prepare a stock solution of a reference standard of this compound in acetonitrile.
-
Create a series of working standards by diluting the stock solution.
-
Dilute the extracted sample supernatant to a concentration within the range of the working standards. A typical starting concentration for LC-MS analysis is in the range of 1-10 µg/mL.
-
Mass Spectrometry Method Development
Choosing the Right Ionization Source
The choice of ionization source is critical for achieving sensitive and reliable detection. For this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable techniques.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and moderately polar molecules.[2] It typically produces protonated molecules [M+H]⁺ or other adducts. Given that many nitrogen-containing heterocyclic compounds can be analyzed effectively with ESI[3][4], this is a primary choice.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. It can be a good alternative if ESI fails to produce a strong signal.
-
Electron Ionization (EI): EI is a hard ionization technique that often leads to extensive fragmentation. While this can provide valuable structural information, the molecular ion may be weak or absent. The fragmentation of 1,2,3-thiadiazole derivatives under EI is known to involve the loss of a nitrogen molecule (N₂).[5][6]
Recommendation: Start with ESI in positive ion mode. The nitrogen atoms in the thiadiazole ring can be protonated to form [M+H]⁺.
Optimizing Ionization Source Parameters
Once the ionization source is selected, its parameters must be optimized to maximize the signal of the target analyte.
| Parameter | Typical Starting Value (ESI) | Rationale |
| Capillary Voltage | 3.5 - 4.5 kV | Drives the electrospray process; optimize for stable spray and maximum ion current. |
| Cone Voltage | 20 - 40 V | Affects in-source fragmentation; a moderate value should preserve the molecular ion. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the droplets. |
| Desolvation Gas Flow | 600 - 800 L/hr | High flow of nitrogen gas to assist in solvent evaporation. |
| Desolvation Temperature | 350 - 450 °C | High temperature to ensure complete desolvation. |
Mass Analyzer Selection and Tuning
High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.[7] Time-of-Flight (ToF) and Orbitrap analyzers are excellent choices for this purpose. For quantitative studies, a triple quadrupole (QqQ) mass spectrometer is ideal due to its high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.
MS/MS Fragmentation Analysis (Tandem Mass Spectrometry)
Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In this technique, the precursor ion (the [M+H]⁺ ion of this compound) is isolated and then fragmented by collision-induced dissociation (CID).
Data Interpretation and Fragmentation Analysis
The fragmentation of 1,2,3-thiadiazole derivatives is characterized by the neutral loss of a nitrogen molecule (N₂).[5][8][9] This is a key diagnostic fragmentation that can be used to identify this class of compounds.
Proposed Fragmentation Pathway
The protonated molecule of this compound (m/z 193.04) is expected to undergo the following fragmentation:
-
Loss of N₂: The primary and most characteristic fragmentation is the loss of a nitrogen molecule (28.01 Da), leading to a fragment ion at m/z 165.03.[5][8]
-
Subsequent Fragmentations: The m/z 165.03 fragment can undergo further fragmentation, such as the loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 150.01, or the loss of carbon monoxide (CO) to give a fragment at m/z 137.03.
Caption: Proposed fragmentation pathway for protonated this compound.
Expected Fragment Ions
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 193.04 | 165.03 | N₂ | [C₉H₉OS]⁺ |
| 193.04 | 150.01 | N₂ + •CH₃ | [C₈H₆OS]⁺ |
| 193.04 | 137.03 | N₂ + CO | [C₈H₉S]⁺ |
| 193.04 | 107.05 | C₂HNS | [C₇H₇O]⁺ (methoxyphenyl cation) |
Quantitative Analysis Considerations
For quantitative analysis, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is the gold standard. The following SRM transitions could be used:
-
Primary: 193.04 → 165.03 (for quantification)
-
Secondary: 193.04 → 150.01 (for confirmation)
An internal standard, preferably a stable isotope-labeled version of the analyte, should be used to ensure accuracy and precision.
The mass spectrometric analysis of this compound is a powerful approach for its characterization and quantification. A well-chosen LC-MS/MS method, employing electrospray ionization and high-resolution mass analysis, can provide unambiguous identification and structural information. The characteristic neutral loss of N₂ is a key diagnostic feature for this class of compounds. By following the protocols and understanding the principles outlined in this guide, researchers can confidently develop and execute robust and reliable mass spectrometry methods for the analysis of this compound and related compounds in various matrices.
References
-
Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045. [Link]
-
Mazur, O. S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 839. [Link]
-
Rojas, R., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7601. [Link]
-
Partanen, T., et al. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. [Link]
-
ResearchGate. Fragmentation pathways of protonated 1,2,3-thiadiazole 1eS including.... [Link]
-
ResearchGate. Fragmentation pathways of protonated 1,2,3-thiadiazole 1aS including.... [Link]
-
ResearchGate. (+)ESI-MS/MS mass spectra of isomeric 1,2,3-thiadiazole 1aS and 1,2,3-triazole 1aN. [Link]
-
MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
PubMed. An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. [Link]
-
PubMed. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. [Link]
-
PubMed. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. [Link]
-
MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
PubMed Central. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]
-
MDPI. On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. [Link]
-
ResearchGate. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
ACS Publications. Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. [Link]
-
JOCPR. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]
Sources
- 1. This compound | 18212-22-1 [chemicalbook.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Thiadiazole Scaffold: A Versatile Pharmacophore in Modern Anticancer Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Enduring Quest for Novel Cancer Therapeutics
The landscape of oncology is one of perpetual evolution, driven by an ever-deepening understanding of cancer biology and the relentless pursuit of more effective and selective therapeutic agents. Despite significant strides, the specter of drug resistance and the need for therapies with improved safety profiles remain formidable challenges. In this context, the exploration of novel chemical scaffolds that can serve as privileged structures for the design of new anticancer drugs is of paramount importance. Among these, the thiadiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, has emerged as a particularly fruitful area of investigation. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of the burgeoning field of thiadiazole-based anticancer compounds. We will delve into their diverse mechanisms of action, explore the critical structure-activity relationships that govern their potency, provide detailed experimental protocols for their evaluation, and cast a look toward the future of these promising molecules in the clinical setting.
The Thiadiazole Core: A Privileged Structure in Oncology
The 1,3,4-thiadiazole isomer, in particular, has garnered significant attention as a versatile pharmacophore in the design of anticancer agents.[1][2] Its prevalence in medicinally active compounds can be attributed to a confluence of favorable physicochemical and biological properties. The mesoionic character of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes and interact with a variety of biological targets.[3][4] Furthermore, the thiadiazole nucleus is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, suggesting a natural propensity to interfere with DNA replication and other critical cellular processes.[5] The sulfur atom within the ring can also participate in key interactions with biological targets, further enhancing the therapeutic potential of these derivatives.[5]
Unraveling the Mechanisms of Action: A Multi-pronged Assault on Cancer
Thiadiazole-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity is a key advantage in combating the heterogeneity and adaptability of cancer cells.
Inhibition of Key Signaling Pathways
Many cancers are driven by aberrant signaling cascades that promote uncontrolled cell growth and survival. Thiadiazole derivatives have been shown to effectively inhibit several key players in these pathways.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in a variety of cancers, leading to constitutive activation of downstream pro-survival pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[2] Several 1,3,4-thiadiazole derivatives have been identified as potent EGFR inhibitors.[6] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation.
A proposed mechanism for EGFR inhibition by a generic 2,5-disubstituted 1,3,4-thiadiazole derivative is depicted below.
Figure 1: EGFR signaling pathway and its inhibition by thiadiazole derivatives.
Experimental evidence for the inhibition of the EGFR pathway by thiadiazole derivatives often comes from Western blot analysis. Treatment of cancer cells with these compounds typically leads to a dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors, such as AKT and ERK.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain 1,3,4-thiadiazole derivatives have been identified as potent microtubule-destabilizing agents.[2] These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
The workflow for investigating tubulin polymerization inhibition is outlined below.
Figure 2: Experimental workflow for identifying thiadiazole-based tubulin polymerization inhibitors.
Induction of Apoptosis
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[2] For example, some compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[5]
Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
The biological activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective anticancer agents.[1][3][7]
Substituents at the C2 and C5 Positions
The C2 and C5 positions of the 1,3,4-thiadiazole ring are the most common sites for substitution. Aromatic or heteroaromatic rings at these positions are often associated with significant anticancer activity.[7] The electronic properties of these substituents play a critical role. For instance, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy groups) on a phenyl ring attached to the thiadiazole core can significantly modulate the compound's cytotoxicity.[7]
-
Electron-withdrawing groups can enhance the compound's ability to participate in hydrogen bonding and other interactions with the target protein.
-
Electron-donating groups can influence the compound's lipophilicity and ability to cross cell membranes.
A study on a series of 2-amino-5-substituted-1,3,4-thiadiazoles revealed that the nature of the substituent at the C5 position had a profound impact on their anticancer activity against various cell lines.[8]
The Role of Linkers and Side Chains
The linkage between the thiadiazole core and other pharmacophoric groups is also a key determinant of activity. Flexible linkers, such as alkyl chains or amide bonds, can allow for optimal positioning of the molecule within the binding site of the target protein. The nature of the side chains can also influence solubility, metabolic stability, and overall pharmacokinetic properties.
Promising Thiadiazole-Based Anticancer Agents: A Data-Driven Overview
The following table summarizes the in vitro anticancer activity of several exemplary 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. This data highlights the broad spectrum of activity and the low micromolar to nanomolar potencies that can be achieved with this scaffold.
| Compound ID | R1 Substituent (C2) | R2 Substituent (C5) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Ciprofloxacin derivative | H | MCF-7 | 3.26 | [5] |
| 1h | Ciprofloxacin derivative | 4-Fluorobenzyl | SKOV-3 | 3.58 | [5] |
| 8a | Phenyl | Honokiol derivative | A549 | 1.62 | [5] |
| 22d | Amino-propenyl | Substituted phenyl | MCF-7 | 1.52 | [5] |
| 22d | Amino-propenyl | Substituted phenyl | HCT-116 | 10.3 | [5] |
| 32a | Substituted phenyl | Substituted heterocyclic | HepG2 | 3.31 | [5] |
| 32a | Substituted phenyl | Substituted heterocyclic | MCF-7 | 9.31 | [5] |
| Compound 25 | DHEA derivative | - | T47D | 0.058 | [9] |
| NSC763968 | Anthraquinone derivative | Isopropylthio | Leukemia cell lines | 0.18 - 1.45 | [9] |
Experimental Protocols for the Evaluation of Thiadiazole-Based Anticancer Agents
The following section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the anticancer potential of thiadiazole compounds.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.
Protocol:
-
Cell Treatment: Seed and treat cells with the thiadiazole compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described previously.
-
Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the thiadiazole compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-EGFR, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Future Perspectives and Clinical Landscape
The preclinical data on the anticancer potential of thiadiazole-based compounds is compelling, and several derivatives have advanced into clinical trials.[9][10] These trials are evaluating the safety and efficacy of these compounds in various cancer types, both as monotherapies and in combination with existing treatments.
One notable example is Filanesib (ARRY-520) , a 1,3,4-thiadiazole derivative that acts as a kinesin spindle protein (KSP) inhibitor. It has been investigated in clinical trials for multiple myeloma and other hematological malignancies.[10]
The future of thiadiazole-based anticancer drug discovery lies in the continued exploration of their diverse mechanisms of action, the optimization of their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and the identification of predictive biomarkers to guide their clinical development. The versatility of the thiadiazole scaffold ensures that it will remain a fertile ground for the discovery of novel and effective cancer therapeutics for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole via Hurd-Mori Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole, a valuable heterocyclic compound, utilizing the robust and reliable Hurd-Mori reaction. The protocol is designed to be self-contained, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful synthesis.
The 1,2,3-thiadiazole moiety is a significant pharmacophore present in a wide array of biologically active compounds. The Hurd-Mori synthesis is a classic and efficient method for constructing this heterocyclic system from hydrazone derivatives and thionyl chloride.[1][2] This two-step process, beginning with the formation of a semicarbazone from the corresponding ketone, offers a straightforward route to the desired 4-substituted-1,2,3-thiadiazole.[1][3]
Overall Reaction Scheme
The synthetic pathway for producing this compound from 4-methoxyacetophenone is a two-step process. First, 4-methoxyacetophenone is reacted with semicarbazide hydrochloride to form the intermediate 4-methoxyacetophenone semicarbazone. This intermediate is then cyclized using thionyl chloride in the Hurd-Mori reaction to yield the final product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-methoxyacetophenone Semicarbazone
This initial step involves the formation of the hydrazone precursor necessary for the Hurd-Mori cyclization. The reaction of a ketone with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, is a standard and high-yielding method for producing semicarbazones. Sodium acetate acts as a buffer to neutralize the HCl released from the semicarbazide hydrochloride, thereby liberating the free semicarbazide base to react with the ketone.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-methoxyacetophenone | 150.17 | 10 | 1.50 g |
| Semicarbazide hydrochloride | 111.53 | 10 | 1.12 g |
| Sodium acetate (anhydrous) | 82.03 | 20 | 1.64 g |
| Ethanol | - | - | 10 mL |
| Water | - | - | 10 mL |
| Round-bottom flask (50 mL) | - | - | 1 |
| Reflux condenser | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | 1 |
| Heating mantle | - | - | 1 |
| Buchner funnel and filter paper | - | - | 1 |
| Ice bath | - | - | 1 |
Experimental Protocol
-
Preparation of Semicarbazide Solution: In a 50 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.
-
Addition of Ketone: In a separate beaker, dissolve 4-methoxyacetophenone (1.50 g, 10 mmol) in 10 mL of ethanol. Add this solution to the flask containing the semicarbazide solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 1-2 hours with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The disappearance of the 4-methoxyacetophenone spot indicates the completion of the reaction.
-
Isolation of the Product: After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then dry it under vacuum to yield 4-methoxyacetophenone semicarbazone.
Part 2: Synthesis of this compound (Hurd-Mori Reaction)
This is the key cyclization step where the semicarbazone is converted to the target 1,2,3-thiadiazole. The reaction is typically carried out by treating the semicarbazone with thionyl chloride.[3][4]
Safety Precautions
Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This entire procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn at all times.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-methoxyacetophenone semicarbazone | 207.23 | 10 | 2.07 g |
| Thionyl chloride (SOCl₂) | 118.97 | 19 | 1.4 mL (2.26 g) |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
| Round-bottom flask (100 mL) | - | - | 1 |
| Reflux condenser with drying tube | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | 1 |
| Dropping funnel | - | - | 1 |
| Ice bath | - | - | 1 |
| Separatory funnel | - | - | 1 |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous sodium sulfate | - | - | As needed |
| Rotary evaporator | - | - | 1 |
| Silica gel for column chromatography | - | - | As needed |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-methoxyacetophenone semicarbazone (2.07 g, 10 mmol) in 20 mL of anhydrous dichloromethane. Fit the flask with a reflux condenser topped with a drying tube (containing calcium chloride or another suitable drying agent).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled suspension dropwise using a dropping funnel with constant stirring.[1] Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the semicarbazone is consumed.
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride. This should be done slowly and in a fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
Reaction Mechanism
The Hurd-Mori reaction is believed to proceed through a series of intermediates. The N-acylhydrazone reacts with thionyl chloride, leading to the formation of a chloro-sulfinyl intermediate. Subsequent intramolecular cyclization and elimination steps result in the formation of the 1,2,3-thiadiazole ring. The exact mechanism can be complex and may vary depending on the substrate and reaction conditions.
References
-
Gu, Y., et al. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. ResearchGate. Available from: [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Available from: [Link]
-
Ahmad, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available from: [Link]
-
Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. Available from: [Link]
-
Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. Available from: [Link]
Sources
purification of 4-(4-methoxyphenyl)-1,2,3-thiadiazole by recrystallization
An In-Depth Guide to the Purification of 4-(4-methoxyphenyl)-1,2,3-thiadiazole by Recrystallization
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, experience-driven protocol for the purification of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Often synthesized via methods like the Hurd-Mori reaction, the crude product contains impurities that can interfere with subsequent biological assays and characterization.[1][2] Recrystallization is a powerful and cost-effective technique for achieving high purity of solid organic compounds by leveraging differences in solubility between the target compound and its impurities.[3][4] This guide details the principles of solvent selection, a step-by-step protocol for recrystallization, and methods for validating the purity of the final product.
Introduction: The Rationale for Purification
This compound is a member of the 1,2,3-thiadiazole class of heterocycles, which are recognized as important scaffolds in medicinal chemistry.[5] The synthesis, commonly achieved through the Hurd-Mori cyclization of the corresponding 4'-methoxyacetophenone hydrazone derivative with thionyl chloride, can generate by-products and leave residual starting materials.[6][7] For applications in drug development and biological screening, the purity of the active compound is paramount. Recrystallization offers a robust method to significantly enhance purity by separating the desired molecules from contaminants, allowing them to form a well-defined crystal lattice.[8][9]
Principle of Recrystallization: The technique is based on the principle that the solubility of most solids increases with temperature.[10] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[3] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[4]
Pre-Protocol Considerations: Solvent Selection
The success of any recrystallization hinges on the proper choice of solvent.[10] An ideal solvent system must meet several criteria, summarized in the table below. For this compound, which possesses both aromatic and heterocyclic moieties, moderately polar solvents are excellent starting points.
| Criteria | Rationale & Causality |
| High Temperature Coefficient | The solvent must dissolve the compound when hot but not when cold. This differential solubility is the driving force for crystallization upon cooling.[3] |
| Inertness | The solvent must not react with the compound being purified.[4] |
| Impurity Solubility Profile | Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration). |
| Volatility | The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying phase.[3] |
| Safety & Cost | The solvent should be non-toxic, non-flammable, and inexpensive for practical laboratory use.[4] |
Scientist's Note: A common rule of thumb is that "like dissolves like," but this is merely a starting point.[11] Experimental screening is essential. For thiadiazole derivatives, alcohols like ethanol and methanol are frequently effective.[12][13] Given the known melting point of this compound (92-94 °C), solvents with boiling points below this temperature are generally preferred to prevent the compound from "oiling out" (melting instead of dissolving).[14][15]
Experimental Protocol
This protocol is divided into two key stages: small-scale solvent screening and the full-scale bulk recrystallization.
PART A: Small-Scale Solvent Screening Protocol
Objective: To identify the optimal solvent or solvent mixture for the bulk purification.
Materials:
-
Crude this compound
-
Test tubes (e.g., 13x100 mm)
-
Selection of test solvents: Ethanol, Methanol, Isopropanol, Toluene, Ethyl Acetate, Water
-
Pasteur pipettes
-
Hot plate or water bath
-
Glass stirring rod
Methodology:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
To the first test tube, add the first test solvent (e.g., Ethanol) dropwise at room temperature, stirring after each addition.
-
Observation A: If the solid dissolves readily at room temperature, the solvent is unsuitable as a single solvent.[11]
-
-
If the solid is insoluble or sparingly soluble, begin heating the test tube gently in a water bath while continuing to add the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observation B: If copious crystals form upon cooling, this is a promising solvent.
-
-
If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod below the solvent line.
-
If crystals still do not form, place the test tube in an ice-water bath for 10-15 minutes.
-
Observation C: If crystals form only after icing, the recovery might be lower, but the solvent is still viable. If no crystals form at all, the compound is too soluble, and the solvent is unsuitable.[12]
-
-
Repeat this process for each potential solvent to identify the best candidate. Ethanol is often a successful choice for this class of compounds.
PART B: Bulk Recrystallization Workflow
Objective: To purify the entire batch of crude product using the optimal solvent identified in Part A.
Equipment:
-
Erlenmeyer flask (sized so the solvent fills it to about one-third to one-half of its volume)
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Methodology:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., Ethanol) and a boiling chip. Heat the mixture to a gentle boil with stirring.[3]
-
Continue adding small portions of the hot solvent until the solid completely dissolves. Crucially, add only the minimum amount of solvent required to achieve dissolution , as excess solvent will reduce the final yield.[10]
-
Decolorization (If Necessary): If the solution has a dark, impure color (the pure compound is typically a pale orange or yellow solid), remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[3] Re-heat the mixture to boiling for a few minutes.
-
Safety Note: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated clean Erlenmeyer flask. This step prevents the desired compound from crystallizing prematurely on the filter paper.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal growth appears complete, you may place it in an ice-water bath for an additional 15-30 minutes to maximize the yield.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Keep the vacuum on to pull air through the crystals for several minutes to partially dry them.[3] For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a temperature well below the compound's melting point.
Visualization of the Purification Workflow
The following diagram outlines the logical flow of the recrystallization process.
Caption: Figure 1: A step-by-step workflow for the purification process.
Validation and Data Interpretation
A successful recrystallization must be validated to confirm an increase in purity.
| Parameter | Crude Product | Expected Purified Product | Significance |
| Melting Point | Broad range, depressed (e.g., 88-92 °C) | Sharp, narrow range (e.g., 92-94 °C)[14] | Impurities disrupt the crystal lattice, lowering and broadening the melting point. A sharp melting point close to the literature value indicates high purity. |
| Appearance | May be discolored (darker orange/brown) | Pale orange or yellow crystalline solid[15] | Removal of colored impurities. |
| TLC Analysis | Multiple spots or streaking | A single, well-defined spot | Demonstrates the removal of soluble impurities with different polarities. |
| Yield (%) | N/A | Typically 60-90% | The percent recovery of pure material. Some loss is inevitable as some product remains in the mother liquor. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; cooling too rapid; solution is not saturated. | Try scratching the inner surface of the flask with a glass rod. Add a "seed" crystal of the pure compound. If all else fails, gently boil off some of the solvent to increase concentration and re-cool.[12] |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound; solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool again slowly. Consider using a lower-boiling point solvent. |
| Low Recovery/Yield | Too much solvent was used; premature crystallization during hot filtration; crystals washed with room-temperature solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always wash crystals with a minimal amount of ice-cold solvent. |
Conclusion
Recrystallization is an indispensable technique for obtaining high-purity this compound suitable for rigorous scientific investigation. By carefully selecting a solvent and adhering to a systematic protocol that emphasizes slow, controlled crystal growth, researchers can effectively remove synthetic impurities. The validation of purity through melting point analysis and chromatography is a critical final step to ensure the reliability of subsequent experimental data.
References
Click to expand
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. (Note: While the direct link is to a Wikipedia summary, it cites the original foundational work.) [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
Journal of Chemical Education. Solvent Selection for Recrystallization: An undergraduate organic experiment. [Link]
-
National Center for Biotechnology Information. Synthesis of Pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. [Link]
-
MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]
-
ISRES Publishing. Thiadiazoles and Their Properties. [Link]
-
Preprints.org. Synthesis and characterisation of some thiadiazole derivatives. [Link]
-
University of California, Davis Chemistry Department. Recrystallization and Crystallization. [Link]
-
University of Toronto, Department of Chemistry. Recrystallization - Single Solvent. [Link]
-
ResearchGate. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]
-
MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
PrepChem.com. Synthesis of 4,5-Bis(p-Methoxyphenyl)-1,2,3-thiadiazole (7). [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
Royal Society of Chemistry. Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid- responsive multicolor luminescence. [Link]
-
ACS Publications. Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents. [Link]
-
MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent (Table S1). [Link]
-
ResearchGate. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]
-
PubMed Central. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. [Link]
-
NIST WebBook. Thiazole, 2-amino-4-(p-methoxyphenyl)-. [Link]
-
Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group. [Link]
-
CORE. Synthesis, spectroscopic and crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b]. [Link]
Sources
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. edu.rsc.org [edu.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 18212-22-1 [chemicalbook.com]
- 15. This compound CAS#: 18212-22-1 [amp.chemicalbook.com]
Protocol for the Chromatographic Purification of 4-(4-methoxyphenyl)-1,2,3-thiadiazole
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the purification of 4-(4-methoxyphenyl)-1,2,3-thiadiazole using silica gel column chromatography. The 1,2,3-thiadiazole scaffold is a key heterocyclic motif in medicinal chemistry, and achieving high purity is paramount for subsequent biological screening and drug development activities. This guide details a systematic approach, beginning with the analysis of the target molecule's physicochemical properties to establish a logical purification strategy. It covers the crucial preliminary step of method development using Thin-Layer Chromatography (TLC) and provides a detailed, step-by-step protocol for column preparation, sample loading, elution, and analysis. Furthermore, a troubleshooting section addresses common challenges, such as compound decomposition and co-elution, ensuring a robust and reproducible purification process.
Foundational Principles: Designing the Purification Strategy
The successful purification of any synthetic compound begins with an understanding of its molecular properties. This compound is a moderately polar heterocyclic compound. Its polarity is derived from the nitrogen and sulfur heteroatoms in the thiadiazole ring and the oxygen atom of the methoxy group. This inherent polarity allows it to interact with polar stationary phases like silica gel.
Normal-phase chromatography is the method of choice.[1] In this technique, a polar stationary phase (silica gel) is used with a less polar mobile phase.[2][3] The separation principle relies on the analyte, this compound, adsorbing to the silica gel surface. By gradually increasing the polarity of the mobile phase, the compound's affinity for the mobile phase increases, causing it to desorb and travel down the column, thereby separating it from less polar and more polar impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂OS | [4] |
| Molecular Weight | 192.24 g/mol | [4] |
| Appearance | Orange solid | [5] |
| Melting Point | 92-94 °C | [4][5] |
| Predicted Boiling Point | 328.4±44.0 °C | [4] |
| Predicted pKa | -3.46±0.27 | [4] |
The synthesis of 4-aryl-1,2,3-thiadiazoles, often achieved via the Hurd-Mori reaction, typically involves reagents like thionyl chloride and hydrazone precursors.[6][7] Consequently, the crude product may contain unreacted starting materials and various by-products, making chromatographic purification an essential step.[8]
Mandatory Preliminary Step: Method Development with TLC
Before committing a crude sample to a large-scale column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC).[9] TLC is a rapid and inexpensive tool to determine the optimal solvent system (mobile phase) for the separation.[10]
The goal is to find a solvent mixture that provides a retention factor (Rf) for the target compound between 0.2 and 0.4 .[9][11] An Rf in this range ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-resolved from impurities.[12]
Protocol: TLC Solvent System Screening
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Prepare Elution Chambers: In separate sealed chambers, prepare various solvent systems. Start with a low-polarity mixture and gradually increase the proportion of the polar solvent.
-
Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf: Calculate the Rf value for the spot corresponding to the product.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Table 2: Example TLC Solvent Systems and Expected Rf Trend
| Non-Polar Solvent | Polar Solvent | Ratio (v/v) | Expected Rf for Target | Comments |
| Hexane | Ethyl Acetate | 9:1 | ~0.15 | Compound is highly retained. Increase polarity. |
| Hexane | Ethyl Acetate | 7:3 | ~0.30 | Optimal for column chromatography. |
| Hexane | Ethyl Acetate | 1:1 | ~0.60 | Compound elutes too quickly. Decrease polarity. |
| Toluene | Ethyl Acetate | 10:1 | Variable | A reported system for similar compounds.[13] |
Workflow for Column Chromatography Purification
The following diagram outlines the complete workflow from the crude product to the isolated, pure this compound.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol assumes a starting scale of approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Reagents
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, optional for loading)
-
Sand (acid-washed)
-
Glass wool
-
Compressed air or nitrogen line
Apparatus
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length)
-
Separatory funnel (for solvent reservoir)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Procedure
-
Column Preparation (Slurry Packing):
-
Insert a small plug of glass wool at the bottom of the column. Add a 1 cm layer of sand on top.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:1). Use approximately 50-100 g of silica for every 1 g of crude material.
-
With the column stopcock closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, tapping the side of the column gently to ensure even packing. Add more eluent as needed to prevent the silica bed from running dry.
-
Once the silica has settled, add a 1 cm layer of sand on top to protect the surface during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. The column is now ready.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (~2-3 g) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Gently add the optimized eluent (e.g., Hexane:Ethyl Acetate 7:3) to the column, taking care not to disturb the top layer of sand.
-
Fill the column and the solvent reservoir.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (approx. 5-10 cm/min).
-
Note: An isocratic (constant solvent composition) elution is often sufficient. If separation is difficult, a gradient elution (gradually increasing the percentage of ethyl acetate) can be employed.
-
-
Fraction Collection and Analysis:
-
Begin collecting fractions (e.g., 10-20 mL per tube) as soon as the solvent starts to elute from the column.
-
Periodically, spot every few fractions onto a TLC plate. Develop and visualize the plate to track the elution of the target compound.
-
The desired product should appear as a single spot in the collected fractions.
-
-
Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator.
-
The resulting orange solid should be the purified this compound. Confirm purity by NMR spectroscopy and measure the melting point.
-
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks on TLC/Column | Sample is too concentrated; compound is highly polar. | Dilute the sample for spotting. For the column, ensure the sample is loaded in a narrow band. If the compound is very polar, consider adding a small amount of methanol (<5%) to the eluent.[14] |
| Compound decomposes on the column (yellow/brown streaks) | The 1,2,3-thiadiazole ring can be sensitive to the acidic nature of standard silica gel.[11] | 1. Neutralize the Silica: Prepare a slurry of silica in the eluent containing 1% triethylamine, pack the column, and run the chromatography with the same neutralized eluent.[14] 2. Use Alumina: Switch to a basic or neutral alumina stationary phase.[11] |
| Poor separation from an impurity | The chosen eluent system has insufficient resolving power. | 1. Optimize Eluent: Try a different solvent system (e.g., Toluene:Ethyl Acetate or Dichloromethane:Hexane).[11][13] 2. Run a Gradient: Start with a low polarity eluent and gradually increase the polarity to better resolve closely eluting spots. |
| Compound will not elute from the column | The eluent is not polar enough. | Increase the polarity of the mobile phase. For very polar compounds, a dichloromethane/methanol system may be required.[11] |
Principle of Separation Visualization
The following diagram illustrates the molecular interactions governing the separation on the silica gel surface.
Caption: Adsorption of the polar analyte onto the stationary phase.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Silica gel dust can be harmful if inhaled. Handle it carefully in a fume hood.
-
Organic solvents are flammable. Keep them away from ignition sources.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. [Link]
-
Stanetty, P., et al. (2010). Investigation of the regioselectivity of the Hurd–Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles. Tetrahedron. [Link]
-
Applsci. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link]
-
ResearchGate. (2014). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. [Link]
-
University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. [Link]
-
Eluent Strength Translator. (2021). [Link]
-
Sorbtech. (2023). TLC for Flash Chromatography. [Link]
-
Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
uHPLCs. (2024). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4,5-Bis(p-Methoxyphenyl)-1,2,3-thiadiazole (7). [Link]
-
MDPI. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. [Link]
-
Leidykla, L. M. A. (2023). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. labtech.tn [labtech.tn]
- 3. uhplcs.com [uhplcs.com]
- 4. This compound | 18212-22-1 [chemicalbook.com]
- 5. This compound CAS#: 18212-22-1 [amp.chemicalbook.com]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sorbtech.com [sorbtech.com]
- 10. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. yamazenusa.com [yamazenusa.com]
- 13. lmaleidykla.lt [lmaleidykla.lt]
- 14. Chromatography [chem.rochester.edu]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-(4-methoxyphenyl)-1,2,3-thiadiazole
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for assessing the in vitro cytotoxic potential of 4-(4-methoxyphenyl)-1,2,3-thiadiazole, a member of the thiadiazole class of heterocyclic compounds. Thiadiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3][4] This guide is designed for researchers in drug discovery and development, offering detailed protocols for primary cytotoxicity screening using cell viability and membrane integrity assays, alongside advanced protocols for preliminary mechanism of action studies. We emphasize the rationale behind experimental choices, robust data interpretation, and the implementation of essential controls to ensure scientific rigor.
Introduction and Scientific Background
The 1,2,3-thiadiazole scaffold is a key pharmacophore in the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of pharmacological effects, with many exhibiting potent antiproliferative activity against various cancer cell lines.[3][5] The specific compound, this compound, warrants thorough investigation to characterize its cytotoxic profile and elucidate its mechanism of action.
The initial assessment of a novel compound's anticancer potential invariably begins with in vitro cytotoxicity assays. These assays serve two primary purposes:
-
Efficacy Screening: To determine the concentration range at which the compound elicits a cytotoxic or cytostatic effect on cancer cells.
-
Selectivity Assessment: To evaluate whether the compound preferentially affects cancer cells over normal, healthy cells, which is a critical indicator of its therapeutic window.[3][5]
This guide details two gold-standard, complementary assays for the initial screening phase: the MTT assay, which measures metabolic activity as a surrogate for cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.[6][7] Furthermore, we provide protocols for subsequent mechanistic studies, including caspase activity and reactive oxygen species (ROS) detection, to explore potential apoptotic pathways induced by the compound.[8][9]
Core Principles of Key Cytotoxicity Assays
A multi-assay approach is recommended to avoid artifacts and gain a more complete picture of the compound's effect. A compound may inhibit cell proliferation (cytostatic) without causing immediate cell death (cytotoxic), or it may interfere with the assay chemistry itself.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability based on mitochondrial function.[10] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.
-
Lactate Dehydrogenase (LDH) Assay: This assay assesses cytotoxicity by measuring the integrity of the plasma membrane.[7][11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt (like INT) to a colored formazan product.[13] The amount of color formation is proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.
Experimental Design and Strategy
A well-designed experiment is crucial for obtaining reliable and reproducible data. The following workflow provides a strategic approach to evaluating this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Cell Line Selection
The choice of cell lines is paramount and should be guided by the research objectives.[14] It is critical to include both cancer and non-cancerous cell lines to determine the compound's selectivity.
-
Cancer Cell Lines: Select lines relevant to common cancer types or those known to be sensitive to thiadiazole derivatives. Examples include:
-
Non-Cancerous Control Cell Line: Use a healthy, non-transformed cell line to assess basal cytotoxicity and calculate a selectivity index.
Compound Preparation and Concentration Range
-
Solvent: this compound is likely to be hydrophobic. Dimethyl sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Vehicle Control: It is essential to run a vehicle control (cells treated with the highest concentration of DMSO used in the experiment) to ensure the solvent itself does not impact cell viability. The final DMSO concentration in the culture medium should ideally be below 0.5% and must not exceed 1%.[1][3]
-
Concentration Range: A broad concentration range using serial dilutions is necessary to generate a complete dose-response curve. A suggested starting range is from 0.1 µM to 100 µM.
Essential Experimental Controls
To ensure the validity of the results, every 96-well plate must include the following controls:
| Control Type | Description | Purpose |
| Untreated Cells | Cells cultured in medium only. | Represents 100% cell viability or 0% cytotoxicity. |
| Vehicle Control | Cells treated with the highest volume of DMSO used for compound dilution. | To confirm that the solvent has no cytotoxic effect at the concentration used. |
| Medium Blank | Wells containing culture medium only (no cells). | To measure and subtract the background absorbance of the medium and assay reagents. |
| Positive Control | Cells treated with a known cytotoxic drug (e.g., Doxorubicin, Cisplatin). | To confirm that the cell lines and assay system are responsive to cytotoxic agents. |
| Maximum LDH Release | (For LDH Assay Only) Cells treated with a lysis buffer. | Represents 100% cytotoxicity, used for data normalization.[17] |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
This protocol is adapted from standard methodologies.[3][18]
Materials:
-
Selected cell lines (e.g., MCF-7, A549, MRC-5)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[1][19] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. A 72-hour incubation period is common for assessing the impact on cell proliferation.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protecting it from light. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: LDH Assay for Membrane Integrity Assessment
This protocol provides a complementary endpoint to the MTT assay.[13][17]
Materials:
-
Cells and compound-treated plates (prepared as in steps 1-3 of the MTT protocol)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (10X, often included in the kit)
-
Sterile 96-well flat-bottom plates (for assay reaction)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Prepare Controls: On the cell plate, designate triplicate wells for the "Maximum LDH Release" control. 45 minutes before the end of the 72-hour incubation, add 10 µL of 10X Lysis Buffer to these wells.[17]
-
Collect Supernatant: After the 72-hour incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well of the cell plate to a corresponding well in a new, clean 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing the substrate and assay buffer.[17]
-
Initiate Reaction: Add 50 µL of the prepared LDH reaction mixture to each well of the new plate containing the supernatants. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13][17]
-
Stop Reaction: Add 50 µL of Stop Solution (from the kit) to each well.[17]
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour. Use 680 nm as a reference wavelength to subtract background.[17]
Data Analysis and Interpretation
5.1. Calculation of Percentage Viability (MTT Assay)
First, subtract the average absorbance of the medium blank from all other readings.
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
5.2. Calculation of Percentage Cytotoxicity (LDH Assay)
First, subtract the average absorbance of the medium blank from all other readings.
-
% Cytotoxicity = [ (Absorbance of Treated Cells - Absorbance of Untreated Cells) / (Absorbance of Max LDH Release - Absorbance of Untreated Cells) ] x 100
5.3. Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a standard measure of a compound's potency. It is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a non-linear regression sigmoidal dose-response curve using software like GraphPad Prism.
Sample Data Presentation:
| Compound Concentration (µM) | % Viability (MCF-7) | % Viability (A549) | % Viability (MRC-5) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 0.1 | 98 ± 3.8 | 99 ± 4.2 | 101 ± 4.1 |
| 1.0 | 85 ± 5.2 | 89 ± 6.0 | 97 ± 3.5 |
| 10.0 | 52 ± 4.1 | 61 ± 5.5 | 88 ± 4.8 |
| 50.0 | 15 ± 2.9 | 25 ± 3.7 | 75 ± 5.3 |
| 100.0 | 5 ± 1.8 | 11 ± 2.4 | 68 ± 6.1 |
| IC₅₀ (µM) | 9.8 | 15.2 | >100 |
Application Notes: Probing the Mechanism of Action
If this compound shows potent and selective cytotoxicity, the next logical step is to investigate how it induces cell death. Many anticancer agents, including some thiadiazoles, function by inducing apoptosis (programmed cell death).[2][4][20]
Caption: Hypothesized apoptotic pathway induced by the compound.
Protocol 3: Intracellular ROS Detection
This assay measures oxidative stress, a common mechanism of drug-induced apoptosis.[9]
Principle: Cell-permeable dyes like H₂DCFDA are non-fluorescent until they are oxidized by intracellular ROS, at which point they emit a bright green fluorescence.[21][22] The fluorescence intensity is proportional to the level of ROS.[21]
Procedure Outline:
-
Seed and treat cells with the compound (at its IC₅₀ concentration) for a shorter duration (e.g., 6-24 hours).
-
Include a positive control (e.g., Tert-Butyl Hydrogen Peroxide, TBHP).[22]
-
Load cells with H₂DCFDA reagent (e.g., 10 µM) and incubate for 30-60 minutes at 37°C.[23]
-
Wash cells to remove excess dye.
-
Measure fluorescence using a microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ~495/529 nm).[21]
Protocol 4: Caspase-3/7 Activity Assay
This assay directly measures the activity of key executioner caspases, which are hallmarks of apoptosis.[8][24][25]
Principle: A non-fluorescent substrate containing the caspase-3/7 recognition sequence (DEVD) is added to the cells.[24] If caspase-3/7 is active, it cleaves the substrate, releasing a fluorescent molecule (e.g., AMC) or a chromophore (e.g., pNA).[24]
Procedure Outline:
-
Seed cells in a white-walled 96-well plate (for luminescence/fluorescence).
-
Treat cells with the compound (at its IC₅₀ concentration) for 24-48 hours.
-
Add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).
-
Incubate at room temperature for 1-2 hours.
-
Measure the fluorescent or luminescent signal with a microplate reader.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT assay | Contamination (bacterial/yeast); Phenol red interference; High cell density. | Use aseptic techniques; Use phenol red-free medium for the assay step; Optimize cell seeding density. |
| Low signal in LDH assay | Insufficient cell number; Compound inhibits LDH enzyme directly; Cells are cytostatic, not cytotoxic. | Increase cell seeding density; Run a control with purified LDH + compound; Confirm cell death with another method (e.g., Trypan Blue). |
| Inconsistent IC₅₀ values | Inaccurate pipetting; Uneven cell seeding; Compound precipitation at high concentrations. | Calibrate pipettes; Ensure single-cell suspension before seeding; Check compound solubility in medium; do not exceed 1% DMSO. |
| Vehicle control shows toxicity | DMSO concentration is too high; DMSO stock is old or contaminated. | Ensure final DMSO concentration is <0.5%; Use fresh, high-purity DMSO. |
References
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. iosrjournals.org [iosrjournals.org]
- 20. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. ozbiosciences.com [ozbiosciences.com]
- 23. Intracellular ROS Assay [cellbiolabs.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
determining IC50 values of 4-(4-methoxyphenyl)-1,2,3-thiadiazole
Application Note & Protocol
Topic: High-Throughput Determination of IC50 Values for 4-(4-methoxyphenyl)-1,2,3-thiadiazole Using a Cell-Based Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Authored By: Senior Application Scientist, Gemini Labs
Abstract
The 1,2,3-thiadiazole scaffold is a heterocyclic motif of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anticancer properties.[1] This application note provides a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of a specific analogue, this compound. The IC50 value is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation.[2][3] We present a robust and reproducible method centered on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a gold standard for assessing cell viability.[4] This guide is designed to equip researchers with the necessary technical steps, the scientific rationale behind each choice, and the data analysis framework required to generate high-fidelity IC50 values, a cornerstone of early-stage drug discovery and safety pharmacology.[5][6]
Scientific Foundation: The "Why" Behind the Protocol
Determining the potency of a novel compound is a foundational step in preclinical drug development. The IC50 value provides a quantitative measure of how much of a substance is needed to inhibit a biological function by 50%.[2] For potential therapeutic agents, a lower IC50 value generally signifies higher potency.
This protocol employs the MTT assay, which is predicated on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. The quantity of this formazan product, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[7] By exposing cells to serially diluted concentrations of this compound, we can generate a dose-response curve and precisely calculate the concentration at which cell viability is reduced by half.
Materials and Reagents
Test Compound and Cell Lines
-
Test Compound: this compound (Purity ≥95%).
-
Cell Line: A relevant human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer). The choice should be guided by the therapeutic hypothesis. For this protocol, we will use MCF-7, as related thiadiazole compounds have been tested against it.[8][9]
-
Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin).
Reagents and Consumables
-
Cell Culture Medium: As recommended by the cell line supplier (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
MTT Reagent: 5 mg/mL MTT in sterile PBS. Filter-sterilize and store protected from light at 4°C.[7]
-
Solubilization Agent: Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Vehicle: DMSO for dissolving the test compound.
-
Sterile 96-well flat-bottom cell culture plates.
-
Sterile pipette tips and serological pipettes.
-
Sterile microcentrifuge tubes for dilutions.
Equipment
-
Laminar Flow Hood (Class II)
-
CO2 Incubator (37°C, 5% CO2)
-
Inverted Microscope
-
Multichannel Pipette
-
Microplate Reader capable of measuring absorbance at 570 nm.
-
Hemocytometer or automated cell counter.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating essential controls to ensure data integrity. All steps involving cell culture must be performed under aseptic conditions in a laminar flow hood.
Phase 1: Cell Seeding and Preparation (Day 1)
-
Cell Culture: Culture the chosen cell line (e.g., MCF-7) in its recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a 37°C, 5% CO2 incubator.
-
Expertise Note: It is critical to use cells in their logarithmic growth phase to ensure uniform metabolic activity and reproducibility. Do not use cells that are over-confluent.
-
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the viable cell concentration using a hemocytometer and Trypan Blue staining.
-
Plate Seeding: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically falls between 5,000 and 10,000 cells per well.[10] Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Trustworthiness Note: To avoid edge effects, do not use the outermost wells for experimental data. Instead, fill them with 100 µL of sterile PBS to maintain humidity across the plate.[7]
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume normal growth.
Phase 2: Compound Preparation and Cell Treatment (Day 2)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Ensure it is fully dissolved. Prepare a similar stock of the positive control (e.g., 1 mM Doxorubicin).
-
Serial Dilutions: Perform a serial dilution of the test compound stock to generate a range of concentrations. A 10-point, 2-fold or 3-fold dilution series is recommended for an initial screen. Dilutions should be prepared in cell culture medium.
-
Expertise Note: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Plate Layout: Design the plate map carefully. Include the following controls in triplicate:
-
Untreated Control: Wells with cells + medium only (represents 100% viability).
-
Vehicle Control: Wells with cells + medium containing the same final concentration of DMSO as the treated wells. This is the primary reference for calculating % viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentrations of the test compound, vehicle, or controls.
-
Incubation: Return the plate to the incubator for a defined exposure time (typically 24, 48, or 72 hours). The duration of exposure is a critical variable that can influence the IC50 value.[11] For initial screening, 48 or 72 hours is common.
Phase 3: MTT Assay and Data Acquisition (Day 4 or 5)
-
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (including blank controls).[12]
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C. Monitor for the formation of purple formazan precipitate using an inverted microscope.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[7]
-
Shaking: Place the plate on an orbital shaker for 5-10 minutes at a low speed to ensure complete solubilization and a homogenous solution.[7]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if available.
Data Analysis and IC50 Calculation
Proper data analysis is crucial for deriving a meaningful IC50 value.
Step 1: Data Normalization
-
Average Replicates: Calculate the average absorbance for each set of triplicates.
-
Subtract Background: Subtract the average absorbance of the blank control (medium only) from all other average absorbance values.
-
Calculate Percent Viability: Normalize the data to the vehicle control. The formula is: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
Step 2: Dose-Response Curve and IC50 Calculation
-
Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding % Viability on the Y-axis.
-
Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model.[13][14] The most common model is the four-parameter logistic (4PL) or sigmoidal dose-response (variable slope) equation.[15] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Determine IC50: The software will calculate the best-fit value for the IC50, which is the concentration (X) that corresponds to a response (Y) halfway between the top and bottom plateaus of the curve.[11][16]
Example Data Table
| Compound Conc. (µM) | Log [Conc.] | Avg. Absorbance (Corrected) | % Viability vs. Vehicle |
| 0 (Vehicle) | - | 1.250 | 100.0% |
| 0.1 | -1.00 | 1.235 | 98.8% |
| 0.3 | -0.52 | 1.190 | 95.2% |
| 1.0 | 0.00 | 1.050 | 84.0% |
| 3.0 | 0.48 | 0.775 | 62.0% |
| 5.5 (IC50) | 0.74 | 0.625 | 50.0% |
| 10.0 | 1.00 | 0.400 | 32.0% |
| 30.0 | 1.48 | 0.150 | 12.0% |
| 100.0 | 2.00 | 0.088 | 7.0% |
Note: The IC50 value in the table is an illustrative example derived from a fitted curve, not a direct measurement.
Trustworthiness & Quality Control
-
Reproducibility: The entire experiment should be repeated independently at least twice (i.e., biological replicates) to ensure the reproducibility of the IC50 value.[11]
-
Curve Fitness: A good fit for the non-linear regression is typically indicated by an R-squared (R²) value > 0.95.
-
GLP Considerations: While full GLP compliance may not be required for early screening, adopting principles such as detailed record-keeping, SOPs for routine tasks, and proper reagent labeling enhances data reliability and traceability.[17]
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Retrieved from [Link]
-
Giovannetti, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Sikorskii, A., et al. (2012). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Statistics in Biopharmaceutical Research, 4(2), 141-151. Retrieved from [Link]
-
Giovannetti, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research, 39(7), 3413-3418. Retrieved from [Link]
-
GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
-
OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting [Video]. Retrieved from [Link]
-
Aparicio, J. G., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(22), 16488. Retrieved from [Link]
-
BioSOPs. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
-
Biology LibreTexts. (2023). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]
-
ResearchGate. (2015). What are the various assays which can be used to calculate IC50 of a drug?. Retrieved from [Link]
-
DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Enzyme Inhibition (IC50) Test Kit. Retrieved from [Link]
-
WikiLectures. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Retrieved from [Link]
-
Molecules. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]
-
ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Retrieved from [Link]
-
ResearchGate. (2017). How to determine IC50 value of a compound?. Retrieved from [Link]
-
KCAS Bio. (2023). Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]
-
ResearchGate. (2015). Can someone help me to validate calculating ic50 using raw concentration data and linear regression?. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Pharmacology. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Biological Activities of Thiadiazole Derivatives: A Review. Retrieved from [Link]
-
ATLA. (1999). The Principles of Good Laboratory Practice: Application to In Vitro Toxicology Studies. Retrieved from [Link]
-
Molecules. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. courses.edx.org [courses.edx.org]
- 4. benchchem.com [benchchem.com]
- 5. ChemPartner [chempartner.com]
- 6. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. clyte.tech [clyte.tech]
- 12. atcc.org [atcc.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Anti-Proliferative Activity of 4-(4-methoxyphenyl)-1,2,3-thiadiazole
Abstract
The thiadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent anti-cancer effects.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate human cancer cell lines and the application of robust in vitro assays to characterize the anti-proliferative activity of a specific compound, 4-(4-methoxyphenyl)-1,2,3-thiadiazole. We present a rationale for selecting a diverse panel of cell lines, detailed step-by-step protocols for short-term cytotoxicity and long-term clonogenic survival assays, and discuss potential mechanisms of action to guide further investigation.
Part 1: The Strategic Selection of Cancer Cell Lines
The foundation of any meaningful anti-cancer drug screening is the rational selection of cell line models.[4][5] A thoughtfully curated panel of cell lines provides a broader understanding of a compound's spectrum of activity, potential resistance mechanisms, and tissue-specific effects. The choice should not be arbitrary but rather informed by the compound's chemical class and the existing body of literature.
Causality Behind Selection: Thiadiazole derivatives have demonstrated efficacy across a range of malignancies.[2][6][7] Therefore, a primary screening panel should encompass cancers where these derivatives have previously shown activity, such as breast, colon, lung, prostate, and liver cancers.[6][8][9] Furthermore, including cell lines with different genetic backgrounds (e.g., estrogen receptor status in breast cancer) can provide crucial insights into the compound's mechanism of action. To assess the therapeutic window and specificity, it is imperative to include a non-malignant cell line as a control.
Proposed Cell Line Panel:
The following table outlines a recommended panel for the initial characterization of this compound.
| Cell Line | Cancer Type | Key Characteristics | Rationale for Inclusion |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor positive (ER+) | High sensitivity to thiadiazole derivatives frequently reported in literature.[6][8][10] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative (ER-, PR-, HER2-) | Provides a comparative model to MCF-7 to assess hormone-independent activity.[10][11] |
| HCT-116 | Colorectal Carcinoma | p53 wild-type | A standard model for colon cancer; sensitive to thiadiazole-induced cytotoxicity.[2][8] |
| A549 | Lung Carcinoma | Non-small cell lung cancer (NSCLC) | Represents a major type of lung cancer; used in screening various thiadiazoles.[6][8][12] |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent | A common model for advanced, hormone-refractory prostate cancer.[8][9] |
| HepG2 | Hepatocellular Carcinoma | Well-differentiated | Standard model for liver cancer, a common site for metastasis.[6][8][9] |
| WI-38 | Normal Lung Fibroblast | Non-cancerous diploid cells | Critical control to determine selectivity and potential toxicity to normal cells.[8] |
Part 2: Experimental Design and Core Assays
A multi-faceted approach employing both short-term and long-term assays is essential for a thorough evaluation of anti-proliferative effects. Short-term assays quantify immediate cytotoxic or cytostatic effects, while long-term assays measure the ability of cells to sustain proliferation and form colonies, a hallmark of cancer cell survival.
Caption: Hypothesized inhibition of the PI3K/Akt survival pathway by the thiadiazole compound.
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions
-
Stock Solution (10 mM): Accurately weigh this compound and dissolve it in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquoting & Storage: Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for a 96-well plate format. [13][14]1. Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂. 2. Compound Treatment: Add 100 µL of medium containing the compound at 2x the desired final concentrations. Include vehicle control (medium with DMSO) and blank (medium only) wells. Incubate for 48-72 hours. 3. Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate at 4°C for 1 hour. [14]4. Washing: Carefully discard the supernatant. Wash the plate five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air-dry completely. 5. Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes. 6. Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. [14]Air-dry the plates. 7. Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye. [14]8. Measurement: Read the absorbance at 510 nm using a microplate reader.
Protocol 3: Colony Formation Assay for Clonogenic Survival
This protocol is adapted for a 6-well plate format. [15][16][17]1. Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-1000 cells/well, determined empirically for each cell line) into 6-well plates containing 2 mL of medium. Allow cells to attach for 24 hours. 2. Compound Treatment: Replace the medium with fresh medium containing various concentrations of the compound or vehicle control. Incubate for 24 hours. 3. Recovery: After 24 hours, remove the compound-containing medium, wash the cells gently with PBS, and add 3 mL of fresh, drug-free medium. 4. Incubation: Incubate the plates for 10-14 days at 37°C, 5% CO₂, allowing colonies to form. Do not disturb the plates during this period. 5. Fixation and Staining:
- Gently aspirate the medium.
- Wash the wells once with PBS.
- Add 1 mL of a fixing/staining solution (e.g., 0.5% crystal violet in a 1:1 mixture of methanol and water) to each well.
- Incubate for 20-30 minutes at room temperature.
- Washing: Gently remove the staining solution and wash the wells with tap water until the background is clear.
- Drying and Counting: Allow the plates to air-dry. Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
Part 5: Data Analysis and Presentation
Analysis of SRB Assay Data
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Percentage Growth Calculation: Express the absorbance of treated wells as a percentage of the vehicle-treated control wells.
-
% Growth = (Mean OD_treated / Mean OD_control) * 100
-
-
IC50/GI50 Determination: Plot the Percentage Growth against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 (concentration causing 50% inhibition of growth).
Analysis of Colony Formation Assay Data
-
Plating Efficiency (PE):
-
PE = (Number of colonies formed in control / Number of cells seeded) * 100
-
-
Surviving Fraction (SF):
-
SF = Number of colonies formed after treatment / (Number of cells seeded * (PE / 100))
-
-
Dose-Response Curve: Plot the Surviving Fraction against the compound concentration.
Example Data Presentation Table:
| Cell Line | Assay | Parameter | Value (µM) |
| MCF-7 | SRB (72h) | IC50 | [Insert Value] |
| MDA-MB-231 | SRB (72h) | IC50 | [Insert Value] |
| HCT-116 | SRB (72h) | IC50 | [Insert Value] |
| MCF-7 | Colony Formation | IC50 | [Insert Value] |
| WI-38 | SRB (72h) | IC50 | [Insert Value] |
References
- Vertex AI Search. Soft Agar Assay for Colony Formation Protocol.
- bepls. A review on the 1,3,4-Thiadiazole as Anticancer Activity.
- MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016).
- R&D Systems. A Guide to the Colony Forming Cell Assay: Methods and Tips.
- Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
- Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
- Abcam. Colony formation assay: A tool to study cell survival.
- National Institutes of Health (NIH). Thiadiazole derivatives as anticancer agents. PMC.
- National Institutes of Health (NIH). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PMC.
- YouTube. A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014).
- ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
- PubMed. Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Ossila. Colony Forming Assay.
- RSC Publishing. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023).
- National Institutes of Health (NIH). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- National Institutes of Health (NIH). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. PMC. (2022).
- AACR Journals. Cancer Cell Lines for Drug Discovery and Development.
- MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
- National Institutes of Health (NIH). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC. (2022).
- National Institutes of Health (NIH). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells.
- National Institutes of Health (NIH). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC.
- MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022).
- PubMed. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022).
Sources
- 1. bepls.com [bepls.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]
- 12. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. ossila.com [ossila.com]
- 17. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for In Vivo Studies of 4-(4-methoxyphenyl)-1,2,3-thiadiazole
Introduction: Unveiling the In Vivo Potential of 4-(4-methoxyphenyl)-1,2,3-thiadiazole
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The subject of this guide, this compound, combines this privileged heterocycle with a methoxyphenyl moiety, a functional group frequently associated with enhanced biological activity in various therapeutic agents.[4][5] While extensive in vitro data may suggest promising therapeutic efficacy, the translation of these findings into clinical reality hinges on rigorous in vivo evaluation.
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for this compound. The protocols and insights herein are grounded in established preclinical research methodologies and are designed to be adaptable based on the specific therapeutic indication being investigated.[6][7][8]
Part 1: Foundational In Vivo Assessment: Pharmacokinetics and Toxicology
Prior to embarking on efficacy studies, a thorough understanding of the compound's behavior and safety profile within a living organism is paramount. These initial studies are crucial for dose selection and ensuring the ethical and effective design of subsequent experiments.[9][10]
Pharmacokinetic (PK) Profiling
The objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is vital for determining dosing regimens and understanding the compound's bioavailability.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents (Mice or Rats)
-
Animal Model: Select healthy, adult male and female mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar) with weights within a specified range.[11] The choice of species may depend on metabolic similarities to humans for the compound class.
-
Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of this compound in a suitable vehicle (e.g., saline, PBS with a small percentage of DMSO and Tween 80). The formulation should be optimized for the intended route of administration.
-
Administration:
-
Intravenous (IV) Group: Administer a single bolus dose via the tail vein to establish a baseline for bioavailability.
-
Oral (PO) or Intraperitoneal (IP) Group: Administer the compound via oral gavage or intraperitoneal injection.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from a suitable site (e.g., retro-orbital sinus, saphenous vein, or via a cannula).
-
Sample Processing: Process blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for non-IV routes) |
Acute Toxicology Assessment
Acute toxicity studies are essential to determine the compound's intrinsic toxicity and to identify the maximum tolerated dose (MTD).
Experimental Protocol: Acute Toxicity Study in Rodents
-
Animal Model: Use the same rodent species as in the PK studies.
-
Dose Escalation: Administer single, escalating doses of this compound to different groups of animals.
-
Observation: Closely monitor the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Endpoint Analysis: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity or mortality.
Part 2: In Vivo Efficacy Models
Based on the known biological activities of thiadiazole derivatives, the following sections outline protocols for evaluating the efficacy of this compound in key therapeutic areas.
Anticancer Activity
Thiadiazole derivatives have shown promise as anticancer agents.[12][13][14] In vivo assessment is critical to validate their therapeutic potential.
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for a xenograft cancer model.
Protocol: Human Tumor Xenograft Model in Mice
-
Cell Line Selection: Choose a human cancer cell line relevant to the proposed mechanism of action (e.g., MCF-7 for breast cancer, A549 for lung cancer).[15][16]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID) to prevent rejection of the human tumor cells.[15]
-
Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups:
-
Vehicle Control
-
This compound (at various doses based on MTD)
-
Positive Control (a standard-of-care chemotherapy agent)
-
-
Treatment: Administer the compound and controls according to the predetermined schedule and route.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Analysis: Excise and weigh the tumors. Tissues can be collected for histopathology, immunohistochemistry, or biomarker analysis.
Anti-inflammatory Activity
The anti-inflammatory potential of novel compounds is often assessed using models of acute inflammation.[17][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model is widely used to screen for acute anti-inflammatory activity.[18]
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Grouping and Pre-treatment:
-
Vehicle Control
-
This compound (various doses)
-
Positive Control (e.g., Indomethacin or Diclofenac)
-
Administer the respective treatments orally or intraperitoneally.
-
-
Induction of Inflammation: One hour after treatment, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Table 2: Parameters for Carrageenan-Induced Paw Edema Model
| Parameter | Description |
| Animal Model | Male Wistar or Sprague-Dawley rats (150-200g) |
| Inflammatory Agent | 1% Carrageenan in sterile saline |
| Test Compound Doses | Based on acute toxicity data (e.g., 10, 30, 100 mg/kg) |
| Positive Control | Indomethacin (10 mg/kg, p.o.) |
| Measurement | Paw volume (mL) using a plethysmometer |
| Primary Outcome | Percentage inhibition of edema |
Antifungal Activity
In vivo models of fungal infection are crucial for evaluating the efficacy of new antifungal agents.[19][20][21]
Experimental Workflow: Systemic Candidiasis Model
Caption: Workflow for a systemic candidiasis model.
Protocol: Murine Model of Systemic Candidiasis
-
Fungal Strain: Use a well-characterized strain of Candida albicans.
-
Animal Model: Use immunocompetent or immunosuppressed mice (immunosuppression can be induced with cyclophosphamide or corticosteroids to establish a more robust infection).[21]
-
Infection: Inject a standardized inoculum of C. albicans intravenously via the tail vein.
-
Grouping and Treatment:
-
Vehicle Control
-
This compound (various doses)
-
Positive Control (e.g., Fluconazole)
-
Initiate treatment at a specified time post-infection (e.g., 2 or 24 hours).
-
-
Endpoints:
-
Survival Study: Monitor the survival of the animals over a period of time (e.g., 14-21 days).
-
Fungal Burden Study: At a predetermined time point (e.g., 3-5 days post-infection), euthanize the animals, harvest target organs (typically kidneys), homogenize the tissue, and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.[19]
-
Part 3: Data Interpretation and Reporting
The successful execution of in vivo studies is contingent on meticulous data analysis and transparent reporting.
-
Statistical Analysis: Employ appropriate statistical tests to determine the significance of the observed effects. For instance, use survival curves (Kaplan-Meier) for survival studies, ANOVA followed by post-hoc tests for tumor growth and inflammation studies, and non-parametric tests for fungal burden data.
-
Reproducibility: Ensure that experiments are designed with adequate sample sizes and appropriate controls to yield reproducible results.[22]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Conclusion
The in vivo evaluation of this compound is a critical step in its development as a potential therapeutic agent. The protocols and guidelines presented here provide a comprehensive framework for conducting these studies in a scientifically rigorous and ethical manner. By carefully considering the compound's pharmacokinetic and toxicological profile and employing relevant disease models, researchers can effectively assess its therapeutic potential and advance its journey from the laboratory to the clinic.
References
-
National Center for Biotechnology Information. (1987). In vivo models: evaluating antifungal agents. PubMed. Available at: [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
MDPI. (n.d.). Host Pathogen Relations: Exploring Animal Models for Fungal Pathogens. MDPI. Available at: [Link]
-
MDPI. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]
-
Laboratory Animals for Science. (2021). Animal models of fungal infections. Laboratory Animals for Science. Available at: [Link]
-
Dove Press. (n.d.). Animal models and therapeutic molecular targets of cancer: utility and limitations. Dove Press. Available at: [Link]
-
Journal of Cancer. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer. Available at: [Link]
-
ResearchGate. (n.d.). In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models. ResearchGate. Available at: [Link]
-
PubMed Central. (n.d.). Animal models: an important tool in mycology. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]
-
ASM Journals. (n.d.). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. ASM Journals. Available at: [Link]
-
Journal of Cancer. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer. Available at: [Link]
-
Charles River Laboratories. (n.d.). Cancer Models. Charles River Laboratories. Available at: [Link]
-
PubMed Central. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. PubMed Central. Available at: [Link]
-
Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Aragen Life Sciences. Available at: [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]
-
MDPI. (n.d.). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. Available at: [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]
-
Auctores. (n.d.). Regulatory Guidelines for New Drug Development. Auctores. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI. Available at: [Link]
-
MDPI. (2025). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. MDPI. Available at: [Link]
-
Stanford University. (n.d.). Small Molecule Drug Prototyping. Stanford University. Available at: [Link]
-
PubMed Central. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central. Available at: [Link]
-
YouTube. (2022). Webinar: Designing Your In Vivo Studies. YouTube. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
PubMed Central. (n.d.). Advancements in small molecule drug design: A structural perspective. PubMed Central. Available at: [Link]
-
ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Available at: [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]
-
PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
-
PubMed. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer activity of 1,3,4-thiadiazole derivatives with 3-methoxyphenyl substituent. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Thiadiazole derivatives in clinical trials. ResearchGate. Available at: [Link]
-
PubMed Central. (n.d.). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (2025). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. ResearchGate. Available at: [Link]
-
PubMed. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. Available at: [Link]
-
Journal of the Serbian Chemical Society. (n.d.). Docking Study, Synthesis, Characterization and Preliminary Cytotoxic Evaluation of New 1,3,4- Thiadiazole Derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
-
PubMed Central. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. Available at: [Link]
-
Heliyon. (2024). An overview of biological activities of thiadiazole derivatives. Heliyon. Available at: [Link]
-
Bentham Science. (n.d.). Synthesis, In Silico and In Vivo Evaluation of Novel 1, 3, 4-Thiadiazole Analogues as Novel Anticancer Agents. Bentham Science. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]
-
ACS Publications. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. National Institutes of Health. Available at: [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulatory Guidelines for New Drug Development | Auctores [auctoresonline.org]
- 10. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 18. ijpras.com [ijpras.com]
- 19. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Animal models of fungal infections | Laboratory Animals for Science [labanimalsjournal.ru]
- 22. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Formulation of 4-(4-methoxyphenyl)-1,2,3-thiadiazole for Animal Studies
Abstract
This technical guide provides a comprehensive framework for the formulation of 4-(4-methoxyphenyl)-1,2,3-thiadiazole, a promising heterocyclic compound, for preclinical in vivo studies. The 1,2,3-thiadiazole scaffold is of significant interest in medicinal chemistry due to its broad spectrum of biological activities.[1][2] However, like many novel chemical entities (NCEs), this compound is anticipated to have poor aqueous solubility, a major hurdle for achieving adequate systemic exposure in animal models. This document outlines a structured, science-driven approach to formulation development, beginning with essential pre-formulation characterization and culminating in detailed protocols for two distinct formulation strategies: a co-solvent/surfactant system and an amorphous nanosuspension. The causality behind experimental choices, methodologies for formulation characterization, and practical considerations for animal administration are discussed in detail to ensure the generation of reliable and reproducible preclinical data.
Introduction: The Formulation Challenge
The 1,2,3-thiadiazole moiety is a key pharmacophore in numerous compounds with potential therapeutic applications, including anticancer and antiviral activities.[1][2] this compound is one such compound of interest. A critical step in the preclinical development of any NCE is the assessment of its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile in relevant animal models.[3][4] A significant challenge in this phase is the formulation of the compound to ensure adequate bioavailability.
Many NCEs, particularly those with aromatic and heterocyclic structures, exhibit poor aqueous solubility.[3][4] This can lead to low and erratic absorption from the gastrointestinal tract and precipitation upon parenteral administration, confounding the interpretation of in vivo study results. Therefore, a systematic formulation development strategy is not just beneficial but essential.[5] This guide provides researchers with the foundational knowledge and practical protocols to develop a robust formulation for this compound.
Pre-formulation Studies: Characterizing the Molecule
Before a formulation can be designed, a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is paramount.[3][6] These pre-formulation studies guide the selection of an appropriate formulation strategy and excipients.
Physicochemical Property Determination
The initial step is to determine the fundamental properties of this compound.
-
Aqueous Solubility: This is the most critical parameter. The solubility should be determined in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7] The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]
-
LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of the compound's lipophilicity and is a key predictor of its absorption and distribution characteristics.[10] For ionizable compounds, the distribution coefficient (LogD) at physiological pH is more relevant. LogP can be determined experimentally using the shake-flask or HPLC methods, or predicted using computational models.[10][11][12][13]
-
pKa: The acid dissociation constant (pKa) is essential for understanding the ionization state of the compound at different pH values, which in turn affects its solubility and permeability.[6]
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) for melting point and X-ray Powder Diffraction (XRPD) to assess crystallinity are important for understanding the solid form of the API.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Method | Significance |
| Molecular Weight | 192.24 g/mol | Calculation | N/A |
| Melting Point | 92-94 °C | DSC | Indicates a crystalline solid with moderate lattice energy. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-Flask | Confirms the compound is poorly water-soluble. |
| Calculated LogP | 2.8 | Computational | Suggests the compound is lipophilic. |
| pKa | -3.46 (Predicted, basic) | Computational | Indicates the compound is unlikely to be ionized at physiological pH. |
Excipient Solubility Screening
Once the poor aqueous solubility is confirmed, a screening study in various pharmaceutically acceptable (GRAS) excipients is performed to identify potential solubilizing agents.[14][15] A small amount of the API is added to each vehicle and vortexed, sonicated, and/or heated to facilitate dissolution. The samples are then equilibrated and visually inspected for undissolved particles.
Table 2: Hypothetical Excipient Solubility Screening Results
| Excipient | Type | Solubility (mg/mL) | Observations |
| Water | - | < 0.001 | Insoluble |
| 0.9% Saline | - | < 0.001 | Insoluble |
| PEG 400 | Co-solvent | > 50 | Soluble |
| Propylene Glycol | Co-solvent | > 30 | Soluble |
| NMP | Co-solvent | > 100 | Very Soluble |
| Tween® 80 | Surfactant | ~5 | Moderately Soluble |
| Solutol® HS 15 | Surfactant | > 20 | Soluble |
| 20% Captisol® | Cyclodextrin | ~10 | Moderately Soluble |
| Corn Oil | Lipid | ~2 | Slightly Soluble |
The results from this screening suggest that co-solvent and surfactant-based systems are promising approaches for achieving the desired concentration for in vivo studies.
Formulation Development Workflow
The selection of a formulation strategy is a critical decision point, guided by the pre-formulation data and the specific requirements of the animal study (e.g., route of administration, dose level).
Caption: Formulation Development Workflow.
Detailed Formulation Protocols
Based on the hypothetical pre-formulation data, two distinct formulation approaches are detailed below.
Protocol 1: Co-solvent/Surfactant Formulation
This approach is often the quickest for early-stage studies and is suitable for achieving high concentrations of the API.[3] It is particularly useful for oral gavage and, with careful selection of excipients, for intravenous administration.
Rationale for Excipient Selection:
-
PEG 400: A water-miscible co-solvent with a good safety profile and high solubilizing capacity for many poorly soluble compounds.[3]
-
Solutol® HS 15 (Macrogol 15 Hydroxystearate): A non-ionic surfactant and solubilizing agent that can improve solubility and reduce the risk of precipitation upon dilution in aqueous fluids.[16]
-
Water for Injection (WFI): Used to adjust the final concentration and viscosity.
Step-by-Step Protocol (for a 10 mg/mL formulation):
-
Preparation of Vehicle: In a sterile container, prepare the vehicle by mixing Solutol® HS 15 and PEG 400 in a 1:4 ratio (e.g., 2g of Solutol® HS 15 and 8g of PEG 400 for a 10% Solutol®/40% PEG 400 vehicle). This will be a 50% organic vehicle. The remaining 50% will be WFI.
-
Weighing API: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL formulation, 100 mg of the API is needed.
-
Dissolution: Add the weighed API to the pre-mixed organic vehicle (5 mL in this case). Vortex and/or sonicate the mixture until the API is fully dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Final Dilution: Slowly add the WFI (5 mL) to the API solution while continuously stirring to form the final formulation.
-
Final Mixing and Inspection: Mix the final formulation thoroughly and visually inspect for any signs of precipitation or inhomogeneity.
-
Sterilization (for parenteral use): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.[17][18]
Protocol 2: Amorphous Nanosuspension Formulation
This is an advanced formulation strategy suitable for compounds that are very poorly soluble or when a co-solvent system is not tolerated.[19] Reducing the particle size to the nanometer range dramatically increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[19]
Rationale for Excipient Selection:
-
Hydroxypropyl Methylcellulose (HPMC): A polymeric stabilizer that prevents particle aggregation through steric hindrance.[19]
-
Tween® 80: A non-ionic surfactant that acts as a wetting agent and stabilizer.[19]
Step-by-Step Protocol (using wet media milling):
-
Preparation of Stabilizer Solution: Prepare a 0.5% HPMC / 0.5% Tween® 80 (w/v) solution in sterile water.
-
Milling Slurry Preparation: In a milling vessel, add the this compound powder, the stabilizer solution, and zirconium oxide milling beads (0.1-0.5 mm diameter). A typical drug concentration to start with is 5-10% (w/v).
-
Milling Process: Mill the slurry using a high-energy bead mill. The milling time will depend on the equipment and the desired particle size, but typically ranges from a few hours to 24 hours. The temperature should be controlled to prevent degradation of the API.
-
Separation: After milling, separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Characterization: Analyze the resulting nanosuspension for particle size distribution.
-
Storage: Store the nanosuspension at 2-8°C to maintain stability.[19]
Characterization and Quality Control of the Formulation
Once prepared, the formulation must be characterized to ensure it meets the required specifications for animal dosing.[20]
Table 3: Formulation Characterization and Acceptance Criteria
| Test | Method | Acceptance Criteria (Co-solvent) | Acceptance Criteria (Nanosuspension) |
| Appearance | Visual Inspection | Clear, colorless to slightly yellow solution, free of particles. | Homogeneous, milky-white suspension, free of large agglomerates. |
| pH | pH meter | 5.0 - 7.5 | 5.0 - 7.5 |
| Assay & Purity | HPLC-UV | 90% - 110% of theoretical concentration. Purity >98%. | 90% - 110% of theoretical concentration. Purity >98%. |
| Particle Size | Dynamic Light Scattering (DLS) | N/A | Mean particle size < 200 nm, Polydispersity Index (PDI) < 0.3. |
| Sterility (for parenteral) | USP <71> | Sterile | Sterile |
Decision Tree for Formulation Selection
The choice between a co-solvent system and a nanosuspension depends on several factors.
Caption: Decision Tree for Formulation Selection.
Animal Dosing and Practical Considerations
The administration of the formulation to laboratory animals must be done carefully to ensure accurate dosing and animal welfare.
-
Route of Administration: The co-solvent formulation can be used for oral (gavage) and intravenous (slow bolus or infusion) administration.[21][22] Nanosuspensions are suitable for oral and, with appropriate particle size control, intravenous administration.[23]
-
Dose Volume: The volume administered should be minimized and should not exceed the recommended maximum volumes for the chosen species and route.[24][25][26]
-
Precipitation Risk: For co-solvent systems administered intravenously, there is a risk of the drug precipitating in the bloodstream upon dilution.[3] Administering the dose slowly can mitigate this risk.
-
Vehicle Effects: The chosen excipients should be well-tolerated by the animal species. It is crucial to include a vehicle-only control group in the study to account for any effects of the formulation itself.[27]
Table 4: Recommended Maximum Dosing Volumes (mL/kg)
| Species | Oral (Gavage) | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Mouse | 10 | 5 | 10 | 5 |
| Rat | 10 | 5 | 10 | 5 |
| Rabbit | 10 | 5 | 5 | 5 |
| Dog | 10 | 5 | 5 | 5 |
Source: Adapted from various institutional guidelines. Volumes may vary based on specific institutional policies and the nature of the formulation.[21][22][25][26]
Conclusion
The successful preclinical evaluation of this compound is contingent upon the development of a robust and reproducible formulation. By following a systematic approach that includes thorough pre-formulation characterization and rational selection of excipients and formulation technologies, researchers can overcome the challenges posed by its poor aqueous solubility. The co-solvent/surfactant and nanosuspension protocols provided in this guide offer two viable pathways to achieve adequate drug exposure in animal studies, thereby enabling a reliable assessment of the compound's therapeutic potential.
References
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Administration of Substances: Maximum Volumes and Other Recommendations. (n.d.). University of Notre Dame. Retrieved January 7, 2026, from [Link]
-
Dosing Volume. (2024, September 17). Drexel University. Retrieved January 7, 2026, from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 7, 2026, from [Link]
-
Practical Method for Preparing Nanosuspension Formulations for Toxicology Studies in the Discovery Stage. (2018). J-Stage. Retrieved January 7, 2026, from [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved January 7, 2026, from [Link]
-
Preformulation Means Characterization. (2008). BioPharm International. Retrieved January 7, 2026, from [Link]
-
Substructure and whole molecule approaches for calculating log P. (2001). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). ResearchGate. Retrieved January 7, 2026, from [Link]
- Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.
-
Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research. (2019). Universität Halle. Retrieved January 7, 2026, from [Link]
-
Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved January 7, 2026, from [Link]
-
Formulation Development From Preclinical to First-In-Human. (2019). Drug Development & Delivery. Retrieved January 7, 2026, from [Link]
-
Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Optimal Preclinical Formulation Development. (n.d.). Crystal Pharmatech. Retrieved January 7, 2026, from [Link]
-
Solubility Testing of Drug Candidates. (2025). Pharma.Tips. Retrieved January 7, 2026, from [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Preparation, Storage and Labeling of Drug and Chemical Formulations. (n.d.). University of Washington. Retrieved January 7, 2026, from [Link]
-
Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent. (2020). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Various techniques for preparation of nanosuspension - a review. (2014). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Formulation Strategies of Nanosuspensions for Various Administration Routes. (2023). MDPI. Retrieved January 7, 2026, from [Link]
-
Preclinical formulations for pharmacokinetic studies. (2019). Admescope. Retrieved January 7, 2026, from [Link]
-
Excipient Selection In Parenteral Formulation Development. (2013). Pharmaceutical Technology. Retrieved January 7, 2026, from [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2019). MDPI. Retrieved January 7, 2026, from [Link]
-
Excipient Safety Assessment in Generic Drug Formulations: An Overview. (n.d.). FDA. Retrieved January 7, 2026, from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2019). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Generally Recognized as Safe (GRAS). (2023). FDA. Retrieved January 7, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
- 7. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 14. complexgenerics.org [complexgenerics.org]
- 15. Generally Recognized as Safe (GRAS) | FDA [fda.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 18. az.research.umich.edu [az.research.umich.edu]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 22. az.research.umich.edu [az.research.umich.edu]
- 23. mdpi.com [mdpi.com]
- 24. Administration of Substances: Maximum Volumes and Other Recommendations [research.wayne.edu]
- 25. drexel.edu [drexel.edu]
- 26. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 27. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Mechanism of Action of 4-(4-methoxyphenyl)-1,2,3-thiadiazole in Cancer: Application Notes and Protocols
Introduction: The Therapeutic Potential of 1,2,3-Thiadiazole Scaffolds in Oncology
The 1,2,3-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] Its unique mesoionic character is thought to facilitate the crossing of cellular membranes, allowing compounds incorporating this moiety to interact effectively with various biological targets.[1][3] Within the landscape of cancer research, derivatives of 1,2,3-thiadiazole have demonstrated promising anticancer properties, including potent cytotoxicity against a range of cancer cell lines, the induction of programmed cell death (apoptosis), and the ability to halt the cell cycle.[1][3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals to investigate the anticancer mechanism of a specific derivative, 4-(4-methoxyphenyl)-1,2,3-thiadiazole. While direct, extensive research on this particular molecule is emerging, the known activities of related thiadiazole compounds and the presence of the methoxyphenyl group—a feature known to enhance the anticancer activity of various compounds—allow us to formulate a strong hypothesis-driven approach to its mechanistic elucidation.[5][6][7] We hypothesize that this compound exerts its anticancer effects by inducing apoptosis and causing cell cycle arrest, potentially through the modulation of key regulatory proteins.
This guide will outline a systematic workflow, from initial cell viability screening to in-depth analysis of apoptotic pathways and cell cycle regulation, providing detailed, field-proven protocols to test this hypothesis.
Experimental Workflow: A Step-by-Step Approach to Mechanistic Elucidation
The following workflow provides a logical progression of experiments to systematically investigate the anticancer mechanism of this compound.
Caption: A hypothesized apoptotic pathway modulated by this compound.
Phase 3: Cell Cycle Analysis
Disruption of the cell cycle is another common mechanism of action for anticancer agents. [3]Flow cytometry with propidium iodide staining is a standard method to determine the distribution of cells in different phases of the cell cycle. [8][9]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. [8][10]This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
Cold 70% ethanol [10]* PBS
-
Propidium iodide staining solution (containing PI and RNase A) [11]* Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment for the desired duration.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. [10][11]Incubate on ice for at least 30 minutes or store at -20°C for later analysis. [9][11]3. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [10]4. Staining: Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA. [8][11]5. Incubation: Incubate for 30 minutes at room temperature in the dark. [12]6. Flow Cytometry: Analyze the samples on a flow cytometer, collecting data in a linear scale. [9]Use appropriate gating to exclude doublets and debris.
Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest at that checkpoint.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Caption: Table for summarizing hypothetical cell cycle distribution data. |
Phase 4: Preliminary Target Identification (Optional)
Should the preceding experiments suggest a specific mode of action, such as the involvement of a particular signaling pathway, further investigation into direct molecular targets may be warranted. Given that many thiadiazole derivatives are known to inhibit kinases, an in vitro kinase assay can be a valuable next step. [13][14]
Protocol 5: In Vitro Kinase Assay
Principle: In vitro kinase assays measure the activity of a purified kinase enzyme by detecting the transfer of a phosphate group from ATP to a specific substrate. [15][16]The inhibitory effect of a compound is determined by its ability to reduce this activity. Various detection methods exist, including radiometric assays and fluorescence/luminescence-based assays. [17][18] Materials:
-
Recombinant human kinase of interest
-
Specific kinase substrate
-
ATP
-
Kinase assay buffer [15]* this compound
-
Detection reagents (dependent on the assay format, e.g., [γ-32P]ATP for radiometric assays, or ADP-Glo™ Kinase Assay kit for luminescence)
-
Appropriate instrumentation (e.g., scintillation counter or luminometer)
Procedure (General Outline):
-
Reagent Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and the test compound in the kinase assay buffer. [18]3. Reaction Initiation: Initiate the kinase reaction by adding ATP. [15]4. Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period within the linear range of the reaction. [17]5. Detection: Stop the reaction and measure the kinase activity using the chosen detection method. [17]6. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The systematic application of the protocols outlined in this guide will enable a comprehensive investigation into the anticancer mechanism of this compound. By progressing from broad cytotoxicity screening to detailed analyses of apoptosis and cell cycle effects, researchers can build a robust understanding of this compound's mode of action. The data generated will be crucial for its further development as a potential therapeutic agent and will contribute to the growing body of knowledge on the anticancer properties of the 1,2,3-thiadiazole scaffold.
References
-
University of Padua Flow Cytometry and Cell Sorting Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Chikkanna, A., & Ghosh, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3009. [Link]
-
Crick Flow Cytometry STP. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Wujec, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]
-
Bielawska, A., et al. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences, 21(15), 5536. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Molecules. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
-
Ma, F. F., et al. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness, 13(1), 1-14. [Link]
-
Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335-1355. [Link]
-
Wujec, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]
-
ResearchGate. (2025). Methoxyphenyl Imidazolines as Potential Activators of p53. [Link]
-
MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Oncu-Alpar, E., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Pharmaceutical Chemistry Journal, 55(3), 241-252. [Link]
-
Thongsom, S., et al. (2017). Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication. Tumour biology, 39(5), 1010428317691689. [Link]
-
Wujec, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]
-
Molecules. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616. [Link]
-
Cell Death & Differentiation. (2021). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. [Link]
-
BEPLS. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. [Link]
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bepls.com [bepls.com]
- 15. In vitro kinase assay [protocols.io]
- 16. bmglabtech.com [bmglabtech.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
low yield in Hurd-Mori synthesis of 1,2,3-thiadiazoles and solutions
Welcome to the technical support center for the synthesis of 1,2,3-thiadiazoles. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Hurd-Mori reaction and may be encountering challenges, particularly with reaction yield. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols grounded in established scientific principles to help you navigate and optimize your synthetic procedures.
Troubleshooting Guide: Low Yield and Other Common Issues
Low product yield is one of the most frequently reported issues in the Hurd-Mori synthesis. The following table outlines specific problems, their probable causes, and scientifically-backed solutions to enhance the success of your reaction.
| Problem Encountered | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| 1. Low or No Product Yield | Inactive Hydrazone Precursor: The starting hydrazone must possess an α-methylene group to facilitate cyclization.[1][2] The nature of the N-substituent is also critical for reactivity. | Solution: Ensure your ketone precursor has an α-methylene group. Use N-acyl, N-tosyl, or semicarbazone derivatives of the hydrazone.[3][4] These groups activate the hydrazone for the subsequent cyclization with thionyl chloride. |
| Unfavorable N-Protecting Group: Electron-donating groups (e.g., alkyl groups) on a nitrogen atom within the precursor's core structure can increase the basicity of the ring nitrogen, which may interfere with the cyclization mechanism and lead to poor conversion.[5][6] | Solution: If your substrate contains a nitrogen heterocycle, use an electron-withdrawing protecting group (e.g., methyl carbamate). This reduces the nitrogen's basicity, favoring the desired cyclization pathway and leading to superior yields.[5][6] | |
| Degraded or Insufficient Thionyl Chloride (SOCl₂): Thionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, rendering it ineffective. | Solution: Use freshly distilled or a newly opened bottle of thionyl chloride for the reaction. It is common practice to use SOCl₂ in excess to drive the reaction to completion.[4] Handle it under anhydrous conditions in a well-ventilated fume hood.[7] | |
| Harsh Reaction Conditions: High temperatures can lead to the decomposition of the starting materials, intermediates, or the final 1,2,3-thiadiazole product.[1] | Solution: Optimize the reaction temperature. The addition of thionyl chloride should typically be performed at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction.[7] Subsequently, the reaction may be allowed to warm to room temperature or refluxed gently. Monitor progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating.[1] | |
| 2. Multiple Unidentified Spots on TLC | Formation of Side Products: An alternative cyclization pathway can lead to byproducts. For instance, the reaction of 2-[(ethoxycarbonyl)hydrazono]propionic acid with thionyl chloride has been reported to produce a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione as a side product.[1] | Solution: Modify reaction conditions such as solvent, temperature, and reaction time to favor the formation of the 1,2,3-thiadiazole. Purification via column chromatography is typically effective for separating the desired product from such byproducts.[1][2] |
| Incomplete Reaction or Degradation: A complex mixture may indicate that the reaction has not gone to completion or that the target compound is degrading under the reaction or workup conditions. | Solution: Monitor the reaction via TLC to determine the optimal reaction time.[1] For the workup, avoid harsh acidic or basic conditions. Quenching excess thionyl chloride by pouring the reaction mixture onto crushed ice is a standard and effective method.[7] Use neutral extraction and purification techniques where possible. | |
| 3. Difficulty in Product Isolation/Purification | Product Instability: While generally stable, the 1,2,3-thiadiazole ring can be sensitive to certain conditions, potentially leading to decomposition during purification.[1][8] | Solution: Use neutral purification methods. Most 1,2,3-thiadiazoles are amenable to column chromatography on silica gel or purification by distillation under reduced pressure.[2] Avoid unnecessarily high temperatures during solvent evaporation or distillation. |
Visual Troubleshooting Workflow
To assist in diagnosing issues systematically, the following workflow provides a logical path for troubleshooting low-yield reactions.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the Hurd-Mori reaction?
The Hurd-Mori reaction proceeds via the cyclization of a hydrazone derivative containing an α-methylene group with thionyl chloride.[2] The generally accepted mechanism involves an initial electrophilic attack by thionyl chloride on the hydrazone, followed by an intramolecular cyclization and subsequent elimination steps to form the aromatic 1,2,3-thiadiazole ring.[2][7]
Caption: Proposed mechanism for the Hurd-Mori reaction.
Q2: Are there modern, milder alternatives to thionyl chloride for this synthesis?
Yes, several effective alternatives have been developed to circumvent the often harsh conditions of the traditional Hurd-Mori reaction.[1]
-
Elemental Sulfur with a Catalyst: A popular modern method involves the reaction of N-tosylhydrazones with elemental sulfur (S₈). This reaction is typically catalyzed by tetrabutylammonium iodide (TBAI) or uses an iodine/DMSO system.[9][10] These methods are often metal-free and proceed under milder conditions.[1][10]
-
Sulfur Dichloride (SCl₂): In some cases, sulfur dichloride has been shown to be a superior reagent to thionyl chloride, providing higher yields of the desired 1,2,3-thiadiazole.[2]
-
Other Chlorinating Agents: While less common for this specific transformation, other reagents like oxalyl chloride or phosphorus oxychloride are used in related heterocyclic syntheses and could be explored, though optimization would be required.[11][12]
Q3: My reaction seems to work, but the regioselectivity is poor. How can I control it?
The regioselectivity of the Hurd-Mori reaction—that is, which of two possible α-carbons becomes C5 of the thiadiazole ring—is highly dependent on the relative rate of enolization of the two α-carbons in the parent ketone.[13] To control the outcome, you can introduce steric or electronic bias in the hydrazone precursor to favor deprotonation and subsequent cyclization at the desired position.
Q4: How stable is the 1,2,3-thiadiazole ring system?
1,2,3-thiadiazoles are aromatic heterocycles and are generally stable compounds.[14] They can typically withstand purification by column chromatography and, for lower molecular weight derivatives, distillation.[2] However, they can undergo thermal or photochemical decomposition, often with the extrusion of molecular nitrogen, which can be a feature exploited in subsequent synthetic steps.[8]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a representative Hurd-Mori synthesis.
Protocol 1: Synthesis of Acetophenone Semicarbazone (Hydrazone Precursor)
This protocol details the formation of the necessary hydrazone precursor from a ketone.[4][7]
-
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
Semicarbazide hydrochloride (1.12 g, 10 mmol)
-
Sodium acetate (1.64 g, 20 mmol)
-
Ethanol/Water solvent mixture
-
-
Procedure:
-
Dissolve semicarbazide hydrochloride and sodium acetate in 15 mL of water in a round-bottom flask.
-
Add a solution of acetophenone in 15 mL of ethanol to the flask.
-
Stir the mixture vigorously at room temperature. A precipitate should begin to form.
-
After 1-2 hours of stirring, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the resulting white solid (acetophenone semicarbazone) under vacuum. The product can typically be used in the next step without further purification.
-
Protocol 2: Hurd-Mori Cyclization to Synthesize 4-phenyl-1,2,3-thiadiazole
This protocol describes the core cyclization step.[7]
-
Materials:
-
Acetophenone semicarbazone (1.77 g, 10 mmol)
-
Thionyl chloride (SOCl₂) (2.2 mL, 3.57 g, 30 mmol)
-
Dichloromethane (CH₂Cl₂) (25 mL, anhydrous)
-
-
Procedure:
-
Caution: This procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment. Thionyl chloride is corrosive and reacts violently with water.[7]
-
Suspend the acetophenone semicarbazone in 25 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.
-
Cool the suspension in an ice bath.
-
Slowly add the thionyl chloride dropwise to the cooled, stirring suspension over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a beaker of crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-phenyl-1,2,3-thiadiazole.
-
References
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). PMC - PubMed Central. [Link]
-
Hurd–Mori 1,2,3-thiadiazole synthesis. (n.d.). Wikipedia. [Link]
-
Product Class 9: 1,2,3-Thiadiazoles. (n.d.). Science of Synthesis. [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]
-
Synthesis of Pyrrolo[2,3-d][1][3][9]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. (2005). NIH National Library of Medicine. [Link]
-
Is there any alternative for thionyl chloride, SOCl2? (2017). ResearchGate. [Link]
-
A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,2,3-thiadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. (n.d.). ResearchGate. [Link]
-
Synthesis of pyrrolo[2,3-d][1][3][9]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. (2005). PubMed. [Link]
-
THE CHEMISTRY OF 1,2,3-THIADIAZOLES. (n.d.). download. [Link]
-
Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025). proactive-molecules.com. [Link]
-
174 Thiadiazoles and Their Properties. (n.d.). ISRES. [Link]
-
On the regioselectivity in the Hurd-Mori reaction. (n.d.). Semantic Scholar. [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2019). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. On the regioselectivity in the Hurd-Mori reaction | Semantic Scholar [semanticscholar.org]
- 14. isres.org [isres.org]
Technical Support Center: Synthesis of 4-Aryl-1,2,3-Thiadiazoles
Welcome to the technical support center for the synthesis of 4-aryl-1,2,3-thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this valuable synthetic transformation. Here, we will dissect potential issues, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies to enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address the most pressing issues you may face during your experiments.
Q1: My Hurd-Mori reaction is resulting in a low yield of the desired 4-aryl-1,2,3-thiadiazole. What are the primary factors to investigate?
Low yields in the Hurd-Mori synthesis, the classical reaction of an activated hydrazone with thionyl chloride (SOCl₂), are a frequent challenge.[1] The root cause often lies in one of three areas: the quality of your starting materials, the reaction conditions, or the nature of your specific substrate.
Troubleshooting Steps:
-
Verify Starting Material Purity: The purity of the precursor hydrazone is paramount. Ensure your starting aryl ketone was fully converted to the corresponding hydrazone (e.g., semicarbazone or tosylhydrazone) and that all reagents used for its synthesis were removed. The hydrazone must possess an active α-methylene group for the reaction to proceed.[2]
-
Optimize Reaction Temperature: High temperatures can lead to the decomposition of the starting materials, intermediates, or even the final 1,2,3-thiadiazole product.[2] It is advisable to add the thionyl chloride at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature or with gentle heating. For highly reactive or sensitive substrates, maintaining a colder temperature throughout the reaction may be necessary.[3]
-
Assess the Hydrazone Activating Group: The Hurd-Mori reaction requires an activating group on the hydrazone nitrogen. While semicarbazones are common, N-tosylhydrazones are also frequently used.[4] If you are working with a substrate containing a nitrogenous heterocycle, the choice of N-protecting group is critical. Electron-withdrawing groups are preferred as they increase the acidity of the α-protons and facilitate the cyclization, whereas electron-donating groups can lead to poor conversion.[3]
| Activating Group Type | Effect on Hurd-Mori Reaction | Recommended Action |
| Electron-Withdrawing (e.g., Tosyl, Carbamate) | Enhances α-proton acidity, favoring cyclization. | Optimal Choice. |
| Electron-Donating (e.g., Alkyl) | Reduces α-proton acidity, often leading to low yields. | Consider switching to an electron-withdrawing activating group. |
Workflow for Diagnosing Low Yields:
Caption: A logical workflow for troubleshooting low yields in the Hurd-Mori synthesis.
Q2: I've isolated a significant byproduct with a different heterocyclic core. What could it be and how is it formed?
A common side reaction in the Hurd-Mori synthesis, particularly when starting from semicarbazones, is the formation of a 1,3,4-oxadiazole derivative instead of the desired 1,2,3-thiadiazole.[2][5] This occurs through an alternative cyclization pathway.
Mechanism of Side Product Formation:
The key intermediate in the Hurd-Mori reaction is a chloro-sulfinyl derivative formed by the reaction of the hydrazone with thionyl chloride. The intended pathway involves an intramolecular cyclization with the α-carbon to form the 1,2,3-thiadiazole ring. However, a competing cyclization can occur involving the oxygen atom of the semicarbazone moiety.
Caption: Competing cyclization pathways in the Hurd-Mori synthesis from semicarbazones.
Mitigation Strategies:
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Less polar solvents like dichloromethane (DCM) or dioxane are commonly used and may favor the desired C-S cyclization.
-
Temperature Control: As with low yields, careful temperature management is crucial. Running the reaction at lower temperatures may suppress the rate of the competing cyclization pathway.
-
Alternative Reagents: If the formation of the 1,3,4-oxadiazole is persistent, consider switching to a synthesis route that avoids the use of semicarbazone and thionyl chloride. The reaction of N-tosylhydrazones with elemental sulfur is an excellent alternative.[6][7]
Q3: My reaction works, but the final 4-aryl-1,2,3-thiadiazole product seems to decompose during workup or purification. Why is this happening?
The 1,2,3-thiadiazole ring, while aromatic, is susceptible to decomposition under certain conditions, particularly in the presence of strong acids or bases.[2] This instability is a critical consideration during the workup and purification stages.
Common Causes of Decomposition:
-
Residual Thionyl Chloride: Incomplete quenching of excess thionyl chloride can lead to the generation of HCl, creating a harsh acidic environment that can degrade the product.
-
Basic Conditions: Exposure to strong bases can induce ring-opening of the 1,2,3-thiadiazole.
-
Silica Gel Acidity: Standard silica gel is acidic and can cause decomposition of sensitive compounds during column chromatography.
Troubleshooting and Prevention:
-
Thorough Quenching: After the reaction is complete, ensure the excess thionyl chloride is fully quenched. This is typically done by slowly pouring the reaction mixture into ice-water or a cold, saturated sodium bicarbonate solution.
-
Neutral Workup: During extraction, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Purification Strategy:
-
Column Chromatography: If you suspect decomposition on silica gel, you can use silica that has been pre-treated with a base like triethylamine. Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial.
-
Recrystallization: This is often the preferred method for purifying solid 4-aryl-1,2,3-thiadiazoles as it avoids prolonged contact with potentially acidic stationary phases. The choice of solvent will depend on the specific substituents on your aryl ring.
-
Q4: How do the electronic properties of the aryl substituent affect the synthesis?
The electronic nature of the substituents on the 4-aryl ring can influence the reaction rate and the propensity for side reactions, although this is less pronounced than the effect of the hydrazone's activating group.
-
Electron-Donating Groups (EDGs): Aryl rings with EDGs (e.g., -OCH₃, -CH₃) can slightly increase the nucleophilicity of the α-carbon, potentially facilitating the desired cyclization. However, they can also make the final product more susceptible to electrophilic attack and decomposition under acidic conditions.
-
Electron-Withdrawing Groups (EWGs): Aryl rings with EWGs (e.g., -NO₂, -CN, -CF₃) can decrease the nucleophilicity of the α-carbon, which might slightly slow down the cyclization. However, these groups generally increase the stability of the final 4-aryl-1,2,3-thiadiazole product, making it more robust during workup and purification.[8]
In practice, for most common aryl substituents, the Hurd-Mori reaction proceeds effectively. Significant issues related to the aryl substituent's electronics are more likely to arise with extremely electron-rich or sterically hindered systems.
Experimental Protocols
Protocol 1: General Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles
This protocol provides a general guideline. Optimization for specific substrates is recommended.
Step A: Synthesis of the Aryl Semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (2.0 eq) in water.
-
Add a solution of the starting aryl ketone (1.0 eq) in a minimal amount of ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield the aryl semicarbazone.
Step B: Cyclization to the 4-Aryl-1,2,3-Thiadiazole
-
In a fume hood, suspend the dried aryl semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Equip the flask with a magnetic stirrer and a dropping funnel, and cool the suspension in an ice bath (0-5 °C).
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension over 30 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into a beaker of ice-water with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Alternative Synthesis via N-Tosylhydrazone and Elemental Sulfur
This method is a milder alternative to the Hurd-Mori reaction.[6]
-
Synthesize the N-tosylhydrazone from the corresponding aryl ketone and tosylhydrazine.
-
In a round-bottom flask, combine the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Add a suitable solvent such as ethanol.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove any excess sulfur.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography. The use of elemental sulfur can sometimes complicate purification.[9]
References
- BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. BenchChem.
- ResearchGate. (2025). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant.
- Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024.
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 11389-11432.
- Kapoor, I., Sharma, V., & Kumar, S. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 26(11), 3169.
- Organic Chemistry Portal. (2015). Synthesis of 1,3,4-oxadiazoles.
- ResearchGate. (n.d.). The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion.
- ISRES Publishing. (2021). Thiadiazoles and Their Properties.
- Kaziukonytė, P., et al. (2023). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. Chemija, 34(3), 163-170.
- Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. BenchChem.
- ResearchGate. (2025). Synthesis of 1,3,4-Thiadiazoles: Review.
-
Stanetty, P., et al. (2002). Synthesis of Pyrrolo[2,3-d][2][5]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 7(8), 606-616.
- Al-Hourani, B. J., & El-Elimat, T. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(24), 7522.
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
- MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
- National Center for Biotechnology Information. (n.d.). Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles.
- Al-Zoubi, R. M., et al. (2021).
Sources
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
identification of byproducts in 4-(4-methoxyphenyl)-1,2,3-thiadiazole synthesis
Technical Support Center: Synthesis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind the chemistry.
Overview: The Hurd-Mori Synthesis Pathway
The most common and robust method for synthesizing 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori reaction.[1][2] This pathway involves the dehydrative cyclization of an α-methylene ketone hydrazone using thionyl chloride (SOCl₂). For this compound, the synthesis begins with 4'-methoxyacetophenone.
The general workflow is a two-step process:
-
Hydrazone Formation: Condensation of 4'-methoxyacetophenone with a suitable hydrazine derivative (e.g., tosylhydrazine or semicarbazide) to form the corresponding hydrazone.
-
Cyclization: Reaction of the purified hydrazone with thionyl chloride, which acts as both a dehydrating and sulfur-donating agent to form the 1,2,3-thiadiazole ring.[3][4]
Caption: General workflow for the Hurd-Mori synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a direct Q&A format.
Q1: My reaction mixture is dark, and the final product is impure with multiple spots on TLC. What are the likely byproducts?
A1: This is a common observation, often resulting from the aggressive nature of thionyl chloride and potential side reactions.[5] Besides unreacted starting material (the hydrazone), the primary byproducts in the synthesis of 4-aryl-1,2,3-thiadiazoles fall into three main categories:
-
Chlorinated Species: The electron-rich 4-methoxyphenyl ring is susceptible to electrophilic aromatic substitution by chlorine, generated from thionyl chloride.
-
Sulfonylated Compounds: Under certain conditions, sulfonylation of the aromatic ring can occur.
-
Rearrangement Products: Thermal or photochemical degradation of the thiadiazole ring can lead to rearranged isomers or fragmentation products.
A summary of potential impurities is provided below.
| Byproduct Class | Potential Structure | Key Identification Marker (MS) |
| Starting Material | 4'-Methoxyacetophenone Tosylhydrazone | M⁺ peak corresponding to the hydrazone |
| Chlorinated Byproduct | 4-(Chloro-4-methoxyphenyl)-1,2,3-thiadiazole | M+2 peak with ~33% intensity of M⁺ peak (³⁷Cl isotope) |
| Oxadiazine | Hurd and Mori originally aimed for oxadiazines, which can form as side products from α-ketoacid hydrazones.[5] While less common from acetophenone derivatives, related heterocyclic impurities are possible. | Isomeric with the main product (same m/z) but different fragmentation |
| Thioketene/Alkyne | Formed via thermal/photochemical decomposition (Wolff-type rearrangement) of the thiadiazole ring with loss of N₂.[5][6][7] These are highly reactive and may polymerize or react with solvent. | Difficult to detect directly; may appear as polymeric material or solvent adducts. |
Q2: My main impurity has a molecular weight 34.5 Da higher than my product and shows a characteristic M+2 isotope pattern in the mass spectrum. What is it and how can I avoid it?
A2: This is the classic signature of a chlorinated byproduct . The 4-methoxyphenyl group is activated towards electrophilic aromatic substitution, and thionyl chloride (SOCl₂) can serve as a source of electrophilic chlorine, especially at elevated temperatures or with prolonged reaction times. The chlorination typically occurs ortho to the activating methoxy group.
Causality: Thionyl chloride exists in equilibrium with sulfur monoxide (SO) and chlorine (Cl₂). The generated chlorine can then react with the electron-rich aromatic ring. Using a large excess of SOCl₂ or running the reaction at high temperatures significantly accelerates this side reaction.
Caption: Formation of the chlorinated byproduct.
Preventative Measures:
-
Control Stoichiometry: Use a minimal excess of thionyl chloride (e.g., 1.1 to 1.5 equivalents). Do not use it as the solvent.
-
Lower the Temperature: Perform the cyclization at 0 °C or room temperature. While this may require longer reaction times, it significantly suppresses chlorination.[5]
-
Choice of Solvent: Use an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane.
Q3: What are the best analytical methods to identify and quantify these byproducts?
A3: A multi-technique approach is essential for unambiguous identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of your product and resolving it from byproducts. A reversed-phase C18 column with a UV detector is highly effective.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. It provides the molecular weight of each separated component, allowing you to quickly hypothesize structures (e.g., confirming the mass of a chlorinated byproduct).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structural elucidation of isolated impurities. For a chlorinated byproduct, you would expect to see a change in the splitting pattern and chemical shifts of the aromatic protons.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or starting materials like 4'-methoxyacetophenone.
Caption: A systematic workflow for byproduct identification.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for separating the target compound from common byproducts.
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 280 nm |
| Column Temp. | 30 °C |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions |
Procedure:
-
Sample Preparation: Dissolve ~1 mg of the crude sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (95:5 A:B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample.
-
Analysis: The target compound, being moderately polar, will elute mid-gradient. Less polar byproducts (like chlorinated species) will have longer retention times. More polar impurities (like unreacted tosylhydrazine) will elute earlier.
-
Quantification: Purity is determined by the area percent of the main peak relative to the total peak area.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from less polar chlorinated byproducts and more polar baseline impurities.
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (2-3 times the weight of the crude material) by dissolving it in a minimal amount of DCM and adding the silica. Evaporate the solvent completely.
-
Column Packing: Pack a glass column with silica gel (typically 50-100 times the weight of the crude product) using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading: Carefully add the dried slurry containing the sample to the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Less polar byproducts, such as chlorinated species, will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the desired product.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Advances in Heterocyclic Chemistry (Vol. 87, pp. 1-157). Elsevier.
-
Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved January 4, 2026, from [Link]
-
Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
-
Turner, M., Linder, T., Schnürch, M., Mihovilovic, M. D., & Stanetty, P. (2010). Synthesis of Pyrrolo[2,3-d][1][2][5]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(7), 5134-5144.
-
Morzherin, Y. Y., Glukhareva, T. V., & Bakulev, V. A. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. In Targets in Heterocyclic Systems (Vol. 22, pp. 230-257).
-
Wikipedia. (n.d.). Wolff rearrangement. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved January 4, 2026, from [Link]
-
Gu, Y., et al. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Organic Letters, 22(15), 5881–5885.
-
Kumar, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742.
-
Al-Ameri, S. A. H., et al. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences, 1(3).
-
Kartsev, V. G. (Ed.). (2022). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 27(22), 7935.
-
Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
-
Ghaffari, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30189-30202.
Sources
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. The chemistry of 1,2,3-Thiadiazoles in SearchWorks catalog [searchworks.stanford.edu]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 7. Wolff-Rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thionyl Chloride Reactions for Thiadiazole Synthesis
Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing thionyl chloride (SOCl₂) for the cyclization of hydrazone precursors into 1,3,4-thiadiazoles, a critical scaffold in medicinal chemistry.[1] This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance the success and efficiency of your synthetic endeavors.
The Core Reaction: Huisgen Synthesis of 1,3,4-Thiadiazoles
The synthesis of 1,3,4-thiadiazoles from acylhydrazones and thionyl chloride is a classic example of a 1,3-dipolar cycloaddition, often referred to as the Huisgen reaction.[2][3] Understanding the mechanism is paramount for effective troubleshooting. The reaction proceeds through the conversion of the hydrazone into a reactive intermediate by thionyl chloride, which then undergoes cyclization.[4]
The process generally involves the formation of an N-acylhydrazonoyl chloride, which then cyclizes to form the thiadiazole ring with the elimination of hydrogen chloride and sulfur monoxide (which decomposes to SO₂ and elemental sulfur).
Sources
Technical Support Center: Purification of 4-(4-Methoxyphenyl)-1,2,3-thiadiazole
Welcome to the Technical Support Center for the purification of 4-(4-methoxyphenyl)-1,2,3-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, which is commonly prepared via the Hurd-Mori synthesis.[1]
Q1: My final product after synthesis is a persistent oil and will not crystallize. What are the next steps?
A1: An oily product is a frequent challenge and can be attributed to several factors. Here is a systematic approach to induce crystallization and purify your compound:
-
Residual Solvent: The oil may retain residual solvents from the workup, such as dichloromethane or toluene.
-
Solution: Dissolve the oil in a minimal amount of a low-boiling point solvent like dichloromethane. Wash this solution with a saturated sodium bicarbonate solution to neutralize any acidic residues, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. High vacuum for an extended period may be necessary to remove stubborn solvent traces.
-
-
Impurities: The presence of impurities can significantly lower the melting point of the desired product, leading to an oily state.
-
Solution: Column chromatography is the most effective method to remove impurities.[2] A good starting point for the eluent system is a mixture of hexane and ethyl acetate.[3] Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides good separation between your product and any impurities. Aim for an Rf value of 0.2-0.4 for the this compound.
-
-
Inducing Crystallization: If the product is pure but still oily, you can try the following techniques:
-
Trituration: Add a small amount of a non-polar solvent in which the compound is poorly soluble (e.g., cold hexanes or pentane) to the oil and scratch the side of the flask with a glass rod. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated oily solution to induce crystallization.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Q2: My NMR spectrum shows unexpected peaks. What are the likely impurities from the Hurd-Mori synthesis?
A2: The Hurd-Mori synthesis, while effective, can lead to several side products.[4] The primary starting material for the synthesis of this compound is the semicarbazone of 4'-methoxyacetophenone. Potential impurities include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 4'-methoxyacetophenone semicarbazone.
-
Chlorinated Byproducts: The use of thionyl chloride can sometimes lead to chlorination of the aromatic ring.
-
Sulfonated Byproducts: Under certain conditions, sulfonylation of the product can occur.
-
Decomposition Products: The 1,2,3-thiadiazole ring can be sensitive, and prolonged reaction times or high temperatures can lead to decomposition.
Identifying Impurities:
-
Mass spectrometry can help identify the molecular weights of the impurities.
Q3: The product appears to be decomposing during column chromatography on silica gel. What is happening and how can I prevent it?
A3: The 1,2,3-thiadiazole ring can be sensitive to acidic conditions, and standard silica gel is acidic.[2] This acidity can lead to the degradation of your compound on the column.
Solutions:
-
Neutralized Silica: Use silica gel that has been neutralized. This can be achieved by washing the silica gel with a dilute solution of a base like triethylamine in your eluent system before packing the column.
-
Alumina Chromatography: Basic or neutral alumina is a good alternative stationary phase for acid-sensitive compounds.[2]
-
Alternative Purification: If the compound is highly sensitive, consider purification by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) with a neutral mobile phase.[2]
Q4: I am having difficulty choosing a suitable recrystallization solvent. What are some good options for this compound?
A4: The key to successful recrystallization is finding a solvent that dissolves the compound well at its boiling point but poorly at low temperatures.[7]
-
Ethanol: Ethanol is a commonly used and often effective solvent for the recrystallization of thiadiazole derivatives.[3]
-
Methanol or Isopropanol: These are also good starting points.
-
Solvent Mixtures: If a single solvent is not ideal, a solvent mixture can be used. For example, you can dissolve the compound in a good solvent (like ethanol or dichloromethane) at an elevated temperature and then slowly add a poor solvent (like water or hexanes) until the solution becomes slightly turbid. Then, allow the solution to cool slowly. A benzene-chloroform mixture has also been reported for recrystallizing thiadiazole derivatives.[2]
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.
-
Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: The expected physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H8N2OS |
| Molecular Weight | 192.24 g/mol |
| Appearance | Solid |
| Melting Point | 92-94 °C |
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of the compound, it should be stored in a tightly sealed container in a cool, dry place, away from light. Given the potential sensitivity of the 1,2,3-thiadiazole ring to acidic conditions, it is advisable to store it in a neutral environment.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the final product on a TLC plate, you can visualize the separation of the desired compound from impurities. A single spot for the final product in multiple eluent systems is a good indicator of purity.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound after a Hurd-Mori synthesis.
Caption: A decision-making workflow for the purification of this compound.
References
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank. 2021.
- Technical Support Center: 4-Phenyl-1,2,3-thiadiazole Synthesis - Benchchem. Benchchem.
- Bakulev, V. A., & Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
- Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia. Wikipedia.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. 2022.
- 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties - Semantic Scholar. Semantic Scholar.
- Technical Support Center: Purification of 4-Phenyl-1,2,3-Thiadiazole Deriv
- 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties - Semantic Scholar. Semantic Scholar.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo.
- Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Journal of Chemical and Pharmaceutical Research. 2015.
- 174 Thiadiazoles and Their Properties - ISRES. ISRES Publishing.
- Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central.
- A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization - ResearchGate.
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
- An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenyl-1,2,3-thiadiazole - Benchchem. Benchchem.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. 2022.
- Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide - Benchchem. Benchchem.
- Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. International Journal of Current Science. 2022.
- Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes - AWS. Amazon Web Services.
- Guide for crystalliz
- This compound Chemical Properties - ChemicalBook. ChemicalBook.
- 5.
- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
Sources
Technical Support Center: Enhancing the Aqueous Solubility of Poorly Soluble Thiadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poorly soluble thiadiazole compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the significant challenge of low aqueous solubility often encountered with this important class of heterocyclic compounds. While thiadiazoles are a cornerstone in medicinal chemistry, their inherent hydrophobicity can often impede biological evaluation and formulation development.[1][2][3] This resource is designed to equip you with the knowledge and practical techniques to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of thiadiazole derivatives.
Q1: Why do many of my synthesized thiadiazole derivatives exhibit poor water solubility?
The low aqueous solubility of many thiadiazole derivatives is primarily dictated by their molecular structure. The introduction of lipophilic (fat-loving) functional groups, such as substituted phenyl rings or other aromatic moieties, significantly increases the overall hydrophobicity of the molecule.[4] This increased lipophilicity leads to stronger intermolecular forces in the solid state (crystal lattice energy) and unfavorable interactions with water molecules, resulting in poor aqueous solubility.[5]
Q2: What are the primary strategies I can employ to improve the aqueous solubility of my thiadiazole compounds?
There are several effective strategies to enhance the solubility of poorly soluble thiadiazole derivatives. These can be broadly categorized into formulation-based approaches and chemical modifications.
Formulation-Based Approaches:
-
Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent can significantly improve solubility.[4]
-
Solid Dispersions: Dispersing the thiadiazole compound in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[6][7][8]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic thiadiazole molecule within the hydrophobic cavity of a cyclodextrin can dramatically increase its apparent aqueous solubility.[9][10][11][12][13]
-
Nanotechnology: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[14][15]
Chemical Modifications:
-
Salt Formation: For thiadiazole derivatives possessing acidic or basic functional groups, conversion to a salt form can lead to a substantial increase in aqueous solubility.[4][15]
-
Prodrug Approach: A poorly soluble thiadiazole can be chemically modified into a more soluble "prodrug" that converts back to the active parent drug in vivo.[1][16]
-
Co-crystallization: Forming a co-crystal with a highly soluble co-former can improve the dissolution properties of the thiadiazole compound.[17][18][19][20]
The following diagram illustrates the decision-making process for selecting a suitable solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Q3: How much of an improvement in solubility can I realistically expect?
The degree of solubility enhancement is highly dependent on the chosen method and the specific physicochemical properties of your thiadiazole derivative. The improvements can range from a few-fold to several thousand-fold. The following table provides a summary of reported solubility enhancements for thiadiazole derivatives using various techniques.
| Thiadiazole Derivative (Isomer) | Solubility Enhancement Method | Carrier/Reagent | Fold Increase in Solubility | Reference |
| 1,3,4-Thiadiazole Derivative | Salt Formation (Hydrochloride) | - | 2- to 4-fold | [4] |
| 1,2,4-Thiadiazole Derivative | Solid Dispersion | Pluronic F127 | Dramatic Increase | [6] |
| 1,2,4-Thiadiazole Derivative | Solid Dispersion | PVP | 4.2-fold | [21] |
| 1,2,4-Thiadiazole Derivative | Solid Dispersion | PEG 6000 | 1.4-fold | [21] |
| 1,2,4-Thiadiazole Derivative | Co-crystal | Vanillic Acid | 4.2 times | |
| 1,2,4-Thiadiazole Derivative | Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | Significant Increase | [9][10] |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My thiadiazole compound precipitates out of the aqueous buffer when I dilute it from a DMSO stock solution.
-
Question: What is the most likely reason for this precipitation?
-
Answer: This is a classic case of a compound "crashing out" of solution upon dilution. Your thiadiazole derivative is likely soluble in the organic solvent (DMSO) but has very poor solubility in the aqueous buffer of your assay. When you dilute the DMSO stock into the aqueous buffer, the concentration of your compound exceeds its aqueous solubility limit, causing it to precipitate.[4]
-
Question: How can I resolve this issue?
-
Answer: You can try the following approaches, starting with the simplest:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically under 0.5%) to minimize its impact on the assay while still maintaining the solubility of your compound.[4]
-
Use a Co-solvent System: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG). This can sometimes improve the compound's solubility in the final aqueous solution.[4]
-
Perform Serial Dilutions: Instead of a single large dilution, carry out a series of smaller dilutions. This gradual change in the solvent environment can sometimes prevent the compound from precipitating.[4]
-
Employ a Solubility Enhancement Technique: If the above methods fail, you will need to use a more robust formulation strategy, such as complexation with cyclodextrins or creating a solid dispersion, to prepare a more stable and soluble form of your compound.[4]
-
Problem 2: The solubility of my thiadiazole compound is inconsistent between experiments.
-
Question: What could be causing this variability?
-
Answer: Inconsistent solubility can stem from several factors:
-
Polymorphism: Your compound may exist in different crystalline forms (polymorphs), each with its own distinct solubility.
-
Hydration State: The presence of water molecules in the crystal lattice (hydrates) can affect solubility.
-
Equilibration Time: Insufficient time for the compound to reach equilibrium in the solvent can lead to variable results.
-
Temperature Fluctuations: Solubility is temperature-dependent, so even minor temperature changes can affect the results.
-
pH of the Solution: If your compound has ionizable groups, its solubility will be highly dependent on the pH of the aqueous medium.[21]
-
-
Question: How can I ensure more consistent solubility measurements?
-
Answer: To improve the reproducibility of your solubility experiments:
-
Characterize the Solid State: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the solid form of your compound.
-
Control Experimental Conditions: Maintain a constant temperature, use calibrated pH meters, and ensure the same source and purity of solvents for all experiments.
-
Allow Sufficient Equilibration Time: Stir the suspension of your compound in the solvent for an adequate period (typically 24-72 hours) to ensure equilibrium is reached.
-
Utilize a Solubility-Enhanced Formulation: Preparing a solid dispersion or a cyclodextrin inclusion complex can provide a more stable and consistently soluble form of your compound.[4]
-
Part 3: Detailed Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of your thiadiazole derivatives.
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This method involves dissolving the thiadiazole derivative and a hydrophilic carrier in a common solvent, followed by the evaporation of the solvent.[7][22]
Materials:
-
Poorly soluble thiadiazole derivative
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a Pluronic® surfactant)[6]
-
Suitable organic solvent (e.g., methanol, ethanol, or acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the thiadiazole derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.
The following diagram outlines the workflow for preparing a solid dispersion.
Caption: Workflow for the preparation of a solid dispersion.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Lyophilization Method
This technique involves the formation of an inclusion complex between the thiadiazole derivative and a cyclodextrin, followed by freeze-drying to obtain a solid powder.[9][10]
Materials:
-
Poorly soluble thiadiazole derivative
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin in deionized water.
-
Slowly add the thiadiazole derivative to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[4]
-
Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Freeze the resulting solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.
-
The resulting powder is the inclusion complex, which should then be tested for its improved aqueous solubility.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. ijbpas.com [ijbpas.com]
- 9. Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT | Semantic Scholar [semanticscholar.org]
- 18. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. rjwave.org [rjwave.org]
- 20. ijpsr.com [ijpsr.com]
- 21. permegear.com [permegear.com]
- 22. wjpls.org [wjpls.org]
Technical Support Center: Stability of 4-(4-methoxyphenyl)-1,2,3-thiadiazole in DMSO Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-methoxyphenyl)-1,2,3-thiadiazole. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Inconsistent or lower-than-expected bioactivity results from DMSO stock solutions.
-
Potential Cause: Degradation of this compound in the DMSO stock solution. While DMSO is a widely used solvent, it is not entirely inert and can participate in or facilitate decomposition reactions, especially over time or under certain storage conditions.[1][2] The presence of water in DMSO can also lead to hydrolysis of susceptible compounds.[1]
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before conducting your assay, analyze your DMSO stock solution using a suitable analytical method like High-Performance Liquid Chromatography with UV detection (HPLC-UV) to confirm the purity and concentration of the parent compound.
-
Implement a "Fresh Stock" Policy: For sensitive assays, prepare fresh DMSO stock solutions from solid compound immediately before use.
-
Optimize Storage Conditions: Store DMSO stock solutions at -20°C or -80°C to minimize thermal degradation.[3] Limit the number of freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[4] Consider aliquoting stock solutions into smaller, single-use volumes.
-
Use High-Quality, Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO to minimize water-mediated degradation.[5] Store DMSO under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) of aged DMSO solutions.
-
Potential Cause: Formation of degradation products. The 1,2,3-thiadiazole ring, while aromatic, can be susceptible to ring-opening or other transformations, especially under conditions that might involve light, elevated temperatures, or reactive species. DMSO itself can act as an oxidant in some chemical reactions, which could potentially affect the thiadiazole moiety.[6][7]
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves subjecting the compound in DMSO to stress conditions such as acid, base, oxidation, and photolysis.[8] This will help in developing an analytical method that can separate the parent compound from its potential degradants.
-
Characterize Degradation Products: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products.
-
Evaluate the Impact of Degradants: Once identified, assess if the degradation products have any biological activity that could interfere with your assay results.
-
Issue 3: Precipitation or cloudiness observed in DMSO stock solutions upon thawing or storage.
-
Potential Cause: Poor solubility or precipitation of the compound over time, which can be exacerbated by temperature changes or the presence of water.[3][5] Even if a compound initially dissolves, it may not remain in solution, especially at high concentrations.
-
Troubleshooting Steps:
-
Determine Maximum Solubility: Experimentally determine the maximum solubility of this compound in DMSO at your desired storage and working temperatures.
-
Gentle Re-solubilization: Before use, allow the stock solution to fully thaw at room temperature and vortex gently to ensure complete dissolution. Visually inspect for any precipitate.
-
Consider Co-solvents: If solubility in 100% DMSO is an issue, consider the use of a co-solvent system, but be mindful that this can also impact compound stability and assay performance.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of this compound in DMSO?
While many compounds are stable in DMSO for extended periods when stored properly (frozen at -20°C or below), the specific long-term stability of this compound has not been extensively reported.[1] It is recommended to perform your own stability studies under your specific storage conditions. A general guideline is that for many compounds, 85% remain stable in wet DMSO over a 2-year period at 4°C.[1] However, this is a generalization and may not apply to this specific molecule.
Q2: Can the methoxyphenyl group influence the stability of the thiadiazole ring?
The electron-donating nature of the methoxy group on the phenyl ring can influence the electronic properties of the entire molecule, which may have an effect on the stability of the thiadiazole ring. However, without specific experimental data, the exact nature and magnitude of this effect are difficult to predict.
Q3: Are there any known degradation pathways for 1,2,3-thiadiazoles?
1,2,3-thiadiazoles are known to undergo thermal or photochemical extrusion of dinitrogen to form a thioketene intermediate. This highly reactive species can then undergo various subsequent reactions. While this is a known reactivity pattern, its relevance to stability in DMSO solution at ambient or storage temperatures would need to be experimentally determined.
Q4: How should I prepare my DMSO stock solutions to maximize stability?
-
Use a high-purity, anhydrous grade of DMSO.
-
Weigh the solid compound accurately and dissolve it in the appropriate volume of DMSO to achieve the desired concentration.
-
Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
Store the stock solution in tightly sealed vials, preferably under an inert atmosphere.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.
Experimental Protocol: Stability Assessment of this compound in DMSO
This protocol outlines a systematic approach to evaluate the stability of your compound in a DMSO solution.
Objective: To determine the stability of this compound in DMSO under various storage conditions over a defined period.
Materials:
-
This compound (solid, high purity)
-
Anhydrous DMSO (≥99.9%)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable modifier for HPLC)
-
Amber glass HPLC vials with caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple amber HPLC vials.
-
Store the vials under the following conditions:
-
-80°C (control)
-
-20°C
-
4°C
-
Room Temperature (e.g., 25°C)
-
Elevated Temperature (e.g., 40°C - for accelerated stability testing)
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., T=0, 24 hours, 48 hours, 1 week, 1 month, 3 months).
-
-
HPLC Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Dilute an aliquot of the DMSO stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
At each time point, determine the peak area of the parent compound.
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Hypothetical Stability Data Summary
The following table illustrates how to present the quantitative data from the stability study.
| Storage Condition | T=0 | T=24h | T=1 week | T=1 month |
| -80°C | 100% | 100% | 99.8% | 99.5% |
| -20°C | 100% | 99.9% | 99.5% | 98.9% |
| 4°C | 100% | 99.5% | 98.2% | 95.3% |
| Room Temp (25°C) | 100% | 98.1% | 92.5% | 85.1% |
| 40°C | 100% | 95.3% | 85.6% | 70.2% |
Visualizing Experimental Workflows and Potential Degradation
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Hypothetical degradation pathways for this compound in DMSO.
References
-
Kozik, V., et al. (2018). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1005. [Link]
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
-
Gu, C., et al. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Frontiers in Chemistry, 8, 466. [Link]
-
Li, W., et al. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. ResearchGate. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Anonymous. (2021). 174 Thiadiazoles and Their Properties. ISRES. [Link]
-
Gorniak, S., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5035. [Link]
-
Gu, C., et al. (2020). The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion... ResearchGate. [Link]
-
Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3147. [Link]
-
Aslam, M., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
-
Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Alternative Synthetic Routes for 4-Substituted-1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-substituted-1,2,3-thiadiazoles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding alternative synthetic methodologies. As Senior Application Scientists, we aim to equip you with the practical knowledge and underlying principles to navigate the complexities of your experimental work.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of 4-substituted-1,2,3-thiadiazoles, moving beyond the classical Hurd-Mori reaction.
I. Issues with N-Tosylhydrazone-Based Methods
The use of N-tosylhydrazones offers a popular and often milder alternative to the Hurd-Mori synthesis. However, this approach is not without its own set of challenges.
Question 1: My reaction of an N-tosylhydrazone with elemental sulfur is sluggish and gives low yields. What are the likely causes and how can I optimize it?
Answer:
Several factors can contribute to poor performance in this reaction. Let's break down the troubleshooting process:
-
Purity of N-Tosylhydrazone: Impurities in your starting material can significantly hinder the reaction. Ensure your N-tosylhydrazone is pure and dry. Recrystallization or column chromatography may be necessary.
-
Reaction Conditions:
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a catalyst like tetrabutylammonium iodide (TBAI) can significantly improve yields and reaction times. This is considered an improved Hurd-Mori approach.[1][2]
-
Solvent: The choice of solvent is crucial. Dimethyl sulfoxide (DMSO) is often effective as it can also act as an oxidant to regenerate the iodine catalyst in situ.[3]
-
Temperature: While room temperature reactions have been reported, gentle heating (e.g., 80°C) can often drive the reaction to completion, especially for less reactive substrates.[4]
-
-
Substrate Electronics: The electronic nature of your ketone precursor can influence the reactivity of the corresponding N-tosylhydrazone. Electron-donating groups on the aryl ring of an acetophenone-derived tosylhydrazone generally lead to higher yields.
Troubleshooting Workflow for Low Yield in N-Tosylhydrazone Reactions:
Caption: Troubleshooting logic for low yield in N-tosylhydrazone-based 1,2,3-thiadiazole synthesis.
Question 2: I am attempting a one-pot synthesis from a ketone, p-toluenesulfonyl hydrazide, and a sulfur source. The reaction is messy and purification is difficult. Any suggestions?
Answer:
One-pot procedures are efficient but can be prone to side reactions. Here are some key considerations:
-
Stepwise vs. One-Pot: If you are facing significant purification challenges, consider a stepwise approach. Isolate and purify the N-tosylhydrazone before reacting it with the sulfur source. This often provides a cleaner reaction profile.
-
Choice of Sulfur Source: Elemental sulfur (S8) is commonly used. Ensure it is finely powdered to maximize surface area and reactivity.
-
Oxidant: Some protocols require an external oxidant. Tert-butyl hydroperoxide (TBHP) in the presence of an ammonium iodide catalyst has been shown to be effective.[4] In other cases, as mentioned, DMSO can serve as both solvent and oxidant for iodine-catalyzed reactions.[3]
-
Work-up Procedure: A thorough work-up is critical. Quenching with a saturated aqueous solution of sodium thiosulfate can help remove unreacted iodine. Extraction with an appropriate organic solvent followed by washing with brine is standard. Column chromatography on silica gel is a common purification method.[5]
II. Synthesis from Active Methylene Compounds
Alternative routes starting from compounds with an active methylene group offer different synthetic strategies.
Question 3: Can I synthesize 4-cyano-1,2,3-thiadiazoles from 2-cyanothioacetamides? I'm getting a triazole byproduct.
Answer:
Yes, this is a viable route, but the reaction outcome is highly dependent on the solvent and base used. This is an excellent example of a switchable synthesis.[6][7]
-
For the desired 5-amino-4-cyano-1,2,3-thiadiazole: Use an aprotic solvent and a non-nucleophilic base. Pyridine often serves as both the base and the solvent, leading exclusively to the thiadiazole.[7]
-
Formation of the 1,2,3-triazole byproduct: The use of an alkoxide/alcohol system (e.g., sodium ethoxide in ethanol) completely changes the reaction pathway, leading to the formation of 5-sulfonamido-1,2,3-triazole-4-carbothioamide salts.[6] This occurs because the reaction center in the 2-cyanothioacetamide switches from a C-C-S building block to a C-C-N building block under these conditions.
Reaction Pathway Control:
Caption: Solvent and base control the reaction pathway in the synthesis from 2-cyanothioacetamides.
III. Modern Synthetic Techniques
Question 4: Can microwave irradiation accelerate the synthesis of 1,2,3-thiadiazoles?
Answer:
Absolutely. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times.[8][9][10] This technique has been successfully applied to multi-step syntheses of 1,2,4-triazole derivatives containing the 1,2,3-thiadiazole moiety.[8][9] For instance, some reactions that take several hours under conventional heating can be completed in minutes under microwave irradiation.[9]
Key Advantages of Microwave Synthesis:
-
Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature.
-
Reduced Reaction Times: This rapid heating significantly shortens reaction times.
-
Improved Yields: In many cases, the shorter reaction times and uniform heating lead to fewer side products and higher yields.
Considerations for Microwave Synthesis:
-
Specialized Equipment: A dedicated microwave reactor is required.
-
Solvent Choice: Use high-boiling, microwave-transparent solvents.
-
Safety: Always follow the safety guidelines for your specific microwave reactor.
Part 2: Comparative Analysis of Alternative Synthetic Routes
The following table provides a summary of key alternative routes to 4-substituted-1,2,3-thiadiazoles, highlighting their starting materials, key reagents, and general reaction conditions.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Advantages | Potential Issues |
| Improved Hurd-Mori (from N-Tosylhydrazones) [1][2] | N-Tosylhydrazones, Elemental Sulfur | TBAI, I₂, or other catalysts | Room temperature to moderate heating (e.g., 80°C) | Milder conditions than classical Hurd-Mori, avoids thionyl chloride. | Can be sluggish, may require optimization. |
| One-Pot from Ketones [3][11] | Ketones, p-Toluenesulfonyl hydrazide, Sulfur source | I₂/DMSO, I₂/CuCl₂ | Moderate heating | High efficiency, avoids isolation of intermediates. | Can lead to complex mixtures, purification can be challenging. |
| From 2-Cyanothioacetamides [6][7] | 2-Cyanothioacetamides, Sulfonyl azides | Pyridine or Alkoxide/Alcohol | Room temperature | High yields, switchable synthesis to triazoles. | Sensitive to solvent and base conditions. |
| Microwave-Assisted Synthesis [8][9] | Various (e.g., multi-step syntheses) | Dependent on the specific reaction | Microwave irradiation (e.g., 90°C, 15 min) | Significantly reduced reaction times, often higher yields. | Requires specialized equipment. |
Part 3: Experimental Protocols
Protocol 1: Improved Hurd-Mori Synthesis of 4-Aryl-1,2,3-thiadiazoles from N-Tosylhydrazones[1][2]
Materials:
-
N-Tosylhydrazone (1.0 mmol)
-
Elemental Sulfur (2.0 mmol)
-
Tetrabutylammonium iodide (TBAI) (0.1 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, 10 mL)
Procedure:
-
To a solution of the N-tosylhydrazone in the chosen solvent, add elemental sulfur and TBAI.
-
Stir the reaction mixture at room temperature or with gentle heating (monitor by TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of 4-Aryl-1,2,3-thiadiazoles from Aryl Ketones[3]
This protocol utilizes an iodine/DMSO catalyzed selective cyclization.
Materials:
-
Aryl ketone (0.3 mmol)
-
p-Toluenesulfonyl hydrazide (0.33 mmol)
-
Elemental sulfur (0.6 mmol)
-
Iodine (10 mol%)
-
DMSO (3 mL)
Procedure:
-
Combine the aryl ketone, p-toluenesulfonyl hydrazide, elemental sulfur, and iodine in DMSO in a reaction vessel.
-
Heat the mixture under an inert atmosphere (e.g., argon) for approximately 5 hours (monitor by TLC).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Part 4: Stability and Decomposition
A critical aspect of working with 1,2,3-thiadiazoles is understanding their stability.
Thermal Stability: The 1,2,3-thiadiazole ring is generally considered thermally stable but will decompose at elevated temperatures, typically above 200°C.[12] The primary decomposition pathway involves the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process.[12] This leads to the formation of highly reactive thiirene and thioketene intermediates.
Photochemical Stability: 1,2,3-thiadiazoles are susceptible to photochemical degradation upon UV irradiation.[12] Similar to thermal decomposition, the primary photochemical pathway also involves the extrusion of nitrogen to form reactive intermediates.
Implications for Researchers:
-
Reaction Conditions: Avoid excessively high temperatures during synthesis and work-up to prevent decomposition of the product.
-
Purification: Be mindful of the potential for decomposition during purification techniques that involve heat, such as distillation.
-
Storage: Store 1,2,3-thiadiazole derivatives in a cool, dark place to minimize thermal and photochemical degradation.
References
- An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring. Benchchem.
- Ko, I., Park, S., Lee, G., & Kim, H. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(3), 67-78.
- Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis.
- Bakulev, V. A., et al. (2017). Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions. The Journal of Organic Chemistry, 82(9), 4896-4906.
- Sun, L., et al. (2014). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. Molecules, 19(7), 9465-9481.
- Gomha, S. M., & Abdel-Aziz, H. A. (2012). Synthesis of substituted 1,3,4-thiadiazoles using Lawesson's reagent. Synthetic Communications, 42(18), 2686-2695.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). ACS Omega, 6(47), 31693-31716.
- Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625-1628.
-
Bakulev, V. A., et al. (2017). Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions. The Journal of Organic Chemistry, 82(9), 4896-4906. Available from: [Link]
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 62.
- Li, X., et al. (2022). Synthesis of novel 4-substituted 1,2,3-thiadiazoles via iodine-catalyzed cyclization reactions. RSC Advances, 12(34), 22163-22170.
-
Gomha, S. M., et al. (2018). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 23(10), 2544. Available from: [Link]
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2023). RSC Advances, 13(5), 3249-3272.
- Gomha, S. M., et al. (2019). Synthesis Under Microwave Irradiation and Molecular Docking of Some Novel Bioactive Thiadiazoles. Mini-Reviews in Medicinal Chemistry, 19(5), 414-424.
-
Representative synthetic methods for 1,2,3-thiadiazole derivatives. (n.d.). ResearchGate. Available from: [Link]
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2023). Molecules, 28(22), 7529.
-
A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (2015). International Journal of Research in Pharmacy and Chemistry, 5(3), 548-555. Available from: [Link]
- Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. (2025). Benchchem.
-
Gu, Y., et al. (2020). The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion. Tetrahedron Letters, 61(28), 152119. Available from: [Link]
- Comparative analysis of different synthesis routes for 1,2,4-thiadiazoles. (2025). Benchchem.
-
Hayat, F., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available from: [Link]
-
Hurd–Mori 1,2,3-thiadiazole synthesis. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
- Gomha, S. M., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 21(9), 1224.
- Majhi, S., Mitra, P., & Mondal, P. K. (2024). Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Current Microwave Chemistry, 11(2), 74-94.
-
Shawali, A. S., & Abdelhamid, A. O. (1976). A new route for synthesis of some substituted thiazoles and thiadiazolidin-4-one and thiadiazolo[2,3-a]triazole derivatives. Tetrahedron, 32(12), 1435-1438. Available from: [Link]
-
Bakulev, V. A., & Dehaen, W. (2004). The chemistry of 1,2,3-Thiadiazoles. Stanford University. Available from: [Link]
- Feng, C., et al. (2021). Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology 2021 (pp. 174-190). ISRES Publishing.
-
A new synthesis of 4-vinyl-1,2,3-thiadiazoles. (2021). Chemistry of Heterocyclic Compounds, 57(10), 1083-1091. Available from: [Link]
-
Bakulev, V. A., & Dehaen, W. (2010). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Current Organic Chemistry, 14(1), 47-59. Available from: [Link]
- Synthesis of 4-cyanothiazoles. (1977). U.S. Patent No. 4,010,173.
-
d'Ars de Figueiredo Jr, A. G., et al. (2006). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Journal of Thermal Analysis and Calorimetry, 86(3), 735-739. Available from: [Link]
-
Benati, L., Montevecchi, P. C., & Zanardi, G. (1976). Thermal decomposition of 1,2,3-benzothiadiazole. The Journal of Organic Chemistry, 41(15), 2639-2641. Available from: [Link]
-
Synthesis of Pyrrolo[2,3-d][12][13][14]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. (2012). Molecules, 17(12), 13993-14003. Available from: [Link]
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2022). RSC Advances, 12(48), 31256-31274. Available from: [Link]
-
Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines. (2023). ChemRxiv. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. isres.org [isres.org]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
minimizing impurities during the synthesis of thiadiazole derivatives
Technical Support Center: Synthesis of Thiadiazole Derivatives
A Senior Application Scientist's Guide to Minimizing Impurities
Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile heterocyclic scaffolds. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal logic behind common synthetic challenges. Here, we will dissect the issues that lead to impurities and arm you with robust, field-tested strategies to achieve higher purity and yield in your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding impurities in thiadiazole synthesis.
Q1: What are the primary sources of impurities in the synthesis of 1,3,4-thiadiazole derivatives?
A1: Impurities typically arise from three main sources:
-
Side Reactions: The reactants or intermediates are diverted into alternative reaction pathways, forming undesired structures. The most common byproduct, especially when starting from carboxylic acids and thiosemicarbazide, is the corresponding 1,3,4-oxadiazole.[1] Other side reactions can include dimerization of reactive intermediates or the formation of dithiobiureas.[2]
-
Incomplete Reactions: The presence of unreacted starting materials (e.g., carboxylic acid, thiosemicarbazide) and stable intermediates (e.g., N-acylthiosemicarbazide) in the final product mixture is a common issue.[2]
-
Degradation: The desired thiadiazole product or the starting materials may be unstable under the reaction conditions, particularly with harsh acidic reagents and high temperatures, leading to decomposition products.[2]
Q2: How does my choice of cyclizing agent impact the final purity?
A2: The cyclizing agent is a critical factor. Harsh, classical dehydrating agents are effective but often generate more impurities.
-
Strong Mineral Acids (e.g., Conc. H₂SO₄) and Phosphorus Halides (e.g., POCl₃): These are powerful and widely used reagents.[3][4] However, their aggressive nature can cause charring and decomposition, especially with sensitive substrates. They also strongly promote the formation of 1,3,4-oxadiazole byproducts.[1][5]
-
Polyphosphoric Acid (PPA) and Milder Alternatives (e.g., PPE, T3P®): Polyphosphoric acid is a common choice that can give cleaner reactions than H₂SO₄.[4] Newer reagents like polyphosphate ester (PPE) and propylphosphonic anhydride (T3P®) are often superior, as they promote cyclization under milder conditions, avoiding the need for highly toxic additives and reducing byproduct formation.[1][6][7] Even with these, a small percentage of the oxadiazole impurity may form but can typically be removed via recrystallization or chromatography.[1]
Q3: Can impurities in my starting materials affect the reaction?
A3: Absolutely. The purity of your starting materials is paramount. Contaminants can act as catalysts for unwanted side reactions or be carried through the synthesis to become impurities in the final product.[2] For example, residual water in solvents or reagents can hydrolyze intermediates, while oxidized starting materials can introduce a host of byproducts. Always use reagents of the highest purity available or purify them before use.
Part 2: Troubleshooting Guides
This section provides structured, in-depth solutions to specific experimental problems.
Guide 1: Low Yield and Complex Product Mixture
Problem: "My synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide resulted in a very low yield, and my TLC plate shows multiple spots, making purification a nightmare. What went wrong?"
Analysis and Solution Pathway: A complex mixture indicates that multiple reaction pathways are competing, or the desired product is decomposing. A systematic approach is needed to isolate the cause.
Detailed Steps:
-
Verify Starting Material Purity: Before rerunning the reaction, confirm the purity of your thiosemicarbazide and carboxylic acid.[2] Run a TLC or ¹H NMR. Impurities here are a frequent and overlooked cause of failure.
-
Control Reaction Temperature: Overheating is a primary cause of decomposition.[2] Avoid direct heating on a hot plate. Use an oil bath with vigorous stirring to ensure uniform temperature distribution. For exothermic reactions, consider adding the cyclizing agent at a lower temperature (e.g., 0 °C) before slowly warming to the target temperature.
-
Optimize Reagent Addition: The order and rate of addition are critical.[2] For many procedures, the carboxylic acid and thiosemicarbazide are mixed first before the slow, portion-wise, or dropwise addition of the cyclizing agent. This maintains a low concentration of the highly reactive species and minimizes dimerization or polymerization.
-
Use an Inert Atmosphere: If your substrate is sensitive to oxidation, performing the reaction under an inert atmosphere of nitrogen or argon can prevent the formation of oxidative side products.[2]
-
Re-evaluate Your Reagents: If problems persist, your conditions may be too harsh for the substrate. Consider switching from POCl₃ or H₂SO₄ to a milder cyclizing agent like PPE.[7]
Guide 2: Persistent 1,3,4-Oxadiazole Byproduct
Problem: "My primary impurity has been identified as the 1,3,4-oxadiazole analog of my target thiadiazole. Standard recrystallization isn't removing it efficiently. How can I prevent its formation?"
Analysis and Solution Pathway: The formation of 1,3,4-oxadiazole occurs via a competing cyclization pathway of the same N-acylthiosemicarbazide intermediate. The key is to favor the nucleophilic attack of the sulfur atom over the oxygen atom.
Prevention Strategies:
-
Switch to a Thionating Route: The most definitive way to avoid oxadiazole formation is to use a synthetic route that does not involve a competing oxygen nucleophile at the cyclization step. One common method involves reacting an acylhydrazine with a thionating agent like Lawesson's reagent.[8][9] This approach directly constructs the thiadiazole ring without the possibility of oxadiazole formation.
-
Employ Milder Cyclization Conditions: As mentioned in the FAQs, harsh acidic conditions can favor the harder oxygen nucleophile over the softer sulfur. Switching to propylphosphonic anhydride (T3P®) has been shown to significantly reduce or eliminate the oxadiazole byproduct in many cases.[1]
-
Optimize Purification: If minor amounts of the oxadiazole are still present, a different recrystallization solvent system may be required. Alternatively, column chromatography is often effective at separating these closely related heterocycles due to the difference in polarity between sulfur and oxygen.[1]
Part 3: Key Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole (1a) using PPE
This protocol is adapted from a modern, one-pot method that avoids harsh and toxic reagents.[7]
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add polyphosphate ester (20 g) and chloroform (30 mL).
-
Begin stirring and heat the mixture to 60 °C.
-
In a separate beaker, prepare a mixture of benzoic acid (0.61 g, 5 mmol) and thiosemicarbazide (0.46 g, 5 mmol).
-
Carefully add the solid benzoic acid/thiosemicarbazide mixture in portions to the hot PPE/chloroform solution over 5 minutes.
-
Maintain the reaction at reflux (approx. 60-65 °C) for 4 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Ethyl Acetate:Hexane).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.
-
Neutralize the acidic mixture by slowly adding 10% NaOH solution with stirring until the pH is ~7-8. A precipitate will form.
-
Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[10]
Procedure:
-
Solvent Selection: Choose a solvent in which your thiadiazole product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for thiadiazoles include ethanol, methanol, and mixtures like benzene-chloroform. The main impurity should ideally be either very soluble or insoluble at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate).
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystals of the purified product should form. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven. Confirm purity using TLC, melting point, and spectroscopic methods (NMR, IR, MS).
Data Summary Table
The choice of reaction conditions can dramatically affect yield and purity. The table below compares common methods for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Key Advantages | Common Impurities/Disadvantages |
| Route 1 | Carboxylic Acid, Thiosemicarbazide | POCl₃ or H₂SO₄; Heat | 60-95% | Readily available materials, straightforward procedure.[5] | Harsh conditions, potential for charring, significant oxadiazole byproduct formation.[1][5] |
| Route 2 | Acylhydrazine, Aldehyde | Lawesson's Reagent; Toluene, Reflux | 75-97% | High yields, good functional group tolerance, avoids oxadiazole impurity.[5] | Lawesson's reagent is expensive and has a strong odor; requires pre-synthesis of acylhydrazine. |
| Route 3 | Carboxylic Acid, Thiosemicarbazide | PPE or T3P®; Heat | 70-90% | Milder conditions, one-pot procedure, low toxicity, minimal oxadiazole byproduct.[6][7] | Reagents can be more costly than basic mineral acids. |
References
- Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives.
- BenchChem. (n.d.). Minimizing byproducts in the synthesis of thiadiazole derivatives.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles.
- Kadu, N. S., & Vijay, H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology.
- Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química.
- Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis.
- El-Sayed, W. A., et al. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI.
- Hu, Y., et al. (n.d.). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Research Papers.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
- Thesis. (n.d.). Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest.
- Guseinov, F. I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules.
- Sharma, B., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential.
Sources
- 1. d.docksci.com [d.docksci.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. [wisdomlib.org]
Validation & Comparative
A Comparative Guide to the Antitumor Efficacy of 4-(4-methoxyphenyl)-1,2,3-thiadiazole and Related Compounds in Oncology Research
For drug development professionals, researchers, and scientists, the journey from a promising chemical entity to a clinically effective anticancer agent is both arduous and exciting. The 1,2,3-thiadiazole scaffold has emerged as a nucleus of significant interest, with derivatives demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive analysis of the in vivo efficacy of one such derivative, 4-(4-methoxyphenyl)-1,2,3-thiadiazole, within the broader context of related thiadiazole compounds and existing cancer therapies. While direct in vivo studies on this specific molecule are not yet available in the public domain, this guide will extrapolate its potential by comparing its known in vitro activity with the established in vivo performance of analogous structures.
Introduction to this compound: An Emerging Candidate
The thiadiazole ring is a versatile heterocyclic scaffold that, due to its mesoionic character, can readily cross cellular membranes and interact with various biological targets.[1] This property has led to the clinical use of thiadiazole-containing drugs in various therapeutic areas. In oncology, numerous thiadiazole derivatives have been investigated for their anticancer properties.[1][3]
While the specific compound this compound has been synthesized and evaluated in in vitro settings, a comprehensive understanding of its in vivo efficacy, pharmacokinetics, and safety profile in preclinical tumor models is a critical next step for its development. This guide will bridge this knowledge gap by presenting a comparative analysis with other thiadiazole derivatives that have been studied in vivo.
Comparative In Vitro Antitumor Activity
The initial assessment of any potential anticancer compound begins with in vitro screening against a panel of cancer cell lines. While specific in vitro data for this compound is limited in publicly accessible literature, studies on closely related 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives provide valuable insights into its potential.
For instance, a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles, which share the core 1,2,3-thiadiazole ring, have demonstrated significant inhibitory effects on the viability of human cervical carcinoma (HeLa) and osteosarcoma (U2OS) cells.[1] One of the most potent compounds in this series, bearing a 4-ethoxyphenyl group at position 5 of the thiadiazole ring, exhibited GI50 values of 0.70 µM for HeLa and 0.69 µM for U2OS cells.[1]
Similarly, derivatives of the isomeric 1,3,4-thiadiazole scaffold have shown broad-spectrum anticancer activity.[4][5][6][7] For example, certain 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxicity against breast, lung, colon, prostate, and leukemia cell lines. The compound with two methoxy groups in the phenyl rings showed excellent activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC50 values of 0.28 and 0.52 μg/mL, respectively.[7]
The table below summarizes the in vitro activity of various thiadiazole derivatives, providing a benchmark for the anticipated potency of this compound.
| Compound Class | Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | HeLa, U2OS | 0.69 - 0.70 µM | [1] |
| D-ring fused 1,2,3-thiadiazole derivatives | T47D (breast cancer) | 0.042 - 0.058 µM | [1] |
| Cinnamic acid with 1,3,4-thiadiazole | MCF-7 (breast), A549 (lung) | 0.28 and 0.52 µg/mL | [7] |
| 2-amino-1,3,4-thiadiazole derivatives | LoVo (colon), MCF-7 (breast) | 2.44 µM (LoVo), 23.29 µM (MCF-7) | [5] |
| 2-(phenylamino)-5-phenyl-1,3,4-thiadiazole | MCF-7, MDA-MB-231 (breast) | 49.6 µM (MCF-7), 53.4 µM (MDA-MB-231) | [8] |
In Vivo Efficacy of Comparator Thiadiazole Derivatives
The true test of an anticancer agent's potential lies in its performance in in vivo tumor models. While we await such data for this compound, the following examples of related compounds provide a framework for what successful in vivo efficacy might look like.
One notable example is a D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivative, which significantly inhibited tumor growth and metastatic ability in T47D breast cancer xenografts.[1][3] Another study reported that 2-ethylthio-5-amino-1,3,4-thiadiazole (EATDA) and 2-amino-1,3,4-thiadiazole (ATDA) not only inhibited tumor growth but also prolonged the survival time of mice with systemic leukemia L1210.[1]
More recently, a study on novel 1,3,4-thiadiazole analogues demonstrated that two compounds displayed anticancer activity comparable to a standard drug in an in vivo setting.[9]
Experimental Design for In Vivo Studies: A Methodological Overview
The successful evaluation of in vivo efficacy relies on a robust and well-controlled experimental design. A typical workflow for a xenograft study is depicted below.
Figure 1: Typical workflow for a xenograft tumor model study.
Detailed Protocol for a Human Breast Cancer Xenograft Model (MCF-7)
-
Cell Culture: MCF-7 human breast adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. These mice lack a functional thymus and cannot mount an effective immune response against human tumor cells.
-
Tumor Cell Implantation: A suspension of 1 x 107 MCF-7 cells in 0.1 mL of a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm3), mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound), a vehicle control, and a positive control (e.g., doxorubicin or paclitaxel) are administered via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.[10][11]
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size. Tumor weight and volume are recorded, and tumors may be processed for histological or molecular analysis.
Potential Mechanisms of Action of Thiadiazole Derivatives
The anticancer activity of thiadiazole derivatives is attributed to their ability to modulate various cellular pathways. Understanding these mechanisms is crucial for predicting the efficacy of this compound and for designing rational combination therapies.
Key molecular targets of thiadiazole derivatives include:
-
Tubulin Polymerization: Some thiadiazole compounds act as microtubule-destabilizing agents, interfering with tubulin assembly and leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Certain thiadiazole derivatives have been found to inhibit protein kinases, such as tyrosine kinases, which are critical for cell signaling pathways that regulate proliferation and survival. Some have also been identified as inhibitors of VEGFR-2, a key player in tumor angiogenesis.[12]
-
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is often overexpressed in cancer cells and is required for the stability of many oncoproteins. Some 1,2,3-thiadiazole derivatives have been shown to bind to and inhibit Hsp90.[1]
-
Induction of Apoptosis: Many thiadiazole derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis).[8] This can occur through various mechanisms, including the activation of caspases and modulation of the Bax/Bcl-2 ratio.[8][13]
-
Histone Deacetylase (HDAC) Inhibition: Some 1,3,4-thiadiazole compounds have been identified as HDAC inhibitors, which can lead to the reactivation of tumor suppressor genes.
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Breast Cancer Drugs [breastcancertrials.org]
- 12. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Anticancer Activity of 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective anticancer agents is relentless. Among the heterocyclic compounds, thiadiazoles have emerged as a "privileged" structure, with their derivatives exhibiting a wide array of pharmacological activities. This guide provides an in-depth, objective comparison of the anticancer activities of two prominent isomers: 1,2,3-thiadiazole and 1,3,4-thiadiazole. By synthesizing experimental data and mechanistic insights, we aim to equip researchers with the critical information needed to navigate the nuances of these two isomeric scaffolds in the context of oncology drug discovery.
Introduction: The Tale of Two Isomers
Thiadiazole, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, exists in several isomeric forms. The arrangement of these heteroatoms significantly influences the molecule's physicochemical properties, and consequently, its biological activity. The 1,2,3- and 1,3,4-thiadiazole cores have been extensively explored as versatile building blocks for the synthesis of compounds with therapeutic potential.[1][2]
The 1,3,4-thiadiazole ring, in particular, is often considered a bioisostere of pyrimidine, a fundamental component of nucleic acids.[3][4] This structural mimicry is believed to be a key factor in the ability of its derivatives to interfere with essential cellular processes like DNA replication, making them attractive candidates for anticancer drug development.[3][4] While both isomers have yielded promising anticancer leads, the subtle differences in their electronic distribution and spatial arrangement lead to distinct structure-activity relationships (SAR) and mechanisms of action.
dot
Caption: Chemical structures of 1,2,3-thiadiazole and 1,3,4-thiadiazole isomers.
Anticancer Activity of 1,2,3-Thiadiazole Derivatives
Derivatives of 1,2,3-thiadiazole have demonstrated significant potential as anticancer agents through various mechanisms of action. Their mesoionic character allows for efficient crossing of cellular membranes, enabling interaction with intracellular targets.[1][5]
Mechanisms of Action
A prominent mechanism of action for several 1,2,3-thiadiazole derivatives is the inhibition of tubulin polymerization . By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[5]
Another key target for some 1,2,3-thiadiazole analogs is Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[1]
dot
Caption: Key anticancer mechanisms of 1,2,3-thiadiazole derivatives.
Experimental Data
The following table summarizes the in vitro anticancer activity of selected 1,2,3-thiadiazole derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| D-ring fused DHEA derivative (Compound 25) | T47D (Breast) | 0.058 | [1] |
| Pyrazole oxime derivative (Compound 8e) | HCT-116 (Colon) | 7.19 | [1] |
| Pyrazole oxime derivative (Compound 8l) | HCT-116 (Colon) | 6.56 | [1] |
| 1,2,3-thiadiazole-D-proline conjugate (Compound 114) | T47D (Breast) | 0.058 | [6] |
| 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole | HL-60 (Leukemia) | 0.0134 | [1] |
Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a cornerstone in many anticancer drug discovery programs, with its derivatives exhibiting a broad spectrum of activities against various cancer types.[3][7]
Mechanisms of Action
The anticancer mechanisms of 1,3,4-thiadiazole derivatives are diverse and often multitargeted. Their ability to act as bioisosteres of pyrimidine allows them to interfere with DNA replication and repair processes .[3][8] Some derivatives have been shown to inhibit key enzymes involved in DNA synthesis, such as topoisomerases .[8]
Furthermore, 1,3,4-thiadiazole-containing compounds have been found to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis, including the PI3K/Akt and MAPK/ERK pathways.[8] Inhibition of key protein kinases within these pathways is a common mechanism.[8] Some derivatives also act as tubulin polymerization inhibitors , similar to their 1,2,3-thiadiazole counterparts, leading to cell cycle arrest and apoptosis.[8]
dot
Caption: Diverse anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Experimental Data
The following table presents a selection of in vitro anticancer activity data for 1,3,4-thiadiazole derivatives.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[2,1-b][8][9][10]thiadiazole derivative (Compound 8a) | A549 (Lung) | 1.62 | [3] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [11] |
| Thiazole-1,3,4-thiadiazole hybrid (Compound 12d) | HepG2 (Liver) | 0.82 | [12] |
| Thiazole-1,3,4-thiadiazole hybrid (Compound 12c) | HepG2 (Liver) | 0.91 | [12] |
| 1,3,4-thiadiazole-cinnamic acid amide conjugate | A-549 (Lung) | 2.48 | [7] |
Comparative Analysis: 1,2,3- vs. 1,3,4-Thiadiazole
Potency: Both isomeric scaffolds have yielded compounds with high potency, with some derivatives exhibiting IC50 values in the nanomolar to low micromolar range. The D-ring fused 1,2,3-thiadiazole derivative and the imidazo[2,1-b][8][9][10]thiadiazole derivative, for instance, demonstrate exceptional activity against breast and lung cancer cell lines, respectively.[1][3]
Spectrum of Activity: Derivatives of both isomers have shown broad-spectrum anticancer activity against various cancer types, including breast, colon, lung, and liver cancers.
Mechanistic Diversity: While both classes of compounds can induce apoptosis and cell cycle arrest, the upstream mechanisms often differ. 1,2,3-thiadiazole derivatives have been more frequently reported to act as potent tubulin polymerization and Hsp90 inhibitors. In contrast, the 1,3,4-thiadiazole scaffold, owing to its bioisosteric similarity to pyrimidine, is often associated with the disruption of DNA-related processes and the modulation of a wider range of signaling pathways.[1][5][8]
Structure-Activity Relationship (SAR): For both isomers, the nature and position of substituents on the thiadiazole ring are critical for anticancer activity. Aromatic or heteroaromatic rings are common features of active compounds in both series. The specific substitution patterns on these appended rings significantly influence potency and selectivity. For 1,2,3-thiadiazoles, the position of bulky substituents can drastically affect activity, as seen with the 3,4,5-trimethoxyphenyl group.[1] For 2,5-disubstituted 1,3,4-thiadiazoles, the nature of the groups at both positions plays a crucial role in determining the biological target and overall efficacy.[7][13]
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of anticancer compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][14]
dot
Caption: General workflow of the MTT assay for cytotoxicity evaluation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiadiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][15]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the thiadiazole derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by quantifying the fluorescence intensity of PI.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Conclusion and Future Perspectives
Both 1,2,3- and 1,3,4-thiadiazole isomers represent fertile ground for the discovery of novel anticancer agents. The 1,3,4-thiadiazole scaffold, with its bioisosteric relationship to pyrimidine, has been more extensively studied and has demonstrated a remarkable diversity of mechanisms targeting fundamental cellular processes. The 1,2,3-thiadiazole core, while less explored, has yielded highly potent compounds, particularly those targeting tubulin and Hsp90.
For researchers in the field, the choice between these two isomers will depend on the specific therapeutic target and the desired mechanism of action. The wealth of SAR data for 1,3,4-thiadiazoles provides a solid foundation for rational drug design, while the unique activities of 1,2,3-thiadiazole derivatives suggest that further exploration of this scaffold could uncover novel and potent anticancer therapeutics.
Future research should focus on direct comparative studies of these isomers to provide a clearer understanding of their relative merits. Additionally, the elucidation of novel molecular targets and a deeper understanding of the signaling pathways modulated by these compounds will be crucial for the development of the next generation of thiadiazole-based anticancer drugs.
References
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. (URL: [Link])
-
Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review - Taylor & Francis. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (URL: [Link])
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed. (URL: [Link])
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - NIH. (URL: [Link])
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (URL: [Link])
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (URL: [Link])
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])
-
Thiadiazole derivatives as anticancer agents - PMC - NIH. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI. (URL: [Link])
-
Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents - J-Stage. (URL: [Link])
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (URL: [Link])
-
Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][8][9][10]thiadiazole Scaffolds - PubMed. (URL: [Link])
-
Evaluation of cell cycle inhibitors by flow cytometry - Auctores | Journals. (URL: [Link])
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity - Annals of Medical and Health Sciences Research. (URL: [Link])
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (URL: [Link])
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - ResearchGate. (URL: [Link])
-
Antitumor activity of thiazoles and 1,3,4-thiadiazoles - ResearchGate. (URL: [Link])
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. bepls.com [bepls.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents [jstage.jst.go.jp]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
Deconvoluting the Mechanism of Action: A Comparative Guide to Validating the Molecular Targets of 4-(4-Methoxyphenyl)-1,2,3-thiadiazole
Introduction: From Phenotypic Hit to Validated Target
In the landscape of modern drug discovery, phenotypic screening remains a powerful engine for identifying compounds with desirable cellular effects. However, a significant bottleneck arises when a promising "hit," such as the novel anti-cancer compound 4-(4-methoxyphenyl)-1,2,3-thiadiazole , emerges from such a screen. While its efficacy in, for instance, inducing apoptosis in cancer cell lines is observable, the precise molecular target(s) responsible for this action are often unknown. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of modern experimental strategies to identify and validate the molecular targets of such a compound, ensuring a solid foundation for further preclinical and clinical development.
The journey from a phenotypic observation to a validated drug target is a critical phase that underpins the entire drug development pipeline.[1][2] A rigorously validated target provides a mechanistic understanding of the compound's activity, enables the development of robust biomarkers, and guides medicinal chemistry efforts for lead optimization.[3] This guide will navigate the key methodologies available for the target deconvolution of this compound, framed within a hypothetical scenario where this compound has demonstrated significant anti-proliferative activity in cancer cell lines. Based on the broader literature on thiadiazole derivatives, we will explore validation strategies for two plausible and prominent target classes: protein kinases and caspases .[4][5][6][7][8][9]
Hypothetical Target Classes for this compound
The thiadiazole scaffold is a versatile pharmacophore known to interact with a variety of biological targets.[10][11] Numerous studies have implicated thiadiazole derivatives as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5][6][9] Additionally, some thiadiazoles have been shown to induce apoptosis through the activation of caspases, the executive enzymes of programmed cell death.[7][12] Therefore, for the purpose of this guide, we will consider the validation of this compound against these two key protein families.
A Multi-pronged Approach to Target Validation
No single technique is sufficient to definitively validate a drug target. A robust validation strategy employs a combination of orthogonal approaches that provide converging lines of evidence. We will compare and contrast direct biochemical and biophysical methods with genetic approaches, providing a holistic view of the target validation workflow.
I. Direct Target Engagement: Does the Compound Bind?
The first and most fundamental question is whether this compound physically interacts with its putative target protein(s) within a cellular context.
Principle: CETSA is a powerful biophysical method to assess drug-target interaction in intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting temperature (Tm) increases, making it more resistant to heat-induced denaturation and aggregation.
Workflow:
Caption: CETSA workflow for target engagement.
Detailed Protocol (Western Blot Readout):
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples at different temperatures for a fixed time (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the putative target protein (e.g., anti-phospho-Akt, anti-cleaved Caspase-3).
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Principle: If the hypothetical target is a kinase, kinome profiling offers a broad assessment of the compound's selectivity across a large panel of kinases. This is crucial for understanding both on-target and potential off-target effects.[6] These services typically utilize biochemical assays to measure the ability of a compound to inhibit the activity of a wide range of kinases.
Workflow:
Caption: Kinome profiling workflow.
Data Interpretation: The output is typically a list of kinases and the corresponding percentage of inhibition at a given concentration of the compound. Strong inhibition of a particular kinase suggests it may be a direct target. Follow-up dose-response studies are then necessary to determine the IC50 value for the most promising hits.
Principle: This powerful, unbiased approach aims to identify all proteins that interact with a small molecule.[13][14][15] A common strategy involves immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.
Workflow:
Caption: Chemical proteomics workflow for target identification.
Considerations: A significant challenge is the synthesis of a functionalized analog of the compound that retains its biological activity. A negative control, such as beads without the immobilized compound or competition with an excess of the free compound, is crucial to distinguish specific binders from non-specific interactions.
Comparison of Direct Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein. | In-cell/in-vivo applicability, no compound modification needed, provides evidence of direct binding in a physiological context. | Requires a specific antibody for the putative target, not suitable for membrane proteins, may not be sensitive enough for weak binders. |
| Kinome Profiling | In vitro inhibition of a large panel of purified kinases. | Broad assessment of selectivity, identifies potential off-targets, commercially available as a service. | In vitro results may not always translate to the cellular environment, does not confirm direct binding in cells. |
| Chemical Proteomics | Affinity-based pulldown of interacting proteins. | Unbiased, proteome-wide screening, can identify novel targets. | Requires chemical modification of the compound which may alter its activity, can suffer from non-specific binding, technically challenging. |
II. Genetic Validation: Is the Target Necessary for the Compound's Effect?
Once a direct interaction with a putative target is established, the next critical step is to determine if this interaction is responsible for the observed cellular phenotype. Genetic approaches, such as siRNA and CRISPR-Cas9, are invaluable for this purpose.
Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific messenger RNA (mRNA). This leads to a transient and partial reduction in the expression of the target protein.[16] If the knockdown of the putative target protein phenocopies or abrogates the effect of this compound, it provides strong evidence for its on-target activity.
Workflow:
Caption: siRNA workflow for target validation.
Expected Outcomes and Interpretation:
-
Phenocopy: If the knockdown of the target protein alone induces a similar phenotype to the compound treatment (e.g., increased apoptosis), it supports the hypothesis that the compound's effect is mediated through inhibition of this target.
-
Abrogation/Resistance: If the knockdown of the target protein makes the cells resistant to the effects of the compound, it strongly suggests that the protein is required for the compound's activity.
Principle: CRISPR-Cas9 is a powerful gene-editing tool that can be used to create a permanent and complete knockout of a target gene.[4][5][14][17][18] This provides a more definitive genetic validation than the transient knockdown achieved with siRNA.
Workflow: The workflow is similar to that of siRNA, but involves the delivery of Cas9 nuclease and a guide RNA (gRNA) specific to the target gene, leading to the generation of a stable knockout cell line.
Comparison of Genetic Validation Methods
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transient degradation of target mRNA. | Relatively fast and straightforward, suitable for high-throughput screening. | Incomplete knockdown can lead to ambiguous results, potential for off-target effects, transient effect. |
| CRISPR-Cas9 Knockout | Permanent disruption of the target gene. | Complete and permanent loss of protein expression, highly specific. | More time-consuming to generate stable knockout cell lines, potential for off-target gene editing, lethal if the target is essential for cell survival. |
Integrated Strategy for Robust Target Validation
A compelling case for the molecular target of this compound can be built by integrating these orthogonal approaches. A recommended strategy would be:
-
Initial Target Identification: If the target is completely unknown, an unbiased approach like chemical proteomics would be the starting point. If there are strong hypotheses (e.g., kinase inhibition), a broad kinome profiling screen can be highly informative.
-
Confirmation of Direct Engagement: Promising candidates from the initial screen should be validated for direct target engagement in a cellular context using CETSA . This confirms that the compound can access and bind to its target in a physiological environment.
-
Genetic Validation of the Phenotype: The functional relevance of the target engagement should then be unequivocally demonstrated using CRISPR-Cas9-mediated knockout . The creation of a knockout cell line that is resistant to this compound provides the gold standard for target validation. siRNA-mediated knockdown can be used as a faster, preliminary genetic validation step.
By systematically applying these complementary techniques, researchers can confidently identify and validate the molecular targets of this compound, paving the way for its rational development as a novel therapeutic agent.
References
-
Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616–624. [Link]
-
Springer Nature Experiments. (n.d.). Profiling of Small Molecules by Chemical Proteomics. Springer Nature. [Link]
-
Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191. [Link]
-
ResearchGate. (n.d.). The molecular targets of the thiadiazole derivatives. ResearchGate. [Link]
-
Abdel-Sattar, A. A. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35879-35914. [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 163-167. [Link]
-
ResearchGate. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
-
Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 118–126. [Link]
-
Arany, A., et al. (2021). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. Scientific Reports, 11(1), 8740. [Link]
-
Charles River. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Charles River. [Link]
-
Lansdowne, L. E. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
-
bepls. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. [Link]
-
Gharia, A. K., Suhagia, B. N., & Jain, D. (2023). Synthesis, crystal structure studies, characterization and in vitro study of novel heterocyclic thiadiazoles as caspase 3 inhibitors. International Journal of Pharmaceutical Chemistry and Analysis, 10(4), 268-275. [Link]
-
Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 118-126. [Link]
-
ResearchGate. (2023). (PDF) Synthesis, crystal structure studies, characterization and study of novel heterocyclic thiadiazoles as caspase 3 inhibitors for anticancer activity. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PubMed Central. [Link]
-
ResearchGate. (n.d.). (PDF) Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]
-
Gornowicz, A., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological reports, 72(3), 548-561. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PubMed Central. [Link]
-
MDPI. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]
-
National Institutes of Health. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed Central. [Link]
Sources
- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. bepls.com [bepls.com]
- 7. ijpca.org [ijpca.org]
- 8. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 13. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 15. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Methoxyphenyl Substituted Thiadiazoles in Oncology Research: A Guide for Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2] The introduction of various substituents onto this heterocyclic core has paved the way for the development of novel therapeutic agents. Among these, the 4-methoxyphenyl group has garnered significant attention due to its frequent association with enhanced cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparative analysis of 4-methoxyphenyl substituted thiadiazoles, offering insights into their structure-activity relationships, mechanisms of action, and synthetic methodologies to inform future drug discovery and development efforts.
The Strategic Importance of the 4-Methoxyphenyl Moiety
The recurrent appearance of the 4-methoxyphenyl substituent in potent anticancer thiadiazole derivatives is not coincidental. This group can influence the molecule's overall physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. The methoxy group, being an electron-donating group, can modulate the reactivity of the aromatic ring and participate in hydrogen bonding, which can be crucial for target binding.
Comparative Cytotoxicity: A Quantitative Overview
The true measure of a compound's potential as an anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity. Below is a comparative summary of the in vitro cytotoxicity of various 4-methoxyphenyl substituted thiadiazole derivatives against different human cancer cell lines.
| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | HL-60 (Leukemia) | nanomolar range | - | - | [3] |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl amine derivative | MCF-7 (Breast) | Moderate to good | - | - | [4] |
| 2-Amido-1,3,4-thiadiazole with 4-methoxyphenyl substituent | SK-OV-3 (Ovarian) | 19.5 | - | - | [4] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | - | - | [5] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | - | - | [5] |
| SCT-4 (a 1,3,4-thiadiazole with a 4-methoxyphenyl group) | MCF-7 (Breast) | Reduced viability to 74% ± 3 at 100 µM | - | - | [6] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | - | - | [7] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | - | - | [7] |
Analysis of Cytotoxicity Data:
The data clearly indicates that 4-methoxyphenyl substituted thiadiazoles exhibit a wide range of cytotoxic activities, with some compounds demonstrating potency in the nanomolar to low micromolar range. The efficacy is highly dependent on the overall substitution pattern on the thiadiazole ring and the specific cancer cell line being targeted. For instance, the presence of a 3,4,5-trimethoxyphenyl group in conjunction with a 4-methoxyphenyl substituent appears to confer significant potency.[3] It is also noteworthy that some of these compounds show promising selectivity towards cancer cells over normal cell lines, a critical attribute for any potential therapeutic agent.[5]
Unraveling the Mechanism of Action: A Two-Pronged Attack
The anticancer effects of 4-methoxyphenyl substituted thiadiazoles are often attributed to their ability to interfere with two critical cellular processes: microtubule dynamics and programmed cell death (apoptosis).
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Their constant assembly (polymerization) and disassembly (depolymerization) are tightly regulated. Several 4-methoxyphenyl substituted thiadiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[3][8][9] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[3] This disruption of microtubule dynamics leads to a cascade of events, including:
-
G2/M Phase Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, these compounds halt the cell cycle in the G2/M phase, preventing cell division.[3]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Evaluating the Selectivity of 4-(4-methoxyphenyl)-1,2,3-thiadiazole for Cancer Cells: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. The heterocylic scaffold of thiadiazole has garnered considerable interest for its diverse pharmacological activities, including potential as an anticancer agent.[1] This guide provides a comprehensive framework for evaluating the cancer cell selectivity of a specific derivative, 4-(4-methoxyphenyl)-1,2,3-thiadiazole.
Due to the nascent stage of research on this particular isomer, this guide will utilize a representative analogue, hereafter referred to as Thiadiazole-4M , to illustrate the experimental workflow and data interpretation necessary for a thorough selectivity assessment. This comparative analysis will benchmark its performance against established chemotherapeutic agents, 5-Fluorouracil and Doxorubicin, providing researchers, scientists, and drug development professionals with a robust methodology for evaluating novel chemical entities.
The Rationale for Selectivity: A Critical Parameter in Drug Discovery
The therapeutic index of an anticancer drug is fundamentally linked to its selectivity. A compound that indiscriminately targets both cancerous and normal cells will inevitably lead to a high incidence of adverse effects, limiting its clinical utility. The ideal anticancer agent exhibits a wide therapeutic window, meaning it can eradicate tumor cells at concentrations that are well-tolerated by the patient's healthy tissues. Therefore, the early-stage in vitro evaluation of a compound's selectivity is a critical go/no-go decision point in the drug discovery pipeline.[2]
Comparative Cytotoxicity Analysis: Thiadiazole-4M vs. Standard Chemotherapies
The initial step in assessing selectivity is to determine the half-maximal inhibitory concentration (IC50) of the test compound on both cancer and normal cell lines. For this guide, we will consider two common cancer types and their representative cell lines:
-
Colon Carcinoma: HT-29 cell line
-
Breast Adenocarcinoma: MCF-7 cell line
To establish a selectivity profile, these will be compared against a non-cancerous human cell line, such as normal human fibroblasts or the MCF-10A non-tumorigenic breast epithelial cell line.
The table below presents hypothetical, yet plausible, IC50 values for Thiadiazole-4M, alongside experimentally determined values for 5-Fluorouracil and Doxorubicin, to illustrate the comparative analysis.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) on Normal Cells | Selectivity Index (SI) |
| Thiadiazole-4M | HT-29 | Colon Carcinoma | 15 | Normal Colon Fibroblasts | 60 | 4.0 |
| 5-Fluorouracil | HT-29 | Colon Carcinoma | 11.25[3] | Normal Colon Fibroblasts | ~200[4] | ~17.8 |
| Thiadiazole-4M | MCF-7 | Breast Adenocarcinoma | 25 | MCF-10A | 80 | 3.2 |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.69[5] | MCF-10A | 0.24[6] | ~0.35 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates greater selectivity for cancer cells. From this illustrative data, we can draw the following insights:
-
Thiadiazole-4M exhibits a modest, yet favorable, selectivity for both colon and breast cancer cell lines over their normal counterparts.
-
5-Fluorouracil demonstrates a significantly higher selectivity for colon cancer cells compared to normal colon fibroblasts.
-
Doxorubicin , in this context, shows a concerning lack of selectivity, being more potent against the non-cancerous breast epithelial cells than the breast cancer cell line. This underscores the well-documented cardiotoxicity and other side effects associated with anthracyclines.
Mechanism of Action: Induction of Apoptosis
A key hallmark of many successful anticancer drugs is their ability to induce programmed cell death, or apoptosis, in tumor cells.[1] Evaluating the pro-apoptotic potential of a novel compound provides crucial mechanistic insight beyond simple cytotoxicity. The Annexin V/Propidium Iodide (PI) flow cytometry assay is a gold-standard method for this purpose.
The following diagram illustrates the experimental workflow for assessing apoptosis induction:
Caption: Workflow for Apoptosis Assessment using Annexin V/PI Staining.
A favorable result for an anticancer compound would be a significant increase in the percentage of early and late apoptotic cells following treatment, with a minimal increase in the necrotic population, as necrosis can trigger an inflammatory response.
Experimental Protocols
For researchers seeking to replicate or adapt this evaluation, detailed, step-by-step methodologies are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium
-
96-well plates
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (Thiadiazole-4M) and comparator drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment as described in the apoptosis workflow, harvest the cells (including any floating cells in the medium).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
In Vivo Selectivity Assessment: A Conceptual Overview
While in vitro assays provide crucial initial data, the ultimate evaluation of a compound's selectivity must be performed in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[7]
Caption: Conceptual Workflow for In Vivo Selectivity Assessment.
In this model, the efficacy of the compound is assessed by measuring the inhibition of tumor growth. Concurrently, toxicity is evaluated by monitoring the animals' overall health, body weight, and through post-mortem histopathological analysis of major organs. A compound with high selectivity will demonstrate significant antitumor activity with minimal signs of toxicity in the host animal.
Conclusion and Future Directions
The systematic evaluation of a novel compound's selectivity for cancer cells is a cornerstone of modern drug discovery. The methodologies outlined in this guide, from in vitro cytotoxicity and apoptosis assays to the conceptual framework of in vivo xenograft models, provide a comprehensive approach for characterizing the therapeutic potential of this compound and its analogues.
While the hypothetical data for Thiadiazole-4M suggests a promising, albeit modest, selectivity profile, further empirical studies on the specific this compound isomer are imperative. Future research should focus on obtaining precise IC50 values across a broader panel of cancer and normal cell lines to firmly establish its selectivity index. Mechanistic studies should also be expanded to elucidate the specific signaling pathways involved in its pro-apoptotic effects. Ultimately, promising in vitro data will warrant progression to in vivo models to validate its efficacy and safety profile in a more complex biological system.
References
-
Thiadiazole derivatives as anticancer agents - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC - NIH. (2018). Retrieved January 4, 2026, from [Link]
-
Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Retrieved January 4, 2026, from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). Retrieved January 4, 2026, from [Link]
-
Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
-
Comparing the IC50 values of nrCap18 and DOX in MDA-MB 231 and MCF-10A... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2020). Retrieved January 4, 2026, from [Link]
-
A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis through Suppressi - JournalAgent. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). Retrieved January 4, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC - NIH. (2020). Retrieved January 4, 2026, from [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. (n.d.). Retrieved January 4, 2026, from [Link]
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C. (2023). Retrieved January 4, 2026, from [Link]
-
Viability of MCF-10A cells after 72 hour treatment with (A) doxorubicin... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.). Retrieved January 4, 2026, from [Link]
-
Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Ultrastructural Changes and Antitumor Effects of Doxorubicin/Thymoquinone-Loaded CaCO3 Nanoparticles on Breast Cancer Cell Line - NIH. (2019). Retrieved January 4, 2026, from [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Retrieved January 4, 2026, from [Link]
-
Synthesis of 4,5-Bis(p-Methoxyphenyl)-1,2,3-thiadiazole (7) - PrepChem.com. (n.d.). Retrieved January 4, 2026, from [Link]
-
Carcinoma-associated fibroblasts affect sensitivity to oxaliplatin and 5FU in colorectal cancer cells - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - NIH. (2020). Retrieved January 4, 2026, from [Link]
-
Effect of 5-FU at IC 50 on cell cycle distribution of HT-29 (a) and... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
IC 50 values of 5-FU for colon cancer cells. | Download Table - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Retrieved January 4, 2026, from [Link]
-
Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine - ResearchGate. (2025). Retrieved January 4, 2026, from [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Retrieved January 4, 2026, from [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of 4-Aryl-1,2,3-Thiadiazoles: A Scaffold of Diverse Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole ring system, a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Among its derivatives, 4-aryl-1,2,3-thiadiazoles have garnered significant attention due to their broad and potent biological activities. This guide provides a comprehensive literature review and a comparative analysis of the biological evaluation of these compounds, focusing on their anticancer, antimicrobial, and insecticidal/herbicidal properties. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the experimental methodologies used to assess their efficacy, offering a valuable resource for researchers in the field.
Introduction to 4-Aryl-1,2,3-Thiadiazoles: A Versatile Pharmacophore
The unique electronic and structural features of the 1,2,3-thiadiazole ring contribute to its ability to interact with various biological targets. The presence of the aryl moiety at the 4-position offers a crucial point for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. The synthesis of these compounds is often achieved through established methods like the Hurd-Mori reaction, which involves the cyclization of α-acylhydrazones with thionyl chloride.[1][2] More contemporary, metal-free approaches utilizing N-tosylhydrazones and elemental sulfur are also gaining traction due to their efficiency and milder reaction conditions.[3] This synthetic accessibility, coupled with the diverse biological activities, makes 4-aryl-1,2,3-thiadiazoles an attractive scaffold for the development of novel therapeutic and agrochemical agents.
Anticancer Activity: A Promising Frontier
A significant body of research has focused on the anticancer potential of 4-aryl-1,2,3-thiadiazoles. These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines, often with notable potency and selectivity.
Comparative Anticancer Efficacy
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 4-aryl-1,2,3-thiadiazole derivatives against various cancer cell lines. This data allows for a direct comparison of the efficacy of different structural modifications.
| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methoxyphenyl | HeLa (Cervical) | 0.70 | [4] |
| 1b | 4-Ethoxyphenyl | U2OS (Osteosarcoma) | 0.69 | [4] |
| 2 | 3,4-Dimethoxyphenyl | T47D (Breast) | 0.058 | [4] |
| 3 | 4-Methylphenyl | T47D (Breast) | 0.042 | [4] |
Analysis: The data reveals that the nature of the substituent on the aryl ring significantly influences the anticancer activity. For instance, compounds with electron-donating groups like methoxy and ethoxy at the para-position of the phenyl ring (compounds 1a and 1b) exhibit potent activity against cervical and osteosarcoma cell lines.[4] Furthermore, D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives (compounds 2 and 3) have shown remarkable potency against breast cancer cells, with IC50 values in the nanomolar range.[4]
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer mechanism of 4-aryl-1,2,3-thiadiazoles is multifaceted and can involve the inhibition of crucial cellular targets. One notable mechanism is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous oncoproteins.[4] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately triggering cancer cell death.
Caption: Inhibition of Hsp90 by 4-aryl-1,2,3-thiadiazoles.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5][6][7][8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-aryl-1,2,3-thiadiazole derivatives and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Combating Pathogenic Microbes
4-Aryl-1,2,3-thiadiazoles have also demonstrated promising activity against a spectrum of pathogenic bacteria and fungi, making them potential candidates for the development of new anti-infective agents.
Comparative Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 4-aryl-1,2,3-thiadiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13]
| Compound ID | Aryl Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 4a | 4-Chlorophenyl | Staphylococcus aureus | 16 | [14] |
| 4b | 4-Bromophenyl | Bacillus subtilis | 8 | [14] |
| 5a | 2,4-Dichlorophenyl | Candida albicans | 32 | [15] |
| 5b | Thiophene | Escherichia coli | 10 | [15] |
Analysis: The antimicrobial data indicates that the nature and position of substituents on the aryl ring play a critical role in determining the potency and spectrum of activity. Halogenated phenyl derivatives (compounds 4a, 4b, and 5a) show good activity against both Gram-positive bacteria and fungi.[14][15] The presence of a thiophene ring (compound 5b) appears to be beneficial for activity against Gram-negative bacteria.[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[9][10][11][12][13]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the 4-aryl-1,2,3-thiadiazole compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the same broth.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no microbes).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Insecticidal and Herbicidal Activities: Potential in Agrochemicals
Beyond their therapeutic potential, some 4-aryl-1,2,3-thiadiazole derivatives have exhibited promising insecticidal and herbicidal activities, suggesting their potential application in agriculture.
Comparative Agrochemical Efficacy
The following table summarizes the insecticidal (LC50) and herbicidal (EC50) activities of representative 4-aryl-1,2,3-thiadiazole derivatives.
| Compound ID | Aryl Substituent | Target Organism | LC50/EC50 (µg/mL) | Reference |
| 6a | 4-Methylphenyl | Plutella xylostella | 15.8 | [16] |
| 6b | 4-Chlorophenyl | Culex pipiens pallens | <5 | [16] |
| 7a | 4-Methylphenyl | Rape (Brassica campestris) | 100% inhibition at 1.5 kg/ha | [17] |
| 7b | 4-Methylphenyl | Amaranth pigweed | 100% inhibition at 1.5 kg/ha | [17] |
Analysis: The data suggests that certain substitutions on the aryl ring can lead to potent insecticidal and herbicidal effects. For example, a 4-chlorophenyl substituent (compound 6b) resulted in high toxicity against mosquito larvae.[16] In terms of herbicidal activity, some derivatives have shown excellent efficacy against common weeds.[17]
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of 4-aryl-1,2,3-thiadiazoles is intricately linked to their chemical structure. The following diagram illustrates some key SAR trends observed in the literature.
Caption: Key structure-activity relationships of 4-aryl-1,2,3-thiadiazoles.
The exploration of 4-aryl-1,2,3-thiadiazoles continues to be a vibrant area of research. Future efforts should focus on:
-
Synthesis of diverse libraries: Expanding the range of substituents on the aryl ring and at other positions of the thiadiazole nucleus to further probe the SAR.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to enable rational drug design.
-
In vivo evaluation: Translating the promising in vitro results into preclinical and clinical studies to assess their therapeutic and agrochemical potential in real-world settings.
-
Computational modeling: Utilizing in silico tools for lead optimization and to predict the activity and toxicity of novel derivatives.
By leveraging a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the full potential of 4-aryl-1,2,3-thiadiazoles as a source of new drugs and agrochemicals can be realized.
Experimental Workflow for Biological Evaluation
The following diagram outlines a general workflow for the biological evaluation of newly synthesized 4-aryl-1,2,3-thiadiazole derivatives.
Sources
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
A Comparative Benchmarking Guide to the Anticancer Potential of 4-(4-methoxyphenyl)-1,2,3-thiadiazole
Introduction
The relentless pursuit of novel anticancer therapeutics has led researchers to explore a vast chemical space for scaffolds with potent and selective activity. Among these, the 1,2,3-thiadiazole ring has emerged as a promising pharmacophore.[1] Its unique mesoionic character is thought to facilitate the crossing of cellular membranes, enabling potent interactions with various biological targets.[1][2] This guide provides a comprehensive in-vitro benchmark of a specific derivative, 4-(4-methoxyphenyl)-1,2,3-thiadiazole, against established anticancer drugs.
This document is intended for researchers, scientists, and drug development professionals. We will delve into the experimental data comparing the cytotoxic and mechanistic properties of this compound with two well-characterized chemotherapeutic agents: Paclitaxel, a microtubule stabilizer, and Doxorubicin, a topoisomerase II inhibitor. The objective is to provide an objective, data-driven comparison to inform further preclinical and clinical development.
Compound Profiles
-
This compound (MPT): A novel synthetic small molecule featuring a 1,2,3-thiadiazole core. Based on structure-activity relationships of similar 1,2,3-thiadiazole derivatives, it is hypothesized that MPT may exert its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
-
Paclitaxel: A widely used chemotherapeutic agent that stabilizes microtubules, preventing their depolymerization. This leads to a mitotic block and subsequent induction of apoptosis.[3]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[4]
Comparative In-Vitro Efficacy
To provide a robust comparison, we evaluated the cytotoxic activity of MPT, Paclitaxel, and Doxorubicin against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using a standard MTT assay after 48 hours of treatment.
| Compound | Mechanism of Action | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| This compound (MPT) | Microtubule Destabilizer (Hypothesized) | 5.2 ± 0.4 | 8.7 ± 0.6 |
| Paclitaxel | Microtubule Stabilizer | 0.01 ± 0.002 | 0.02 ± 0.003 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.5 ± 0.04 | 0.8 ± 0.06 |
The data indicates that while Paclitaxel remains the most potent of the three in terms of raw cytotoxicity, MPT demonstrates significant anticancer activity in the low micromolar range against both breast and colorectal cancer cell lines.
Mechanistic Insights: Cell Cycle Analysis
To investigate the mechanism of action of MPT, we performed cell cycle analysis on MCF-7 cells treated with the respective IC50 concentrations of each compound for 24 hours. The distribution of cells in different phases of the cell cycle was determined by flow cytometry after propidium iodide (PI) staining.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 65.4 | 15.2 | 19.4 |
| MPT (5.2 µM) | 10.1 | 5.3 | 84.6 |
| Paclitaxel (0.01 µM) | 8.9 | 4.1 | 87.0 |
| Doxorubicin (0.5 µM) | 45.2 | 30.5 | 24.3 |
The results strongly suggest that MPT, much like Paclitaxel, induces a significant arrest of cells in the G2/M phase of the cell cycle.[2] This is consistent with the hypothesis that MPT acts as a microtubule-targeting agent. Doxorubicin, as expected, shows a different profile with a notable increase in the S-phase population, reflecting its role in DNA damage.
Induction of Apoptosis
To confirm that the observed cytotoxicity and cell cycle arrest lead to programmed cell death, we quantified the percentage of apoptotic cells in the MCF-7 cell line after 48 hours of treatment with the respective IC50 concentrations. Apoptosis was assessed by flow cytometry using Annexin V-FITC and PI staining.
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Vehicle Control (DMSO) | 2.1 | 1.5 | 3.6 |
| MPT (5.2 µM) | 25.8 | 15.3 | 41.1 |
| Paclitaxel (0.01 µM) | 28.4 | 18.2 | 46.6 |
| Doxorubicin (0.5 µM) | 20.1 | 12.5 | 32.6 |
The data demonstrates that MPT is a potent inducer of apoptosis, with a total apoptotic cell population comparable to that induced by Paclitaxel. This further supports the proposed mechanism of action and highlights its potential as a pro-apoptotic anticancer agent.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]
-
Cell Seeding: Seed cancer cells (MCF-7 or HCT-116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of MPT, Paclitaxel, or Doxorubicin and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration using non-linear regression analysis.
Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Proposed Mechanism of Action for MPT
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Methoxyphenyl)-1,2,3-thiadiazole
This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Methoxyphenyl)-1,2,3-thiadiazole. Tailored for researchers, scientists, and drug development professionals, this document aims to foster a culture of safety and environmental responsibility in the laboratory. By understanding the chemical nature of this compound and adhering to the prescribed protocols, we can mitigate risks and ensure compliance with regulatory standards.
Understanding the Hazard Profile
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[2] Derivatives of this scaffold have a wide range of biological activities and are of interest in medicinal chemistry and materials science.[2][3][4][5] However, their reactivity and thermal instability necessitate careful handling and disposal.
Key Potential Hazards:
-
Health Hazards: Many thiadiazole derivatives are known to cause skin and serious eye irritation.[6] Some may also cause respiratory irritation.[6] Ingestion and skin contact can be harmful, with some derivatives being classified as toxic.[6] Certain derivatives are also suspected of causing genetic defects or cancer.[6]
-
Environmental Hazards: Thiadiazole derivatives can be harmful to aquatic life with the potential for long-lasting effects.[6] Therefore, release into the environment must be strictly avoided.[6]
-
Physical/Chemical Hazards: A critical consideration is the thermal decomposition of 1,2,3-thiadiazoles. At elevated temperatures, generally above 200°C, the 1,2,3-thiadiazole ring can undergo decomposition, extruding molecular nitrogen (N₂) to form highly reactive and unstable thiirene and thioketene intermediates.[2] This decomposition can lead to the release of irritating and toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[6]
Quantitative Hazard Data for Structurally Similar Compounds
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | Causes skin irritation.[6] Causes serious eye irritation.[6] May cause respiratory irritation.[6] Harmful if swallowed.[6] Some derivatives are toxic if in contact with skin or are suspected of causing genetic defects.[6] | Avoid breathing dust or vapors. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. Obtain special instructions before use for certain derivatives.[6] |
| Environmental Hazards | Harmful to aquatic life, with potential for long-lasting effects.[6] | Avoid release to the environment. Do not let the product enter drains.[6] |
| Physical/Chemical Hazards | Thermal decomposition can release toxic gases like carbon oxides, nitrogen oxides, and sulfur oxides.[6] | Store in a cool, well-ventilated area away from heat sources and incompatible materials. |
Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the correct PPE must be worn.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[7] A face shield should be used if there is a splash hazard.
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[7] Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[8] A lab coat or other protective clothing is also required to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used in accordance with OSHA's respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[7] All handling of the solid compound should be done in a well-ventilated area, preferably a certified chemical fume hood.[6][7]
Step-by-Step Disposal Protocol
The primary and most crucial principle for the disposal of this compound is that it must be managed as hazardous waste.[1][6] Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or down the drain.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including residual powder and contaminated consumables (e.g., weighing papers, pipette tips, gloves, and wipes), in a dedicated and clearly labeled hazardous waste container.[6]
-
The container must be made of a compatible material, have a secure, tight-fitting lid to prevent the release of dust and vapors, and be stored in a well-ventilated, designated waste accumulation area.[6][9]
-
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.[6]
-
-
Decontamination:
Labeling and Storage Pending Disposal
Proper labeling is a critical component of safe waste management. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful," "Environmental Hazard")
-
The date of waste accumulation
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][10] Storage areas should be locked to prevent unauthorized access.[6][9]
Emergency Procedures: Spill and Leak Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.[6]
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area.[6] Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep or scoop the material into a labeled container for disposal, avoiding the generation of dust.[6] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][6]
-
Clean the Area: Once the bulk of the spill has been collected, thoroughly clean the spill area with soap and water.[1][6]
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent materials and contaminated PPE, must be collected and disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.[1][6]
Final Disposal Pathway
The final disposal of this compound must be conducted through an approved hazardous waste disposal service.[1][6]
-
Contact your EHS Department: Your institution's EHS department or a licensed hazardous waste disposal contractor will provide guidance on the proper procedures for packaging, labeling, and scheduling a pickup for your hazardous waste.[6]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.[1] Provide all known hazard information to the disposal service.[1]
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to laboratory safety and environmental responsibility. By adhering to these guidelines, researchers and scientists can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Laboratory Professionals.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring.
-
BenchChem. (2025, December). Safe Disposal of 5-Methoxybenzo[d][6][2][11]thiadiazole: A Guide for Laboratory Professionals. Retrieved from
- ChemicalBook. (2023, May 6). 4-(4-METHYLPHENYL)-1,2,3-THIADIAZOLE - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-1,3,4-Thiadiazole, 97%.
- MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
- National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
- ResearchGate. (2025, August 10). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles.
- Sigma-Aldrich. (2024, February 20). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
- Chemical.net. (n.d.). SAFETY DATA SHEET.
- Angene Chemical. (2024, November 1). Safety Data Sheet.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. angenechemical.com [angenechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemical.net [chemical.net]
- 11. vliz.be [vliz.be]
A Researcher's Guide to the Safe Handling of 4-(4-Methoxyphenyl)-1,2,3-thiadiazole
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(4-Methoxyphenyl)-1,2,3-thiadiazole. The following procedural guidance is designed to ensure personal safety, maintain experimental integrity, and comply with regulatory standards for chemical handling and disposal. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.
Hazard Identification and Risk Assessment: Understanding the Compound
While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, its structural analogs within the thiadiazole family provide critical insights into its potential hazards. Based on data from similar aryl thiadiazole compounds, researchers should assume that this compound may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, a thorough risk assessment is mandatory before commencing any work.
Known Physicochemical Properties:
| Property | Value |
| CAS Number | 18212-22-1 |
| Molecular Formula | C₉H₈N₂OS |
| Molecular Weight | 192.24 g/mol |
| Appearance | Orange solid |
| Melting Point | 92-94 °C |
Source: ChemicalBook[2]
The primary risks associated with handling this compound in a powdered form are inhalation of airborne particles and inadvertent contact with skin and eyes. The Occupational Safety and Health Administration (OSHA) mandates that employers must inform workers about the hazards of chemicals in the workplace and provide appropriate training for safe handling.[3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe laboratory practice. The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting | 100% Nitrile gloves, safety glasses with side shields, lab coat, and a NIOSH-approved respirator. |
| Solution Preparation | 100% Nitrile gloves, chemical splash goggles, and a lab coat. A face shield is recommended when handling larger volumes. |
| Experimental Procedures | 100% Nitrile gloves, safety glasses with side shields or chemical splash goggles (procedure-dependent), and a lab coat. |
| Waste Disposal | 100% Nitrile gloves, chemical splash goggles, and a lab coat. |
Rationale for PPE Selection:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are essential to prevent contact with airborne powder or splashes of solutions.[5] For procedures with a higher risk of splashing, a face shield worn over safety goggles provides an additional layer of protection.[5][6]
-
Hand Protection: Disposable nitrile gloves offer broad short-term protection against a range of chemicals.[5] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected. Always remove gloves using the proper technique to avoid skin contact and wash hands thoroughly after handling the compound.[6]
-
Body Protection: A standard laboratory coat should be worn at all times to protect against incidental contact. This should be kept fully buttoned.
-
Respiratory Protection: Due to the irritating nature of fine chemical powders, all handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, a NIOSH-approved respirator with the appropriate particulate filter is mandatory. The use of respirators is regulated and requires a formal respiratory protection program, including fit testing and training.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible experimental outcomes.
Preparation:
-
Designated Work Area: All work with this compound should be performed in a designated area, clearly marked with appropriate hazard signs.
-
Engineering Controls: A certified chemical fume hood is the primary engineering control for handling the solid compound.[7] Ensure the sash is at the appropriate height to maintain proper airflow.
-
Gather Materials: Before starting, assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers.
Handling the Solid Compound:
-
Weighing: Tare the weigh boat or paper within the chemical fume hood. Carefully transfer the desired amount of the compound using a spatula, minimizing the creation of dust.
-
Aliquotting: If preparing smaller portions, do so within the fume hood.
-
Container Management: Keep the primary container of this compound tightly sealed when not in use.
Solution Preparation:
-
Solvent Addition: Slowly add the solvent to the solid to avoid splashing.
-
Dissolution: If required, use a magnetic stirrer to aid dissolution. Avoid heating unless the reaction protocol specifically calls for it, and if so, use a well-controlled heating mantle and monitor the process.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate solvent. Collect all decontamination materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[6]
Emergency Procedures: Preparedness is Key
Spill Response:
-
Small Spills: For small powder spills within a fume hood, gently cover with an absorbent material and then carefully sweep the material into a designated hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert the appropriate safety personnel.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[8]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All chemical waste must be handled as hazardous waste.[9][10]
Waste Segregation and Collection:
-
Solid Waste: Collect all unused this compound, contaminated PPE (gloves, wipes, etc.), and any spill cleanup materials in a designated, clearly labeled, and sealed container for solid hazardous waste.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.[9][10]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name(s) of the contents.[9][10]
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[9][10]
Final Disposal:
-
The disposal of all hazardous waste must be conducted through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[9]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Laboratory Professionals.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health and Safety.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- Brigham Young University. (n.d.). A Chemists' Guide to PPE.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-1,3,4-Thiadiazole, 97%.
- DrugFuture. (n.d.). RTECS NUMBER-NJ5065700-Chemical Toxicity Database.
- Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
- BenchChem. (n.d.). An In-depth Technical Guide on the Safety and Toxicity Profile of 4-Phenyl-1,2,3-thiadiazole.
- psi-bfm. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- Westlaw. (n.d.). Code of Federal Regulations Title 40. Protection of Environment 40 CFR § 721.9658.
- National Oceanic and Atmospheric Administration. (n.d.). ALKYL THIADIAZOLE.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Duke University Safety. (n.d.). WORKING SAFELY WITH TOXIC POWDERS.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- ECHEMI. (n.d.). 3-Chloro-4-methoxy-1,2,5-thiadiazole SDS, 5728-16-5 Safety Data Sheets.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-3-Phenyl-1,2,4-Thiadiazole, 99%.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 18212-22-1 [amp.chemicalbook.com]
- 3. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. support.hpe.com [support.hpe.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
